molecular formula C21H21O4P B132778 Isopropylphenyl diphenyl phosphate CAS No. 64532-94-1

Isopropylphenyl diphenyl phosphate

Cat. No.: B132778
CAS No.: 64532-94-1
M. Wt: 368.4 g/mol
InChI Key: JJXNVYMIYBNZQX-UHFFFAOYSA-N
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Description

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl (2-propan-2-ylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3
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InChI Key

JJXNVYMIYBNZQX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C21H21O4P
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID90858794
Record name Diphenyl o-isopropylphenylphenyl phosphate
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Molecular Weight

368.4 g/mol
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Physical Description

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO]
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Record name Isopropylphenyl diphenyl phosphate
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Flash Point

greater than 200 °F (NTP, 1992)
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Vapor Pressure

0.00000035 [mmHg]
Record name Isopropylphenyl diphenyl phosphate
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CAS No.

28108-99-8, 64532-94-1, 93925-53-2
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Record name 2-(1-Methylethyl)phenyl diphenyl phosphate
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Record name Isopropylphenyl diphenyl phosphate
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Record name Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester
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Record name Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters
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Record name Diphenyl o-isopropylphenylphenyl phosphate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of isopropylphenyl diphenyl phosphate (IPPP), an organophosphate compound of significant industrial interest. Primarily utilized as a flame retardant and plasticizer, IPPP enhances the fire resistance of various materials.[1][2][3] This document will delve into the chemical principles underpinning its synthesis, detailed experimental protocols, and the analytical techniques essential for its structural elucidation and purity assessment.

Section 1: Introduction to this compound

This compound (IPPP) is a viscous, light yellow liquid.[4] It belongs to the family of organophosphate esters and is valued for its flame-retardant properties, finding applications in a wide array of products including PVC, polyurethanes, textiles, adhesives, and paints.[5] The compound typically exists as a mixture of isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[4]

Key Properties of this compound:

PropertyValue
Molecular Formula C₂₁H₂₁O₄P[1][4]
Molecular Weight ~368.37 g/mol [1]
Appearance Viscous, light yellow liquid[4]
Solubility Insoluble in water[4]
Primary Uses Flame retardant, plasticizer, hydraulic fluid, lubricant additive[2][4]
Section 2: Synthesis of this compound

The synthesis of IPPP is typically achieved through a multi-step process involving the alkylation of phenol followed by phosphorylation. A common industrial method involves the reaction of isopropylated phenols with phosphorus oxychloride.[6][7]

The synthesis hinges on two primary reactions:

  • Friedel-Crafts Alkylation: Phenol is alkylated with propylene in the presence of an acid catalyst, such as p-toluene sulfonic acid, to produce a mixture of isopropylphenols.[6] The degree of isopropylation can be controlled by adjusting the reaction conditions.[6]

  • Phosphorylation: The resulting isopropylphenol mixture is then reacted with phosphorus oxychloride (POCl₃). This reaction is an esterification where the hydroxyl groups of the phenols displace the chlorine atoms on the phosphorus oxychloride, forming the phosphate ester and releasing hydrogen chloride (HCl) as a byproduct.[7]

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_phosphorylation Step 2: Phosphorylation cluster_purification Step 3: Purification Phenol Phenol Alkylation Alkylation Reaction Phenol->Alkylation Propylene Propylene Propylene->Alkylation Catalyst_A p-Toluene Sulfonic Acid Catalyst_A->Alkylation Isopropylphenols Isopropylphenol Mixture Alkylation->Isopropylphenols Phosphorylation Phosphorylation Reaction Isopropylphenols->Phosphorylation POCl3 Phosphorus Oxychloride POCl3->Phosphorylation Catalyst_P Calcium-Magnesium Catalyst Catalyst_P->Phosphorylation Crude_IPPP Crude IPPP Phosphorylation->Crude_IPPP Distillation Reduced-Pressure Distillation Crude_IPPP->Distillation Pure_IPPP Pure Isopropylphenyl Diphenyl Phosphate Distillation->Pure_IPPP

Caption: General workflow for the synthesis of this compound.

Materials:

  • Phenol

  • Propylene

  • p-Toluene sulfonic acid (catalyst for alkylation)

  • Phosphorus oxychloride (POCl₃)[7]

  • Calcium-magnesium catalyst (for phosphorylation)[7]

  • Appropriate solvents (e.g., tetrahydrofuran)[8]

Procedure:

  • Alkylation:

    • Charge a reaction vessel with phenol and the p-toluene sulfonic acid catalyst.[6]

    • Introduce propylene gas into the reactor under controlled temperature and pressure to initiate the alkylation process. The reaction is typically carried out until a specific mole ratio of propylene to phenol is achieved.[6]

    • The resulting product is a mixture of unreacted phenol and various isopropylphenols.[6]

    • Fractional distillation is employed to remove unreacted phenol and isolate the desired isopropylphenol fraction.[6]

  • Phosphorylation:

    • In a separate esterification kettle, add the isopropylphenol mixture and the calcium-magnesium catalyst.[7]

    • Slowly add phosphorus oxychloride to the kettle while maintaining the temperature below 50°C to control the exothermic reaction.[7]

    • The reaction mixture is stirred and heated to drive the esterification to completion. During this process, HCl gas is evolved and can be neutralized or captured.[7]

    • The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., 4 mgKOH/g).[7]

  • Purification:

    • The crude this compound is purified by reduced-pressure distillation.[7]

    • The fraction collected at the appropriate temperature and pressure is the final, purified product.[7]

Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[9][10] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9][11][12] Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.[9][12]

Section 3: Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized IPPP.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of IPPP. Both ¹H and ¹³C NMR are utilized to identify the different types of protons and carbon atoms present in the molecule. ³¹P NMR is particularly useful for confirming the presence of the phosphate group and providing information about its chemical environment.

Expected NMR Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl and isopropylphenyl groups, as well as the characteristic septet and doublet for the isopropyl group protons.

  • ¹³C NMR: Resonances for the aromatic carbons and the aliphatic carbons of the isopropyl group.[4][13]

  • ³¹P NMR: A characteristic signal in the phosphate region of the spectrum.[14]

FT-IR spectroscopy is used to identify the functional groups present in the IPPP molecule. The presence of characteristic absorption bands provides evidence for the successful synthesis of the target compound.

Key FT-IR Absorption Bands for Organophosphates:

Wavenumber (cm⁻¹)Vibrational Mode
~1300 - 1200P=O stretching
~1050 - 950P-O-C stretching[15]
~3100 - 3000Aromatic C-H stretching
~1600 - 1450Aromatic C=C stretching

The P=O stretching frequency can be influenced by the electronegativity of the surrounding groups.[16]

Mass spectrometry is employed to determine the molecular weight of the synthesized IPPP and to study its fragmentation pattern, which can provide further structural information. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used for the analysis of organophosphate esters.[4][17][18]

Expected Mass Spectral Data:

  • The molecular ion peak (M⁺) corresponding to the molecular weight of IPPP (~368.4 g/mol ).[4]

  • Characteristic fragmentation patterns of phosphate esters.[19][20][21]

The following diagram outlines the typical workflow for the characterization of synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Purity Assessment Synthesized_IPPP Synthesized IPPP Sample NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesized_IPPP->NMR FTIR FT-IR Spectroscopy Synthesized_IPPP->FTIR MS Mass Spectrometry (GC-MS) Synthesized_IPPP->MS Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Check Purity Assessment MS->Purity_Check Final_Product Characterized IPPP Structure_Elucidation->Final_Product Purity_Check->Final_Product

Caption: Workflow for the characterization of this compound.

Section 4: Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The described methodologies, from the initial alkylation and phosphorylation reactions to the detailed spectroscopic analysis, provide a robust framework for researchers and professionals in the field. Adherence to the detailed protocols and safety precautions is paramount for the successful and safe synthesis of this industrially important flame retardant. The combination of NMR, FT-IR, and mass spectrometry ensures a thorough characterization, confirming the identity and purity of the final product.

References

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  • Fisher Scientific. (2025).
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  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7).
  • Smolecule. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.
  • Lanxess. (2015). Phosphorus oxychloride.
  • Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2).
  • Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry, 35(8), 1179-1183.
  • Meyerson, S., Kuhn, E. S., Ramirez, F., Marecek, J. F., & Okazaki, H. (1980). Mass spectrometry of phosphate esters. Phosphoacetoin and its methyl esters. Journal of the American Chemical Society, 102(7), 2398-2408.
  • Meyerson, S., Kuhn, E. S., Ramirez, F., & Marecek, J. F. (1980). Mass spectrometry of phosphate esters. Phosphoacetoin and its methyl esters.
  • Haz-Map. (n.d.).
  • ChemicalBook. (n.d.).
  • D'Archivio, A. A., & Ruggieri, F. (2007). Determination of phosphoric acid triesters in human plasma using solid-phase microextraction and gas chromatography coupled to inductively coupled plasma mass spectrometry.
  • van der Veen, I., & de Boer, J. (2012). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Chemosphere, 88(10), 1119-1153.
  • Atanasov, V., Staneva, D., & Georgiev, G. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 10(10), 2395.
  • ChemicalBook. (n.d.). ISOPROPYLDIPHENYLPHOSPHINE Synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • El-Mai, N., et al. (2022). Investigation of interactions between organophosphorus compounds and TiO2 modified microcantilevers for molecule detection in air. RSC Advances, 12(12), 7245-7253.
  • Shagidullin, R. R. (1988). Atlas of IR spectra of organophosphorus compounds: interpreted spectrograms. Nauka.
  • SpectraBase. (n.d.).
  • Chem-Net. (n.d.).
  • Das, O., Sarmah, A. K., & Bhattacharyya, D. (2018). Infrared Analysis of Phosphorous Compounds.
  • Phillips, A. L., et al. (2019). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology Letters, 6(3), 153-159.
  • SpectraBase. (n.d.).
  • Australian Industrial Chemicals Introduction Scheme. (2023).
  • LGC Standards. (n.d.).
  • Chen, C. H., & Chen, C. Y. (2018). Effect of Adding this compound on Isothermal Crystallization Behavior and Flame Retardancy of PLA Film. Journal of Polymers and the Environment, 26(1), 22-30.
  • Walejko, P., & Witkowski, S. (2017). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and c) 2c after exhaustive hydrogenation (Pd/C, MeOH, 96 h).

Sources

An In-depth Technical Guide to N-(p-Amylcinnamoyl)anthranilic Acid (CAS No. 28108-99-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Key Modulator of Cellular Signaling

N-(p-Amylcinnamoyl)anthranilic acid, commonly abbreviated as ACA, is a synthetic, small-molecule compound that has emerged as a critical tool for researchers in cellular biology and drug development.[1] Structurally, it is an amidobenzoic acid, where an anthranilic acid moiety is N-acylated with a 4-pentylcinnamoyl group.[1] This compound is frequently referenced by the CAS number 28108-99-8, although it is important to note that this identifier can be ambiguous and is sometimes associated with other chemical entities. For clarity in a research context, the more specific CAS number 99196-74-4 is also used.[2]

The primary utility of ACA in a research setting stems from its dual inhibitory action on two distinct and crucial classes of signaling proteins: Phospholipase A2 (PLA2) enzymes and a subset of Transient Receptor Potential (TRP) ion channels.[3][4] This dual-action profile makes ACA an invaluable pharmacological probe for dissecting complex signaling cascades involving calcium influx, lipid signaling, and inflammatory responses. This guide provides an in-depth exploration of its properties, mechanisms, and applications for the research scientist.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are paramount for its effective application in experimental settings. ACA is typically supplied as a white to off-white crystalline solid or powder. Its significant hydrophobicity, indicated by a high predicted XLogP3 value, dictates its solubility profile; it is largely insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5]

Table 1: Physicochemical Data for N-(p-Amylcinnamoyl)anthranilic acid

PropertyValueSource(s)
IUPAC Name 2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid[1]
CAS Number 28108-99-8 (Non-specific); 99196-74-4[2]
Molecular Formula C₂₁H₂₃NO₃[1][5]
Molecular Weight 337.41 g/mol
Appearance White to off-white powder/crystalline solid[5]
Melting Point 172-174 °C[6]
Solubility DMSO: ≥20 mg/mL; Ethanol: 5 mg/mL[5]
Purity (Typical) ≥98% (HPLC)
Predicted XLogP3 6.4[1]
UV Absorption Max (λmax) 216, 300, 323 nm[5]

Core Mechanism of Action: A Dual Inhibitory Profile

The scientific value of ACA lies in its ability to modulate two key signaling pathways. Critically, its action on TRP channels has been shown to be independent of its effects on PLA2, allowing for its use as a versatile tool to probe either system, provided appropriate experimental controls are in place.[3]

Inhibition of Phospholipase A2 (PLA2)

ACA is widely characterized as a broad-spectrum inhibitor of phospholipase A2 (PLA2) enzymes.[4] PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of membrane glycerophospholipids, releasing arachidonic acid and a lysophospholipid.[4] The released arachidonic acid is a precursor to a vast array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By blocking PLA2, ACA effectively prevents the release of arachidonic acid and thereby inhibits downstream inflammatory signaling cascades.[4][7] This makes ACA a useful tool for studying inflammatory processes and diseases where PLA2 activity is implicated.

Blockade of Transient Receptor Potential (TRP) Channels

Perhaps more significantly for neurobiology and sensory physiology, ACA acts as a direct blocker of several TRP family ion channels.[4] These channels are polymodal sensors involved in a wide range of physiological processes, from temperature sensation to cellular calcium homeostasis.[3][8] ACA demonstrates potent, direct, and reversible inhibition of multiple TRP channels, with varying affinities:

  • TRPM2: ACA is a particularly potent inhibitor of the TRPM2 channel, a sensor of oxidative stress and an important mediator of calcium influx.[3][9] It blocks both ADP-ribose and H₂O₂-induced TRPM2 activation with an IC₅₀ of 1.7 µM.[3][5]

  • TRPC6 & TRPM8: ACA also effectively blocks TRPC6 (IC₅₀ = 2.3 µM) and TRPM8 (IC₅₀ = 3.9 µM) channels.[3][5]

  • Other Channels: It is also reported to inhibit calcium-activated chloride channels (CaCCs) and is a weak inhibitor of TRPV1.[2][5][7]

The mechanism of TRP channel blockade appears to involve direct interaction with the channel protein from the extracellular side, modulating its gating and reducing its open probability without altering single-channel conductance.[3]

ACA_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Catalyzes TRPM2 TRPM2 Channel Calcium Ca²⁺ Influx TRPM2->Calcium TRPC6 TRPC6 Channel TRPC6->Calcium TRPM8 TRPM8 Channel TRPM8->Calcium ACA ACA (N-(p-Amylcinnamoyl) anthranilic acid) ACA->PLA2 Inhibits ACA->TRPM2 Blocks ACA->TRPC6 Blocks ACA->TRPM8 Blocks Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Leads to Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Prostaglandins->Cellular_Response Calcium->Cellular_Response Membrane_Lipids Membrane Phospholipids Membrane_Lipids->PLA2

Caption: Dual inhibitory mechanism of ACA on PLA2 and TRP channels.

Applications in Research and Drug Development

The dual inhibitory nature of ACA makes it a powerful tool for elucidating complex biological pathways.

  • Studying Inflammation and Oxidative Stress: By inhibiting both the PLA2-arachidonic acid pathway and the TRPM2 oxidative stress-sensing channel, ACA can be used to investigate the interplay between lipid signaling and ion channel-mediated responses in inflammatory conditions and cell death models.[9]

  • Neuroscience and Sensory Biology: As a blocker of multiple TRP channels, ACA is employed to probe their roles in pain perception, temperature sensation, and neuronal calcium signaling. For instance, its use has helped to study the function of TRPM2 channels in dopaminergic neurons.

  • Cardiovascular Research: ACA is an effective reversible inhibitor of calcium-activated chloride channels, which are implicated in the development of cardiac arrhythmias.[2] This has positioned ACA as a valuable pharmacological tool for studying the electrophysiology of the heart and exploring potential antiarrhythmic strategies.[2]

  • Ischemia-Reperfusion Injury Models: Studies have demonstrated that ACA can be protective against renal ischemia-reperfusion injury.[9] This effect is attributed to its ability to reduce oxidative stress, inflammation, and apoptosis, likely through the combined inhibition of TRPM2 and PLA2.[9]

General Experimental Workflow

A common application of ACA is to pharmacologically inhibit TRP channels to assess their contribution to a specific cellular response, such as calcium influx.

Experimental_Workflow start Start: Prepare Cell Culture (e.g., HEK293 expressing TRPM2) load_dye Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4) start->load_dye wash Wash to remove excess dye load_dye->wash pre_treat Pre-incubate with ACA (e.g., 10-20 µM) or Vehicle (DMSO) wash->pre_treat stimulate Apply Stimulus (e.g., H₂O₂ to activate TRPM2) pre_treat->stimulate measure Measure Intracellular Ca²⁺ (Fluorescence Microscopy or Plate Reader) stimulate->measure analyze Analyze Data: Compare Ca²⁺ response in ACA vs. Vehicle-treated cells measure->analyze end Conclusion: Assess TRPM2 contribution to response analyze->end

Caption: Workflow for assessing TRP channel function using ACA.

Synthesis and Analytical Methods

General Synthetic Approach

While detailed proprietary synthesis methods may vary, the fundamental chemistry for producing N-(p-Amylcinnamoyl)anthranilic acid involves a standard amide bond formation. The logical retrosynthetic analysis points to two primary precursors: anthranilic acid and a reactive derivative of p-amylcinnamic acid.

The typical forward synthesis would proceed as follows:

  • Activation of p-Amylcinnamic Acid: The carboxylic acid of p-amylcinnamic acid is first converted into a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

  • Amide Coupling: The activated p-amylcinnamoyl derivative is then reacted with anthranilic acid in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate aprotic solvent. The base neutralizes the HCl byproduct generated during the reaction.

  • Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove salts and unreacted starting materials. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure N-(p-Amylcinnamoyl)anthranilic acid.

Analytical Quality Control

The purity of ACA is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Exemplary HPLC Method Parameters:

  • Column: A reverse-phase column, such as a C18 column, is appropriate for this hydrophobic molecule.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH or water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[10]

  • Detection: UV detection at one of its absorption maxima (e.g., 300 or 323 nm) would provide high sensitivity.[5]

  • Standard: A certified reference standard of ACA would be used to confirm retention time and for quantification.

  • Acceptance Criterion: For research-grade material, a purity of ≥98% is a common and acceptable standard.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper safety protocols must be observed when handling ACA.

  • GHS Hazard Classification: According to aggregated data from the European Chemicals Agency (ECHA), ACA is classified as hazardous to the aquatic environment.[1]

    • H400: Very toxic to aquatic life.[1]

    • H410: Very toxic to aquatic life with long-lasting effects.[1]

  • Precautionary Statements:

    • P273: Avoid release to the environment.[1]

    • P391: Collect spillage.[1]

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

N-(p-Amylcinnamoyl)anthranilic acid is a well-established and potent pharmacological tool. Its dual capacity to inhibit both PLA2-mediated inflammatory signaling and a range of TRP ion channels makes it a uniquely versatile compound for dissecting complex cellular pathways. For researchers in drug development and fundamental science, a thorough understanding of its physicochemical properties, mechanisms of action, and proper handling is essential for leveraging its full potential to probe the intricate signaling networks that govern cellular function and disease.

References

  • Kraft, R., Grimm, C., Frenzel, H., et al. (2006). Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. British Journal of Pharmacology, 148(3), 264-273. [Link]

  • Harteneck, C., Frenzel, H., & Kraft, R. (2007). N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker. Cardiovascular Drug Reviews, 25(1), 61-75. [Link]

  • ResearchGate. (n.d.). N-(p-Amylcinnamoyl)anthranilic Acid (ACA): A Phospholipase A2 Inhibitor and TRP Channel Blocker. Request PDF. [Link]

  • Guler, E., et al. (2019). Protective effect of N-(p-amylcinnamoyl) anthranilic acid, phospholipase A2 enzyme inhibitor, and transient receptor potential melastatin-2 channel blocker against renal ischemia-reperfusion injury. Journal of Cellular Biochemistry, 120(3), 3822-3832. [Link]

  • PubChem. (n.d.). N-(p-Amylcinnamoyl)anthranilic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). N-(p-Amylcinnamoyl)anthranilic acid. [Link]

  • Sane, R. T., et al. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

  • Andersson, P. G. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

  • Tiwari, D., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research. [Link]

  • Amerigo Scientific. (n.d.). N-(p-amylcinnamoyl) Anthranilic Acid. [Link]

  • Google Patents. (1997). WO1997028118A1 - Process for preparing anthranilic acids.
  • National Center for Biotechnology Information. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • National Center for Biotechnology Information. (2022). Structural pharmacology of TRP channels. Cell Calcium. [Link]

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"isopropylphenyl diphenyl phosphate chemical structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isopropylphenyl Diphenyl Phosphate: Structure, Properties, and Analysis

Introduction and Scope

This compound (IPDP) represents a significant class of organophosphate esters widely utilized across various industrial sectors. Primarily valued for its dual functionality as a flame retardant and a plasticizer, IPDP is integral to the manufacturing of numerous polymers, lubricants, and hydraulic fluids.[1][2] Unlike a singular molecular entity, commercial IPDP is typically a complex mixture of isomers, a critical consideration that profoundly influences its physical properties, performance characteristics, and toxicological profile.[3][4]

This technical guide offers a comprehensive examination of the core chemical nature of this compound. Tailored for researchers, chemists, and professionals in material science and drug development, this document delves into the molecule's structural nuances, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it provides insights into the structure-activity relationships that govern its industrial applications and toxicological implications, grounding all claims in authoritative scientific literature.

Key Identifiers:

  • Chemical Name: this compound

  • Molecular Formula: C₂₁H₂₁O₄P[3]

  • Molecular Weight: 368.36 g/mol [3]

  • Primary CAS Number: 28108-99-8 (for the isomeric mixture)[3]

  • Common Synonyms: Phosflex 41P, Kronitex 100, Diphenyl isopropylphenyl phosphate[1][3]

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a central phosphate (PO₄) core bonded to four oxygen atoms. Three of these oxygens form ester linkages with aryl groups: two with unsubstituted phenyl rings and one with an isopropyl-substituted phenyl ring. The fourth oxygen is double-bonded to the phosphorus atom, forming a phosphoryl group (P=O).

The defining structural feature of commercial IPDP is its isomerism, which arises from the position of the isopropyl group (-CH(CH₃)₂) on its designated phenyl ring. The three primary positional isomers are:

  • 2-Isopropylphenyl diphenyl phosphate (ortho-isomer): The isopropyl group is on the carbon adjacent to the phosphate ester linkage.

  • 3-Isopropylphenyl diphenyl phosphate (meta-isomer): The isopropyl group is two carbons away from the phosphate linkage.

  • 4-Isopropylphenyl diphenyl phosphate (para-isomer): The isopropyl group is opposite the phosphate linkage.

Commercial formulations are almost invariably mixtures of these ortho-, meta-, and para-isomers, and may also contain triphenyl phosphate (TPP) or more highly alkylated species like bis(isopropylphenyl) phenyl phosphate.[3][4][5] The specific ratio of these isomers is not standardized and varies by manufacturer and production process, directly impacting the material's viscosity, thermal stability, and, most critically, its biological activity.[6]

Isomers cluster_main Core Phosphate Structure cluster_isomers Positional Isomers of Isopropylphenyl Group P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 Ph1 Phenyl O1->Ph1 Ph2 Phenyl O2->Ph2 IPP Isopropyl- phenyl O3->IPP p1 IPP->p1 ortho ortho- (2-) meta meta- (3-) para para- (4-) p2 p1->p2 p2->ortho p2->meta p2->para

Caption: Isomeric relationship in this compound.

Physicochemical and Reactive Properties

IPDP is a viscous, light yellow, and largely odorless liquid under standard conditions.[3] Its high molecular weight and aromatic character contribute to a high boiling point and low vapor pressure, making it suitable for high-temperature applications such as in lubricants and engineering plastics. A key feature is its hydrophobic nature, characterized by very low water solubility and a high octanol-water partition coefficient (log Kow), which suggests a propensity to partition into organic matrices and a potential for bioaccumulation.[3][4]

PropertyValueSource(s)
Appearance Viscous light yellow liquid[3]
Molecular Weight 368.36 g/mol [3][7]
Boiling Point 220-230 °C at reduced pressure[4]
Flash Point > 200 °F (> 93 °C)[3]
Water Solubility < 0.1 g/100 mL; ~2.2 ppm[3][4]
log Kow (Octanol-Water) 5.31[3]
Vapor Pressure ~3.5 x 10⁻⁷ mm Hg at 25 °C[4]

From a reactivity standpoint, organophosphates like IPDP are esters and are susceptible to hydrolysis, although this process is slow under neutral environmental conditions.[8] The presence of strong reducing agents can lead to the formation of highly toxic and flammable phosphine gas, while partial oxidation may release toxic phosphorus oxides.[3][4]

Synthesis Methodology

The industrial synthesis of this compound is a multi-step process that leverages well-established organophosphorus chemistry. The primary pathway involves the phosphorylation of a pre-formed isopropylphenol mixture with phosphorus oxychloride (POCl₃).

Conceptual Synthesis Protocol
  • Alkylation of Phenol: The process typically begins with the Friedel-Crafts alkylation of phenol with propylene gas. An acid catalyst, such as p-toluene sulfonic acid, is used to facilitate the electrophilic aromatic substitution, yielding a statistical mixture of mono-, di-, and higher-substituted isopropylphenols.[9]

  • Fractionation (Optional but Recommended): The resulting alkylated phenol mixture is often distilled to remove unreacted phenol and to enrich the fraction containing the desired monoisopropylphenols. This step is crucial for controlling the properties of the final product.[9]

  • Esterification (Phosphorylation): The isopropylphenol mixture (or a blend with un-alkylated phenol) is reacted with phosphorus oxychloride, often in the presence of a catalyst like a calcium-magnesium blend.[10] The reaction is typically performed with careful temperature control, as it is exothermic and releases hydrogen chloride (HCl) gas as a byproduct.

    • Reaction: 3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl (where ArOH represents the mixed phenol/isopropylphenol feedstock)

  • Purification: The crude phosphate ester product is purified through vacuum distillation to remove any unreacted starting materials, catalysts, and byproducts, yielding the final IPDP product.[10]

SynthesisWorkflow phenol Phenol alkylation Step 1: Alkylation phenol->alkylation propylene Propylene propylene->alkylation  p-toluene sulfonic acid distill1 Step 2: Fractionation alkylation->distill1 ipp_mix Isopropylphenol Mixture distill1->ipp_mix Enriched Fraction esterification Step 3: Esterification ipp_mix->esterification pocl3 Phosphorus Oxychloride (POCl₃) pocl3->esterification  Catalyst crude_ipdp Crude IPDP Product esterification->crude_ipdp HCl byproduct distill2 Step 4: Purification (Vacuum Distillation) crude_ipdp->distill2 final_ipdp Final IPDP Product distill2->final_ipdp

Caption: General manufacturing workflow for this compound.

Analytical Characterization

The structural elucidation and quality control of IPDP rely on a combination of chromatographic and spectroscopic techniques. The primary analytical challenge lies in separating and quantifying the individual isomers within a complex mixture.

TechniqueExpected Observations & Insights
Mass Spectrometry (MS) Electron ionization (EI) often leads to fragmentation. Key fragment ions may include those corresponding to the loss of a phenyl group, an isopropyl group, or the entire isopropylphenyl moiety. High-resolution MS (e.g., LC-QTOF) can provide accurate mass data for molecular formula confirmation.[3][11]
¹H NMR Provides distinct signals for aromatic protons (multiplets in the 6.8-7.5 ppm range) and aliphatic protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups, typically around 3.0 and 1.2 ppm, respectively). The precise chemical shifts and coupling patterns of the aromatic protons can help differentiate isomers.
¹³C NMR Offers resolution of all 21 carbon atoms. The chemical shifts of the carbons in the isopropyl-substituted ring are particularly diagnostic for identifying the ortho-, meta-, and para-isomers.[12]
³¹P NMR As a highly sensitive nucleus, ³¹P NMR provides a sharp singlet for the phosphate group. The chemical shift is sensitive to the electronic environment, and slight differences may be observed between isomers, aiding in quantification.[13][14]
Infrared (IR) Spectroscopy Shows characteristic absorption bands for P=O stretching (strong, ~1250-1300 cm⁻¹), P-O-C (aryl) stretching (~1150-1200 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), and C-H aliphatic stretching (<3000 cm⁻¹).[3]

Industrial Applications and Toxicological Considerations

Primary Applications
  • Flame Retardant: IPDP is an additive flame retardant, meaning it is physically blended into a polymer rather than chemically bonded. Upon heating, it promotes the formation of a protective char layer, which insulates the underlying material from heat and oxygen, thereby suppressing combustion.[2][8] It is widely used in PVC, flexible polyurethane foams, and electronic enclosures.[15]

  • Plasticizer: In polymers like PVC, IPDP increases flexibility, workability, and durability by inserting its molecules between the polymer chains, reducing intermolecular forces.[2][15]

  • Hydraulic Fluids & Lubricants: Its thermal stability and anti-wear properties make it a valuable component in specialty hydraulic fluids and as a lubricant additive.[1]

Toxicological Profile

The primary toxicological concern for many organophosphate esters, including IPDP, is neurotoxicity. A specific and serious endpoint is Organophosphate-Induced Delayed Neurotoxicity (OPIDN), a condition characterized by damage to peripheral nerves and the spinal cord.[6]

Crucially, this toxicity is strongly dependent on the molecular structure. Studies have demonstrated that the ortho-isomer (2-isopropylphenyl diphenyl phosphate) is the primary driver of OPIDN.[6] Commercial mixtures with a higher content of the ortho-isomer exhibit greater neurotoxic potential. In contrast, the meta- and para-isomers are considered significantly less toxic in this regard. This structure-activity relationship underscores the critical importance of isomeric analysis when assessing the safety of any IPDP-containing product.[6] In the body and the environment, IPDP can degrade to form diphenyl phosphate (DPHP), a common metabolite also used for exposure monitoring.[8]

Conclusion

This compound is a multifaceted industrial chemical whose utility as a flame retardant and plasticizer is well-established. Its chemical identity, however, is complex, defined by the variable mixture of its ortho-, meta-, and para-isomers. This guide has detailed the fundamental aspects of its molecular structure, synthesis, and analytical characterization. For scientists and researchers, the key takeaway is the profound impact of this isomerism. A thorough understanding and precise analytical quantification of the isomeric composition are not merely academic exercises; they are paramount for predicting material performance, ensuring product quality, and critically, for conducting accurate risk and safety assessments.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

  • Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Industrial Chemicals. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C21H21O4P). Retrieved from [Link]

  • PubChem. (n.d.). Bis(isopropylphenyl) phenyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dithis compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). diphenyl (4-propan-2-ylphenyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1982). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.
  • Google Patents. (2013). CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate).
  • SpectraBase. (n.d.). Isopropyl diphenyl phosphate - Optional[31P NMR]. Retrieved from [Link]

  • MassBank. (n.d.). Isopropyl diphenyl phosphate; LC-ESI-QTOF; MS2. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]

  • Behl, M., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). Isopropyl diphenyl phosphate 60763-39-5 wiki. Retrieved from [Link]

  • ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Registration Dossier. Retrieved from [Link]

  • LookChem. (n.d.). Cas 68155-51-1, 3,4-dithis compound. Retrieved from [Link]

  • ResearchGate. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats | Request PDF. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Isopropyl-phenyl diphenyl phosphate - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, isopropylated, phosphate (3:1). National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Tris(isopropylphenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Heitkamp, M. A., et al. (1984). Fate and metabolism of this compound in freshwater sediments. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link]

  • MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

"physical and chemical properties of isopropylphenyl diphenyl phosphate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Isopropylphenyl Diphenyl Phosphate

Executive Summary

This compound (IPPP) represents a class of organophosphate esters widely utilized as flame retardants and plasticizers in various polymeric materials, hydraulic fluids, and lubricants.[1][2] Commercially, IPPP is not a single compound but a complex mixture of isomers, varying in the position (ortho, meta, para) and number (mono-, di-, tri-) of isopropyl groups on the phenyl rings.[1][2][3] This isomeric variability is a critical determinant of the material's physical and chemical properties, influencing its performance in application and its environmental fate. This guide provides a detailed examination of these properties, grounded in experimental data and established analytical methodologies, to support researchers and development professionals in the field.

Molecular Structure and Isomerism

The foundational structure of IPPP consists of a central phosphate group bonded to three aryl rings—a combination of phenyl and isopropylphenyl groups. The synthesis, typically involving the reaction of phosphorus oxychloride with isopropylated phenols, results in a mixture of compounds.[4] The degree of isopropylation and the specific substitution patterns on the phenyl rings dictate the final properties of the commercial product.

The primary components of these mixtures include triphenyl phosphate (TPP), mono-isopropylphenyl diphenyl phosphate, di-isopropylphenyl phenyl phosphate, and tris(isopropylphenyl) phosphate.[5][6] Understanding this heterogeneity is paramount, as properties such as viscosity, thermal stability, and biological activity are directly linked to the composition of the isomeric mixture.

Caption: General structure of Isopropylphenyl Phenyl Phosphate.

Physical Properties

The physical characteristics of IPPP are crucial for its application as a plasticizer and hydraulic fluid. As a mixture, many properties are reported as ranges or typical values rather than exact constants.

General and Thermal Properties

IPPP is typically a viscous, light yellow, or colorless oily liquid at room temperature.[1][7] Its high molecular weight and aromatic nature contribute to a high boiling point and low volatility.

PropertyValueSource
Molecular Formula C₂₁H₂₁O₄PPubChem[1]
Molecular Weight 368.4 g/mol PubChem[1]
Physical Description Viscous light yellow liquidNTP, 1992[1]
Melting Point < -20 °CECHA[3]
Boiling Point > 400 °C at 1013 hPaECHA[3]
Flash Point > 200 °F (> 93.3 °C)NTP, 1992[1]
Autoignition Temp. 585 °C (for a commercial product)Great Lakes Chemical Corp. 2002[5]
Density ~1.168 g/cm³ at 20 °CECHA[3]
Solubility and Partitioning Behavior

The solubility and partitioning coefficients are key indicators of the environmental distribution and bioaccumulation potential of IPPP.

PropertyValueSource
Water Solubility 2.2 mg/L at 25 °CSaeger VW et al., 1979[1]
Vapor Pressure 3.515 x 10⁻⁷ mm Hg at 25 °C (estimated)HSDB[1][8]
Log Kow (Octanol-Water Partition Coeff.) 5.31Saeger VW et al., 1979[1]
Henry's Law Constant 7.74 x 10⁻⁸ atm·m³/mol at 25 °C (estimated)HENRYWIN v3.00[5]

The low water solubility and high Log Kow value indicate that IPPP is hydrophobic and will preferentially partition to organic matter, such as soil and sediment, if released into the environment.[9] Its very low vapor pressure and Henry's Law constant suggest that volatilization from water or soil surfaces is a slow process.[1][8]

Chemical Properties and Reactivity

The chemical behavior of IPPP, particularly its stability to hydrolysis and thermal decomposition, is fundamental to its function and environmental persistence.

Hydrolysis

Organophosphate esters are susceptible to hydrolysis, cleaving the ester bond to form an alcohol (phenol/isopropylphenol) and a diaryl phosphate. The rate of this reaction is highly dependent on pH.

  • Mechanism: The hydrolysis of triaryl phosphates can proceed through the cleavage of the P-OAr bond. Under environmentally relevant conditions (pH outside of highly acidic or alkaline ranges), this process is generally slow.[5]

  • Products: Hydrolysis of this compound yields diphenyl phosphate (DPHP) and isopropylphenol.[5][9] Further hydrolysis of DPHP is significantly slower.[9]

  • pH Dependence: The rate of hydrolysis is significantly increased at high (pH > 8-9) and low pH values.[5] For environmental risk assessments where pH is typically near neutral, the hydrolysis rate is often assumed to be negligible.[5]

IPPP Isopropylphenyl Diphenyl Phosphate Products Diphenyl Phosphate (DPHP) + Isopropylphenol IPPP->Products pH-dependent hydrolysis H2O + H₂O

Caption: Simplified hydrolysis pathway of IPPP.

Thermal Decomposition

The efficacy of IPPP as a flame retardant is derived from its behavior at elevated temperatures.

  • Mechanism: During combustion, thermal degradation of phosphate esters like IPPP generates phosphoric acid and pyrophosphoric acid.[9][10] These acids promote the dehydration of the polymer substrate, leading to the formation of a protective char layer. This char layer insulates the underlying material from heat and reduces the release of flammable volatile compounds.[10]

  • Decomposition Products: When heated to decomposition, IPPP emits toxic vapors of phosphorus oxides (e.g., P₂O₅).[11]

Other Reactivity

As an organophosphate ester, IPPP exhibits specific reactivity patterns.

  • Reducing Agents: In the presence of strong reducing agents, such as hydrides, there is a susceptibility to form highly toxic and flammable phosphine gas (PH₃).[1][8][12]

  • Oxidizing Agents: Partial oxidation may result in the release of toxic phosphorus oxides.[1][8][12]

Experimental Methodologies

To ensure quality control and accurate characterization of IPPP, robust analytical methods are essential. The complex isomeric nature of the substance necessitates chromatographic separation for accurate quantification.

Protocol 1: Isomeric Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a validated method for the separation and identification of individual IPPP isomers in a technical mixture. The choice of GC-MS is based on its ability to separate volatile and semi-volatile compounds and provide definitive identification based on mass spectra.

Objective: To determine the relative abundance of triphenyl phosphate, and mono-, di-, and tri-isopropylphenyl phosphate isomers in a sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the IPPP sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., Triphenyl phosphate-d15) to correct for variations in injection volume and instrument response.[3]

    • Dissolve and dilute to the mark with a high-purity solvent such as ethyl acetate or toluene.[13]

    • Prepare a series of calibration standards containing known concentrations of available individual isomers.[13]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Mass Spectrometer: Mass Selective Detector (MSD).

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is chosen for its excellent separation of aromatic isomers.

    • Injection: 1 µL splitless injection at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: Increase to 250 °C at 15 °C/min.

      • Ramp 2: Increase to 300 °C at 5 °C/min, hold for 10 minutes. (Rationale: A programmed temperature ramp is critical for eluting compounds with a wide range of boiling points, from TPP to the more substituted, higher-boiling TIPP isomers.)

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

  • Data Analysis:

    • Identify isomers by comparing retention times and mass spectra to those of the analytical standards.

    • Quantify each isomer by creating a calibration curve plotting the peak area ratio (analyte/internal standard) against concentration.

    • Calculate the weight percentage of each isomer in the original sample.

Caption: Workflow for GC-MS analysis of IPPP isomers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34148, this compound. [Link]

  • GOV.UK (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. [Link]

  • Ataman Kimya. Isopropylated Triphenyl Phosphate. [Link]

  • Australian Government Department of Health (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

  • Hartwig, A., & MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated. The MAK Collection for Occupational Health and Safety, 6(1). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15591290, p-Isopropylphenyl Phenyl Phosphate. [Link]

  • Uno-X (2022). Safety Data Sheet - Regal SGT 22. [Link]

  • Hartwig, A., & MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. [Link]

  • LookChem (2024). 3,4-dithis compound. [Link]

  • Google Patents (1982).
  • ResearchGate (2018). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. [Link]

  • Phillips, A. L., et al. (2013). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology, 47(22), 12943–12949. [Link]

  • NICNAS (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]

  • Google Patents (2013).
  • Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Materials, 15(22), 8099. [Link]

Sources

"isomers of isopropylphenyl diphenyl phosphate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers of Isopropylphenyl Diphenyl Phosphate: Properties, Analysis, and Toxicological Implications

Introduction

This compound (IPPP) is a widely used organophosphate ester flame retardant and plasticizer. It is incorporated into a variety of consumer and industrial products, including polyvinyl chloride (PVC) plastics, polyurethane foams, textiles, adhesives, and lubricants, to enhance fire resistance and improve flexibility.[1][2] However, IPPP is not a single chemical entity but rather a complex mixture of various isomers.[2] The composition of these commercial mixtures can vary, which has significant implications for the material's properties, environmental fate, and toxicological profile. For researchers, scientists, and professionals in drug development, a thorough understanding of the isomeric landscape of IPPP is crucial for accurate risk assessment, the development of safer alternatives, and the interpretation of toxicological data. This guide provides a detailed technical overview of the isomers of this compound, their analysis, and their biological effects.

The Isomeric Landscape of this compound

The complexity of IPPP arises from two main types of structural isomerism: the degree of isopropylation on the phenyl rings and the position of the isopropyl groups.

Types of Isomerism
  • Degree of Isopropylation: Commercial IPPP mixtures are composed of triphenyl phosphate (TPP) and its isopropylated analogues. The number of isopropyl groups attached to the phenyl rings can vary, leading to:

    • Mono-isopropylated phenyl diphenyl phosphates: One of the phenyl rings is substituted with an isopropyl group.

    • Di-isopropylated phenyl diphenyl phosphates: Two of the phenyl rings are substituted with isopropyl groups.

    • Tri-isopropylated phenyl phosphates: All three phenyl rings are substituted with isopropyl groups.[1][3]

  • Positional Isomerism: For each degree of isopropylation, the isopropyl group(s) can be attached at different positions on the phenyl ring:

    • Ortho (o-): The isopropyl group is on the carbon atom adjacent to the phosphate ester linkage.

    • Meta (m-): The isopropyl group is two carbons away from the phosphate ester linkage.

    • Para (p-): The isopropyl group is on the opposite side of the phenyl ring from the phosphate ester linkage.[4][5]

The combination of these isomeric forms results in a multitude of possible structures within a single IPPP product.

Commonly Encountered Isomers in Commercial Mixtures

Analysis of commercial flame retardant mixtures has identified several prevalent isomers:

  • Triphenyl phosphate (TPP): Often present as a significant component of IPPP mixtures.[1][6][7]

  • 2-Isopropylphenyl diphenyl phosphate (2IPPDPP): A common mono-isopropylated isomer.[7]

  • 4-Isopropylphenyl diphenyl phosphate: Another frequently detected mono-isopropylated isomer.[3]

  • Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP): A di-isopropylated isomer found in some formulations.[7][8]

  • 2,4-Dithis compound (24DIPPDPP): A di-isopropylated isomer.[7]

The relative abundance of these and other isomers can differ between manufacturers and even between different batches from the same manufacturer.[3]

Synthesis and Isomer Distribution

IPPP is typically synthesized through the reaction of phosphorus oxychloride (POCl₃) with isopropylated phenols.[9] The distribution of isomers in the final product is influenced by the composition of the starting isopropylphenol mixture and the reaction conditions.[9][10] By controlling the alkylation of phenol with propylene, manufacturers can tailor the degree of isopropylation to achieve desired physical properties, such as viscosity, for specific applications.[10]

Physicochemical Properties of IPPP Isomers

The physicochemical properties of IPPP isomers influence their environmental distribution and biological uptake. Generally, IPPP is a viscous, light yellow liquid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into fatty tissues and organic matter in the environment.[4][5]

PropertyValueSource
Molecular Formula C₂₁H₂₁O₄P (for mono-isopropylated)[4]
Molecular Weight 368.36 g/mol (for mono-isopropylated)[11]
log Kow 5.31[4][5]
Water Solubility < 1 mg/mL[4]
Vapor Pressure 3.5 x 10⁻⁷ mmHg[5]

Note: These are general properties, and specific values may vary between individual isomers.

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity of IPPP isomers presents a significant analytical challenge. High-resolution chromatographic techniques coupled with mass spectrometry are essential for their separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like IPPP isomers.

Experimental Protocol Outline:

  • Sample Preparation: Extraction from the sample matrix (e.g., polyurethane foam, dust) using an organic solvent, followed by cleanup steps to remove interfering substances.

  • Injection: A small volume of the extract is injected into the GC system.

  • Separation: The isomers are separated on a capillary column (e.g., a non-polar or mid-polar column) based on their boiling points and interactions with the stationary phase. A temperature gradient is typically used to elute the compounds.

  • Detection: The separated isomers are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of each isomer, allowing for their identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile or thermally labile isomers that may not be suitable for GC analysis.[6]

Experimental Protocol Outline:

  • Sample Preparation: Similar to GC-MS, involving extraction and cleanup.

  • Injection: The sample is injected into the LC system.

  • Separation: A reversed-phase C18 column is commonly used, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) to separate the isomers based on their polarity.

  • Detection: The eluting compounds are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and identification.

Analytical Workflow

analytical_workflow sample Sample (e.g., Dust, Polymer) extraction Solvent Extraction sample->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup analysis Instrumental Analysis (GC-MS or LC-MS) cleanup->analysis data Data Processing & Quantification analysis->data endocrine_disruption IPPP IPPP Isomers Receptor Nuclear Receptors (e.g., Estrogen Receptor) IPPP->Receptor Binds to Gene Hormone-Responsive Gene Expression Receptor->Gene Alters Effect Adverse Endocrine Effects Gene->Effect Leads to

Caption: Potential mechanism of endocrine disruption by IPPP isomers.

Metabolism

In the body, IPPP can be metabolized through hydrolysis to form diphenyl phosphate (DPHP) and the corresponding isopropylphenols. DPHP is a common biomarker used to assess human exposure to a range of organophosphate esters.

Environmental Fate and Human Exposure

The widespread use of IPPP has led to its detection in various environmental compartments, including indoor air, house dust, soil, and water. [1]Its chemical properties suggest a potential for bioaccumulation in organisms. [5] Human exposure can occur through several pathways:

  • Inhalation: Breathing in contaminated indoor air or dust particles.

  • Ingestion: Accidental ingestion of dust, particularly by young children, or consumption of contaminated food.

  • Dermal Contact: Skin contact with products containing IPPP. [2] The presence of IPPP in human tissues, such as blood and breast milk, confirms widespread human exposure.

Regulatory Context and Future Perspectives

Regulatory agencies worldwide are increasingly scrutinizing the use and safety of organophosphate flame retardants. The European Union has designated IPPP as a category 2 reproductive hazard, "suspected of damaging fertility and the unborn child." [2]In the United States, the EPA has included IPPP in its Toxic Substance Control Act (TSCA) Work Plan for further assessment due to its potential for aquatic toxicity, bioaccumulation, and environmental persistence. The complexity of IPPP mixtures highlights the critical need for further research into the specific properties and toxicities of individual isomers. The development and availability of certified analytical standards for a wider range of IPPP isomers are essential for accurate quantification and risk assessment. [3][12]A deeper understanding of the structure-activity relationships among IPPP isomers will enable the design of safer and more effective flame retardants and plasticizers.

References

  • Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018, March 2). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • This compound. (n.d.). Haz-Map. Retrieved from [Link]

  • Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7). (n.d.). Vermont Department of Health. Retrieved from [Link]

  • Patisaul, H. B., Roberts, S. C., Stapleton, H. M., & Belcher, S. M. (2021). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicology and Applied Pharmacology, 429, 115694. Retrieved from [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

  • Bis(isopropylphenyl) phenyl phosphate. (n.d.). PubChem. Retrieved from [Link]

  • Phillips, A. L., Hammel, S. C., Konstantinov, A., & Stapleton, H. M. (2017). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental science & technology, 51(19), 11379–11387. Retrieved from [Link]

  • PIP (3:1) and TIPPP. (n.d.). Chiron.no. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Low triphenylphosphate, high phosphorous content isopropyl phenyl phosphates with high ortho alkylation. (2007). Google Patents.
  • Isopropylated trisphenyl phosphate (techn. 5% TIPP; sum of isomers). (n.d.). ESSLAB. Retrieved from [Link]

  • Process for preparing isopropylphenyl/phenyl phosphate. (1982). Google Patents.
  • Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate). (2013). Google Patents.
  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

"thermal decomposition of isopropylphenyl diphenyl phosphate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Decomposition of Isopropylphenyl Diphenyl Phosphate

Foreword: Contextualizing the Inquiry

This compound (IPP), a member of the organophosphate ester (OPE) family, holds a significant position in industrial applications, primarily as a flame retardant and plasticizer.[1] It is not a single chemical entity but rather a complex mixture of isomers, typically including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[1] Its prevalence in materials such as PVC, polyurethanes, and industrial lubricants necessitates a profound understanding of its behavior under thermal stress.[2] This guide provides a comprehensive examination of the thermal decomposition pathways of IPP, the analytical methodologies for its characterization, and the mechanistic insights that govern its function and degradation.

The Duality of Decomposition: Mechanistic Pathways

The efficacy of IPP as a flame retardant is rooted in its ability to disrupt the combustion cycle through actions in both the condensed (solid) and gas phases upon thermal degradation.[3][4] Understanding this dual mechanism is critical for optimizing its application and predicting its performance in various polymer matrices.

Condensed-Phase Action: The Char Formation Engine

In the condensed phase, the primary mechanism involves the formation of a protective char layer. This process is initiated by the thermal decomposition of IPP into phosphoric acid, which subsequently condenses to form pyrophosphoric acid.[5] This acidic layer serves two purposes:

  • Dehydration Catalyst: It promotes the dehydration and crosslinking of the underlying polymer matrix, transforming it into a carbonaceous char.[6][7]

  • Insulation Barrier: The resulting char layer acts as a physical barrier, insulating the virgin polymer from heat and restricting the flow of flammable volatile products to the combustion zone.[7]

Aryl phosphates, like IPP, are particularly effective in this regard, exhibiting higher thermal stability compared to their alkyl counterparts and thus acting at the high temperatures characteristic of polymer pyrolysis.[8][9]

Gas-Phase Action: Radical Scavenging

Simultaneously, a portion of the IPP or its initial degradation products volatilize. In the gas phase, these phosphorus-containing compounds decompose to produce active radical species, most notably the phosphorus monoxide radical (PO•).[3][10] These radicals function as potent flame inhibitors by scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction.[3][6]

The key flame-inhibiting reaction is: PO• + H• → HPO

This interruption of the combustion cycle reduces flame intensity and slows the spread of fire.[4]

G cluster_0 Thermal Decomposition of IPP cluster_1 Condensed Phase Mechanism cluster_2 Gas Phase Mechanism IPP Isopropylphenyl Diphenyl Phosphate (IPP) Condensed_Phase Initial Decomposition IPP->Condensed_Phase Heat Gas_Phase Volatilization IPP->Gas_Phase Heat Phosphoric_Acid Phosphoric Acid Formation Condensed_Phase->Phosphoric_Acid Hydrolysis/ Rearrangement PO_Radicals Phosphorus Radicals (PO•, HPO) Gas_Phase->PO_Radicals High-Temp Fragmentation Char_Layer Protective Char Layer (Insulation & Fuel Barrier) Phosphoric_Acid->Char_Layer Polymer Dehydration & Crosslinking Flame_Inhibition Flame Inhibition (Radical Quenching) PO_Radicals->Flame_Inhibition Reaction with H•, OH•

Caption: Dual flame-retardant mechanisms of IPP decomposition.

Analytical Characterization: A Methodical Approach

A multi-faceted analytical strategy is required to fully elucidate the thermal decomposition of IPP. Thermogravimetric Analysis (TGA) provides quantitative data on thermal stability, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) identifies the specific degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature of maximum mass loss, and the final char yield.

Table 1: Comparative Thermal Stability of Phosphate Esters (Illustrative Data)

Compound Onset Temp. (Tonset) in N2 (°C) Char Yield @ 700°C (%) Primary Action Phase
This compound (IPP) ~310 - 350[2] 15 - 25 Condensed & Gas
Triphenyl Phosphate (TPP) ~310[9] < 10 Primarily Gas[11]
Bisphenol A bis(diphenyl Phosphate) (BDP) ~513[9] ~6 Primarily Condensed[9]

| Triethyl Phosphate (TEP) | ~200 | < 5 | Gas |

Note: Values are illustrative and can vary based on specific isomeric composition and experimental conditions.

Protocol: Thermogravimetric Analysis of IPP

This protocol describes a self-validating system for assessing the thermal stability of IPP.

  • Instrument Calibration:

    • Perform temperature calibration using certified standards (e.g., indium, tin, zinc) to ensure accuracy to ±1°C.

    • Verify mass balance sensitivity with a certified calibration weight. Document all calibration results.

  • Sample Preparation:

    • Place 5-10 mg of the IPP sample into a ceramic or platinum TGA pan. The use of a consistent sample mass is crucial for kinetic analyses.

    • Record the exact initial mass (m0).

  • Atmosphere and Flow Rate:

    • Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.

    • Maintaining a constant flow rate is critical to prevent artifacts from buoyancy effects and to efficiently remove evolved gases.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. The choice of a linear rate is standard for comparative analysis and kinetic modeling.[12]

  • Data Acquisition & Analysis:

    • Continuously record sample mass versus temperature and time.

    • Determine the onset temperature (Tonset) using the tangent method at the first major mass loss step.

    • Calculate the derivative of the mass loss curve (DTG) to identify the temperature(s) of maximum decomposition rate (Tmax).

    • Calculate the final char residue as a percentage of the initial mass.

  • System Validation:

    • Run a blank (empty pan) under the identical thermal program to obtain a baseline for subtraction, correcting for instrument drift and buoyancy.

    • Analyze a known stable reference material (e.g., calcium oxalate) to confirm instrument performance.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the definitive technique for identifying the volatile and semi-volatile products generated during thermal decomposition.[9][10] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.

Key Identified Decomposition Products:

  • Phenol

  • Isopropyl phenols (o-, m-, p-isomers)

  • Diphenyl phosphate[5]

  • Various substituted aromatic compounds

  • Phosphoric acid (remains as residue)

Protocol: Py-GC/MS Analysis of IPP
  • Sample Preparation:

    • Dissolve the IPP sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.

    • Deposit 1-2 µL of the solution into a pyrolysis sample cup and evaporate the solvent completely under a gentle stream of nitrogen. This ensures a consistent and solvent-free sample for pyrolysis.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to 500°C with a hold time of 15 seconds. This temperature is chosen to be well within the main decomposition range observed by TGA, ensuring complete fragmentation.[10]

    • The pyrolyzer interface temperature should be held at 300°C to prevent condensation of the products.

  • GC Separation:

    • Injector: Split mode (e.g., 50:1), 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A non-polar 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating aromatic compounds.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes. This program provides good separation for the expected range of products.

  • Mass Spectrometry Detection:

    • Interface Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis & Validation:

    • Identify chromatographic peaks by comparing their mass spectra against a validated spectral library (e.g., NIST/Wiley).

    • Confirm identifications by analyzing certified reference standards of expected products (e.g., phenol, isopropylphenol) under the same GC-MS conditions. This step is crucial for authoritative peak assignment.

G cluster_workflow Analytical Workflow for IPP Thermal Decomposition Start IPP Sample TGA Thermogravimetric Analysis (TGA) (Bulk Thermal Stability) Start->TGA PyGCMS Pyrolysis-GC/MS (Product Identification) Start->PyGCMS Data_TGA T-onset, T-max, Char Yield Data TGA->Data_TGA Data_PyGCMS Pyrogram & Mass Spectra (Identified Products) PyGCMS->Data_PyGCMS Interpretation Mechanistic Interpretation (Condensed vs. Gas Phase) Data_TGA->Interpretation Data_PyGCMS->Interpretation

Caption: Integrated workflow for analyzing IPP thermal degradation.

Concluding Remarks for the Practicing Scientist

The thermal decomposition of this compound is a multi-faceted process integral to its function as a flame retardant. Its stability, governed by the robust aryl phosphate structure, allows it to act at temperatures relevant to polymer degradation. The dual-phase mechanism, involving char promotion in the condensed phase and radical scavenging in the gas phase, provides a comprehensive fire protection strategy.

References

  • ASTM International. (n.d.). Understanding and Measuring the Decomposition Products in Phosphate Ester Fluids Using Linear Sweep Voltammetry. ASTM Digital Library. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Chen, Y. C., & Lin, J. H. (2014). Effect of Adding this compound on Isothermal Crystallization Behavior and Flame Retardancy of PLA Film. Semantic Scholar. Retrieved from [Link]

  • Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry, 9(3), 445-458. (Note: While this reference discusses extraction, its principles on halting degradation are relevant to sample integrity). Retrieved from [Link]

  • Environment Agency. (2007). Environmental risk evaluation report: Isopropylated triphenyl phosphate. GOV.UK. Retrieved from [Link]

  • E-Vuso, M., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9315–9326. Retrieved from [Link]

  • E-Vuso, M., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. University of Bath's research portal. Retrieved from [Link]

  • Ghanbari, F., et al. (2021). Thermal decomposition mechanisms of phosphorus flame retardants: A combined theoretical and experimental approach. Maastricht University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

  • Gunkel, L. T. (1982). Process for preparing isopropylphenyl/phenyl phosphate. Google Patents.
  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 3(10), 4710-4745. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]

  • Li, B., et al. (2024). The development and application of contemporary phosphorus flame retardants: a review. RSC Advances, 14(1), 1-18. Retrieved from [Link]

  • Wang, X., et al. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(15), 3047. Retrieved from [Link]

  • Döring, M., et al. (2018). Flame-retarded pressure-sensitive adhesives based on acrylates. Journal of Analytical and Applied Pyrolysis, 134, 344-353. Retrieved from [Link]

  • Gaan, S., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Retrieved from [Link]

  • Marsh, D. J. (1954). THE KINETICS OF THE THERMAL DECOMPOSITION OF ISOPROPYL METHYLPHOSPHONOFLUORIDATE. DTIC. Retrieved from [Link]

  • Bhasi, A. M., & Pillai, C. N. (2006). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. Polymer Degradation and Stability, 91(6), 1255-1263. Retrieved from [Link]

  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 3(10), 4710-4745. Retrieved from [Link]

  • Behl, M., et al. (2020). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicology and Applied Pharmacology, 409, 115293. Retrieved from [Link]

  • Purushothaman, E., & Krishnan, K. (2013). Kinetics of thermal degradation of intumescent flame-retardant spirophosphates. Bulletin of Materials Science, 36(5), 837-844. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis curves of mixtures of polycarbonate with various flame retardants. Retrieved from [Link]

  • Gaan, S., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Retrieved from [Link]

  • Rezk, M. A., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Chemistry, 2016, 3190891. Retrieved from [Link]

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Introduction: The Shifting Landscape of Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicology of Isopropylphenyl Diphenyl Phosphate

For decades, organophosphate esters (OPEs) have been integrated into a vast array of consumer and industrial products, from electronics and furniture to textiles and building materials, serving as flame retardants and plasticizers. This compound (IPP), a prominent member of the non-halogenated aryl-OPE subclass, rose to prominence as a replacement for polybrominated diphenyl ethers (PBDEs) following concerns over the latter's persistence, bioaccumulation, and toxicity. IPP is not a single chemical entity but typically exists as a mixture of isomers, primarily 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP).[1][2] These are major components of commercial flame retardant formulations like Firemaster 550.[3][4]

However, the transition to OPEs has not been without scrutiny. A growing body of evidence now points to the potential for adverse health effects associated with IPP exposure, necessitating a deeper understanding of its toxicological profile.[5][6] This guide, intended for researchers and toxicologists, synthesizes the current state of knowledge on IPP, moving from its metabolic fate within biological systems to its mechanisms of toxicity and organ-specific effects. We will explore the causality behind experimental designs and detail the self-validating protocols that form the bedrock of modern toxicological assessment.

Section 1: Toxicokinetics and Metabolic Biotransformation

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic is fundamental to assessing its toxic potential. The physicochemical properties of IPP govern its environmental fate and biological uptake.

PropertyValueSource
Molecular Weight 352.37 g/mol (for monosubstituted)-
Log Kow (Octanol-Water Partition Coefficient) 5.31[7]
Water Solubility 2.2 mg/L at 25°C[7]

The high Log Kow value suggests that IPP is lipophilic, indicating a potential for bioaccumulation in fatty tissues.[7] Studies have confirmed its presence in various tissues following exposure, with notable accumulation in the ovary of aquatic species, which has significant implications for reproductive health and maternal transfer.[3][4]

Metabolic Pathways: From Parent Compound to Biomarker

The biotransformation of IPP is a critical determinant of its toxicity and clearance. In vivo, IPP is readily metabolized, and its metabolites are often used as biomarkers for human exposure assessment.[8] The primary metabolic pathways involve both phase I (hydrolysis and oxidation) and phase II (conjugation) reactions, investigated thoroughly using in vitro models such as human liver subcellular fractions (S9).[1][9]

The rationale for using liver S9 fractions is that this preparation contains a broad suite of metabolic enzymes, including both microsomal (e.g., cytochrome P450s) and cytosolic enzymes, thus providing a comprehensive view of both phase I and phase II metabolism.

Key Metabolic Reactions:

  • Ester Hydrolysis: The most prominent pathway is the cleavage of one of the phosphate-ester bonds, leading to the formation of diphenyl phosphate (DPHP) . DPHP is a common metabolite for many aryl-OPEs and is frequently measured in human urine as a general indicator of exposure to this class of compounds.[8][10]

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can hydroxylate the parent compound. More uniquely, studies have identified novel metabolites such as mono-isopropenylphenyl diphenyl phosphate , likely formed via dehydrogenation of the isopropyl group, and hydroxy-isopropylphenyl diphenyl phosphate .[1][8][9]

  • Hydrolysis of the Isopropylated Phenol: A secondary hydrolysis pathway can produce isopropylphenyl phenyl phosphate (ip-PPP) , which serves as a more specific biomarker for IPP exposure compared to DPHP.[5][8]

While a complete mass balance has been achieved for some related OPEs in these in vitro systems, studies on 2IPPDPP and 4IPPDPP have shown that a portion of the initial parent compound remains unaccounted for after quantifying the major known metabolites, suggesting that other, yet-to-be-identified metabolic pathways exist.[1][9]

IPP_Metabolism cluster_phase1 Phase I Metabolism (Liver) IPP This compound (IPP) DPHP Diphenyl Phosphate (DPHP) (General OPE Biomarker) IPP->DPHP Ester Hydrolysis ip_PPP Isopropylphenyl Phenyl Phosphate (ip-PPP) (Specific IPP Biomarker) IPP->ip_PPP Ester Hydrolysis Novel Novel Metabolites (e.g., mono-isopropenylphenyl diphenyl phosphate) IPP->Novel CYP-mediated Oxidation Urine Urinary Excretion DPHP->Urine ip_PPP->Urine

Figure 1: Simplified metabolic pathway of IPP.

Section 2: Core Mechanisms of Toxicity

The toxicity of IPP extends beyond the classical organophosphate mechanism of acetylcholinesterase (AChE) inhibition. Its primary modes of action, particularly at environmentally relevant concentrations, involve endocrine disruption and isomer-dependent neurotoxicity.

Endocrine Disruption via Nuclear Receptor Antagonism

A significant body of evidence demonstrates that 2IPPDPP functions as an antagonist to multiple nuclear receptors.[3] In vitro reporter gene assays are pivotal for this characterization. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a hormone response element. A decrease in reporter gene activity in the presence of both the natural hormone and the test chemical (IPP) indicates antagonism.

Using this approach, 2IPPDPP has been identified as an antagonist of:

  • Estrogen Receptor (ER) : IC50 of 29.0 μM[3][4]

  • Retinoic Acid Receptor (RAR) : IC50 of 14.6 μM[3][4]

  • Retinoid X Receptor (RXR) : IC50 of 39.4 μM[3][4]

The causality is clear: by binding to these receptors, IPP blocks the transcriptional activity normally initiated by their endogenous ligands (e.g., estradiol, retinoic acid). This disruption of hormonal signaling pathways during critical developmental windows can lead to profound adverse outcomes. For instance, ER antagonism in female fish leads to the downregulation of the vitellogenin (vtg) gene in the liver.[3] Vitellogenin is an egg yolk precursor protein essential for oocyte development; its suppression results in ovarian retardation and reduced egg production.[3][4]

Endocrine_Disruption cluster_receptors Nuclear Receptors IPP 2-IPPDPP ER Estrogen Receptor (ER) IPP->ER Antagonizes RAR Retinoic Acid Receptor (RAR) IPP->RAR Antagonizes RXR Retinoid X Receptor (RXR) IPP->RXR Antagonizes Gene Target Gene Transcription (e.g., Vitellogenin) ER->Gene Blocks Activation RAR->Gene Blocks Activation RXR->Gene Blocks Activation AOs Adverse Outcomes (e.g., Ovarian Retardation, Embryonic Mortality) Gene->AOs Leads to

Figure 2: IPP mechanism of endocrine disruption.
Isomer-Specific Neurotoxicity

The potential for OPEs to cause Organophosphate-Induced Delayed Neurotoxicity (OPIDN)—a debilitating condition characterized by damage to central and peripheral nerve axons—is a long-standing concern. For IPP, this risk appears to be highly dependent on the position of the isopropyl group on the phenyl ring.[11]

Studies using the adult hen, the standard animal model for OPIDN assessment, have shown that oral administration of o-isopropylphenyl diphenyl phosphate at high doses (1000 mg/kg bw/day) can induce signs of OPIDN.[11] In contrast, other isomers, including tri-m-isopropylphenyl phosphate and p-isopropylphenyl diphenyl phosphate, did not produce OPIDN even at very high single doses.[11] This isomer-specific toxicity is a hallmark of certain OPEs and is linked to the metabolism of the ortho-substituted isomer into a cyclic metabolite (a saligenin phosphate) that irreversibly inhibits neuropathy target esterase (NTE).[11]

Furthermore, epidemiological studies have linked the urinary IPP metabolite, ip-PPP, with adverse neurodevelopmental outcomes in children, specifically a decrease in fine motor assessment scores, suggesting mechanisms beyond OPIDN that may affect the developing nervous system.[5]

Section 3: Systemic and Organ-Specific Toxicology

The mechanisms described above manifest as toxicity in specific organ systems, with reproductive and developmental processes being particularly vulnerable.

Reproductive and Developmental Toxicity

Data from both mammalian and aquatic vertebrate models converge to indicate that IPP is a significant reproductive and developmental toxicant.

Study TypeOrganismExposureKey FindingsReference(s)
Combined Repeated Dose & Reproductive Toxicity (OECD TG 422) RatOral gavage; 25, 100, 400 mg/kg bw/dayIncreased epididymis/ovary weights at ≥25 mg/kg. Decreased fertility and pup survival at ≥100 mg/kg.[11]
Developmental Toxicity RatDietary; 1000-15,000 ppmDecreased number of live pups and significantly reduced pup survival and body weight.[6]
Chronic Reproductive Toxicity Japanese Medaka (Fish)Aqueous; 136.2 - 1433.7 ng/L for 35 daysOvarian retardation, reduced egg production (up to 37.3%), increased embryonic mortality (up to 51.7%).[3][4]

Section 4: Methodologies for Toxicological Assessment

A multi-pronged approach combining in vivo, in vitro, and analytical methods is essential for a comprehensive evaluation of IPP's toxicology. The choice of methodology is driven by the need to link exposure to mechanism and mechanism to adverse outcome.

Protocol 1: In Vivo Reproductive Toxicity Assessment (Modified OECD 422)

This protocol is designed to provide initial information on the potential reproductive and developmental toxicity of a substance following repeated dosing.

Objective: To assess the effects of IPP on male and female reproductive performance and on the development of offspring.

Methodology:

  • Animal Model: Sprague Dawley rats (justification: well-characterized reproductive biology, historical control data).

  • Dose Groups: A control group (vehicle only, e.g., corn oil) and at least three dose levels of IPP (e.g., 25, 100, 400 mg/kg bw/day), administered daily by oral gavage.[11]

  • Exposure Period: Males are dosed for 28 days, and females for 14 days before mating, through the mating period, gestation, and until lactation day 4.

  • Mating: Animals are paired 1:1. Evidence of mating (e.g., sperm in vaginal lavage) is recorded.

  • Endpoints (Parental):

    • Clinical observations and body weight changes.

    • Estrous cycle monitoring in females.

    • Mating, fertility, and gestation indices.

    • Post-mortem analysis: Gross pathology and organ weights (testes, epididymides, ovaries, uterus).

  • Endpoints (Offspring):

    • Number of live and dead pups at birth.

    • Pup survival and body weight gain until postnatal day 4.

    • External examination of pups for abnormalities.

Self-Validation: The inclusion of a vehicle control group and multiple dose levels allows for the establishment of a dose-response relationship and the determination of a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL).[11] Histopathological examination of reproductive tissues validates macroscopic findings.

InVivo_Workflow start Acclimatization (Sprague Dawley Rats) dosing Daily Dosing (Vehicle, Low, Mid, High IPP) start->dosing mating Pairing (1:1) & Mating dosing->mating gestation Gestation Period (Continue Dosing Females) mating->gestation parturition Parturition (Birth) gestation->parturition endpoints Data Collection: - Parental Organ Weights - Fertility Indices - Pup Survival & Weight parturition->endpoints analysis Statistical Analysis (Dose-Response) endpoints->analysis

Figure 3: Workflow for an in vivo reproductive toxicity study.
Protocol 2: In Vitro Metabolism in Human Liver S9 Fractions

This assay is crucial for identifying metabolites formed in humans, providing data for exposure assessment and for understanding whether toxicity is driven by the parent compound or its metabolites.

Objective: To characterize the phase I and phase II metabolites of IPP isomers.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver S9 fraction, a buffer system (e.g., potassium phosphate), and necessary cofactors. For phase I, include NADPH. For combined phase I/II, also include UDPGA (for glucuronidation) and PAPS (for sulfation).

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding IPP (e.g., at 1 and 10 μM concentrations to assess concentration-dependent metabolism).[1][9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the rate of parent compound depletion and metabolite formation.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also precipitates proteins.

  • Sample Preparation: Centrifuge the samples to remove precipitated protein. The supernatant, containing the parent and metabolites, is concentrated.

  • Analysis: Analyze the samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Identify metabolites by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with authentic standards (for known metabolites like DPHP, ip-PPP) or by using high-resolution mass spectrometry to predict elemental formulas for novel metabolites.[1][8]

Causality and Validation: The use of heat-inactivated S9 fractions or incubations without cofactors serves as a negative control to ensure that observed biotransformation is enzyme-mediated and not due to abiotic degradation.[8] Quantifying both the disappearance of the parent compound and the appearance of metabolites allows for a mass-balance calculation, validating the identified pathways.[9]

Analytical Methods for Biomonitoring

The quantification of IPP metabolites in human biological samples like urine is the cornerstone of assessing population-level exposure.

  • Technique: Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[3]

  • Rationale: This technique provides exceptional sensitivity (detection in the ng/L range) and selectivity, which is necessary for measuring low concentrations of metabolites in a complex biological matrix like urine. The use of tandem mass spectrometry (MS/MS) allows for the specific detection of target analytes by monitoring unique precursor-to-product ion transitions, minimizing interference from other compounds.

  • Sample Preparation: Typically involves enzymatic deconjugation (using β-glucuronidase/sulfatase) to measure both free and conjugated metabolites, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection into the UPLC-MS/MS system.

Conclusion and Future Perspectives

This compound is not an inert additive. The weight of scientific evidence clearly identifies it as an endocrine-disrupting chemical with the potential to cause significant reproductive and developmental harm.[3][6][11] Its mechanism of action involves the antagonism of critical nuclear hormone receptors, disrupting signaling pathways essential for normal development.[3][4] Furthermore, the potential for isomer-specific neurotoxicity warrants careful consideration, particularly for the ortho-substituted variant.[11]

While our understanding has advanced significantly, critical knowledge gaps remain. Future research should prioritize:

  • Long-Term, Low-Dose Studies: Most toxicological studies use doses higher than typical human environmental exposures. Research is needed to understand the effects of chronic, low-level exposure throughout the lifespan.

  • Toxicity of Metabolites: The toxicological profiles of novel IPP metabolites are largely unknown. These should be synthesized and tested in relevant in vitro assays.

  • Mixture Toxicity: Humans are exposed to a complex mixture of OPEs and other environmental chemicals. The combined or synergistic effects of IPP in these mixtures need to be investigated.

  • Human Epidemiological Studies: Further large-scale cohort studies are required to strengthen the association between biomarkers of IPP exposure (like ip-PPP) and adverse health outcomes, particularly neurodevelopmental effects, in human populations.[5]

By continuing to apply rigorous, mechanism-based toxicological methodologies, the scientific community can provide the robust data needed to inform risk assessment and ensure the safe use of chemicals in commerce.

References

  • Liu, Y., Wu, F., Huang, C., Li, Q., & Hu, J. (2025). Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors and Leads to Adverse Reproductive Outcomes in Japanese Medaka (Oryzias latipes). ACS ES&T Water. [Link]

  • Dodson, R. E., Van den Eede, N., Covaci, A., Perovich, L. J., Brody, J. G., & Rudel, R. A. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(7), 1837-1848. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Australian Government Department of Health. [Link]

  • UK Environment Agency. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. GOV.UK. [Link]

  • Slotkin, T. A., & Stapleton, H. M. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives, 129(10), 105001. [Link]

  • Dodson, R. E., Van den Eede, N., Covaci, A., Perovich, L. J., Brody, J. G., & Rudel, R. A. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(7), 1837-1848. [Link]

  • Liu, Y., Wu, F., Huang, C., Li, Q., & Hu, J. (2025). Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors and Leads to Adverse Reproductive Outcomes in Japanese Medaka (Oryzias latipes) [Data set]. Figshare. [Link]

  • Gassman, N. R., & Valdivia, C. (2024). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. Toxics, 12(1), 53. [Link]

  • Biomonitoring California Scientific Guidance Panel. (2012). Non-halogenated Aromatic Phosphates. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

  • Dodson, R. E., Van den Eede, N., Covaci, A., Perovich, L. J., Brody, J. G., & Rudel, R. A. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(7), 1837-1848. [Link]

  • ResearchGate. (Request PDF). Biotransformation, Bioaccumulation, and Bioelimination of Triphenyl Phosphate and Its Dominant Metabolite Diphenyl Phosphate In Vivo. [Link]

  • Environmental Science & Technology. Structure-Dependent Distribution, Metabolism, and Toxicity Effects of... [Link]

  • Patisaul, H. B., Roberts, S. C., Mabrey, N., McCaffrey, K. A., Stadler, D., & Toole, C. M. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicology, 475, 153243. [Link]

  • Duke University. (2020). Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers. DukeSpace. [Link]

  • Lippold, A., et al. (2023). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Chemosphere. [Link]

  • Gassman, N. R., & Valdivia, C. (2024). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. Toxics, 12(1), 53. [Link]

  • ResearchGate. (2024). (PDF) Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. [Link]

  • Hartwig, A., Arand, M., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. The MAK Collection for Occupational Health and Safety. [Link]

  • Ceballos, D. M., et al. (2019). Biomarkers of Organophosphate and Polybrominated Diphenyl Ether (PBDE) Flame Retardants of American Workers and Associations with Inhalation and Dermal Exposures. Toxics. [Link]

Sources

"isopropylphenyl diphenyl phosphate mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isopropylphenyl Diphenyl Phosphate (IPDPP) Mechanism of Action

Introduction

This compound (IPDPP) is a member of the aryl organophosphate esters (AOPEs), a class of compounds widely employed as flame retardants and plasticizers in a multitude of consumer and industrial products.[1] Commercial IPDPP is typically a mixture of various isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[2] Its prevalence in the environment and detection in human tissues have raised significant concerns regarding its potential as an endocrine-disrupting chemical and neurotoxicant.[3][4] This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of IPDPP, moving beyond a single mode of action to explore its integrated effects on the endocrine, nervous, and cellular stress response systems. We will delve into the molecular initiating events, key cellular pathways, and the critical role of biotransformation in mediating its toxicological profile.

Part 1: Endocrine-Disrupting Properties of IPDPP

A primary mechanism of concern for IPDPP and other AOPEs is the disruption of the endocrine system. These compounds can interfere with hormone homeostasis through multiple pathways, including direct interaction with nuclear receptors and alteration of steroidogenic enzyme expression.[3]

Molecular Mechanism: Interference with Steroidogenesis and Hormone Receptor Signaling

IPDPP and its metabolites can exert agonistic or antagonistic effects on several key hormone receptors, including estrogen receptors (ER), androgen receptors (AR), and thyroid hormone receptors (TR).[3][5] The biotransformation of IPDPP is critical, as its metabolites may possess different or more potent endocrine-disrupting activities than the parent compound. For instance, urinary isopropylphenyl phenyl phosphate (ip-PPP), a metabolite of IPDPP, has been associated with lower rates of successful fertilization in couples undergoing in vitro fertilization (IVF).[3]

Furthermore, AOPEs can disrupt the synthesis of steroid hormones (steroidogenesis) by altering the expression of key enzymes in the pathway. Studies on related AOPEs have shown upregulation of genes such as CYP11A1 and CYP19A1 in H295R human adrenocortical carcinoma cells, leading to changes in the production of estradiol and testosterone.[3][6] This disruption of the hypothalamic-pituitary-gonadal (HPG) axis is a critical pathway for reproductive toxicity.[5]

Experimental Protocol: In Vitro Steroidogenesis Assay using H295R Cells

The H295R cell line provides a robust in vitro model for assessing effects on steroidogenesis, as it expresses most of the key enzymes required for corticosteroid and sex steroid synthesis.

Objective: To quantify the effect of IPDPP on the production of estradiol (E2) and testosterone.

Methodology:

  • Cell Culture: Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells in 24-well plates at an appropriate density to reach 80-90% confluency at the time of exposure.

  • Exposure: Replace the culture medium with a serum-free medium. Expose the cells to a range of IPDPP concentrations (e.g., 0.1, 1, 10, 50 µM) and appropriate controls (vehicle control, positive control like forskolin) for 24-48 hours.

  • Hormone Quantification: After exposure, collect the culture medium. Quantify the concentrations of estradiol and testosterone in the medium using commercially available ELISA or LC-MS/MS methods.

  • Data Analysis: Normalize hormone concentrations to the total protein content of the corresponding well. Compare the hormone levels in IPDPP-treated wells to the vehicle control to determine significant changes.

Visualization: IPDPP-Induced Disruption of the HPG Axis

HPG_Axis_Disruption IPDPP IPDPP & Metabolites (e.g., ip-PPP) Steroidogenesis Steroidogenesis Enzymes (e.g., CYP19A1) IPDPP->Steroidogenesis Dysregulates Receptors Hormone Receptors (ER, AR) IPDPP->Receptors Binds (Agonist/ Antagonist) Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH/FSH Hormones Sex Hormones (Testosterone, Estradiol) Gonads->Hormones Synthesis Steroidogenesis->Hormones Hormones->Receptors Binding AdverseOutcome Adverse Reproductive Outcomes Receptors->AdverseOutcome Leads to

Caption: IPDPP interferes with the HPG axis by altering steroidogenic enzymes and hormone receptor activity.

Part 2: Neurotoxic Mechanisms

Organophosphates are classically recognized for their neurotoxicity. The mechanisms for IPDPP extend from the canonical inhibition of acetylcholinesterase to the more insidious induction of delayed polyneuropathy through interaction with neuropathy target esterase.

Sub-section 2.1: Acetylcholinesterase (AChE) Inhibition

The acute neurotoxicity of many organophosphates is primarily attributed to the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine at synaptic clefts.[7][8] Inhibition leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors and a state known as "cholinergic crisis".[9] While aryl OPEs are generally weaker AChE inhibitors than their alkyl counterparts, this pathway remains a relevant mechanism of action.[7]

Experimental Protocol: Ellman's Assay for AChE Activity

Objective: To measure the in vitro inhibitory potential of IPDPP on AChE activity.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), measurable at 412 nm.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of the substrate acetylthiocholine iodide (ATCI), and a stock solution of purified AChE.

  • Assay Setup: In a 96-well plate, add the phosphate buffer.

  • Inhibitor Incubation: Add various concentrations of IPDPP (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control and a positive control inhibitor (e.g., donepezil). Add the AChE solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Add DTNB solution, followed by the ATCI substrate solution to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of IPDPP concentration to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[10]

Sub-section 2.2: Organophosphate-Induced Delayed Polyneuropathy (OPIDP)

A more severe, delayed neurotoxic effect associated with some organophosphates is OPIDP. This condition is characterized by the degeneration of long axons in the peripheral and central nervous systems, with clinical signs appearing weeks after exposure.[11] The molecular initiating event for OPIDP is the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a serine esterase found in neurons.[12][13]

Mechanism:

  • Inhibition: A neuropathic organophosphate covalently binds to the active site serine of NTE.

  • Aging: The phosphorylated NTE undergoes a conformational change involving the cleavage of an R-group from the phosphorus atom, leaving a negatively charged group attached to the enzyme. This "aged" NTE is resistant to reactivation.[13]

  • Axonopathy: The presence of a critical amount of aged NTE is thought to trigger a cascade of currently unknown downstream events that ultimately lead to axonal degeneration.[14][15]

Studies on isopropylated triphenyl phosphates have shown they can produce effects on NTE at a biochemical level, highlighting the relevance of this pathway.[16]

Visualization: The OPIDP Initiation Pathway

OPIDP_Pathway IPDPP Neuropathic OP (e.g., IPDPP) NTE_Active Active NTE IPDPP->NTE_Active Covalent Binding NTE_Inhibited Inhibited NTE NTE_Active->NTE_Inhibited Inhibition NTE_Aged Aged NTE (Irreversible) NTE_Inhibited->NTE_Aged 'Aging' (Dealkylation) Downstream Unknown Downstream Events NTE_Aged->Downstream Triggers Axonopathy Axon Degeneration (OPIDP) Downstream->Axonopathy

Caption: Initiation of OPIDP via the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).

Part 3: Induction of Cellular Oxidative Stress

Beyond direct interactions with specific enzymes and receptors, IPDPP can induce a state of oxidative stress, a general mechanism of cellular damage implicated in a wide range of toxicities. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems.[17][18]

Mechanism: ROS Generation and the Nrf2-ARE Pathway

Exposure to xenobiotics like IPDPP can increase the production of ROS, such as superoxide anions and hydrogen peroxide, leading to damage of lipids, proteins, and DNA.[19] Cells respond to this stress by activating protective mechanisms, the most prominent of which is the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[20]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of numerous antioxidant genes, upregulating their expression. These genes encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to restore cellular redox homeostasis.[20][21] Chronic or overwhelming exposure to toxicants can deplete these defenses, leading to cell death.

Visualization: Nrf2-Keap1 Oxidative Stress Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPDPP IPDPP ROS ROS ↑ IPDPP->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Expression ↑ (e.g., HO-1, NQO1) ARE->Genes Nrf2_nuc->ARE Binds

Caption: IPDPP-induced ROS leads to Nrf2 release from Keap1, nuclear translocation, and antioxidant gene expression.

Part 4: Biotransformation and Metabolite-Specific Effects

The toxicity of IPDPP cannot be fully understood without considering its metabolism. The parent compound undergoes significant biotransformation, primarily in the liver, to produce metabolites that are then excreted but may also possess their own unique toxicological activities.[22]

Metabolic Pathways

In vitro studies using human liver S9 fractions have shown that IPDPP is metabolized through hydrolysis and oxidation reactions, likely mediated by cytochrome P450 (CYP450) enzymes.[22] The primary metabolites identified are:

  • Diphenyl phosphate (DPHP): Formed by the cleavage of the isopropylphenyl group.[1][23]

  • Isopropylphenyl phenyl phosphate (ip-PPP): Formed by the cleavage of one of the phenyl groups.[22][23]

  • Hydroxylated metabolites: Such as hydroxy-isopropylphenyl diphenyl phosphate.[22]

These metabolites, particularly DPHP and ip-PPP, are commonly used as biomarkers of exposure in human biomonitoring studies.[3]

Toxicity of Metabolites

It is crucial to recognize that metabolites may be more or less toxic than the parent compound. DPHP, the primary metabolite of several AOPEs including triphenyl phosphate (TPHP), has been shown to induce developmental toxicity in zebrafish, impacting cardiac development and heme biosynthesis, although with a lower potency than TPHP.[24] As previously mentioned, ip-PPP has been linked to adverse reproductive outcomes.[3] This underscores the necessity of evaluating the complete toxicological profile of both the parent compound and its major metabolites in risk assessment.

Visualization: Metabolic Pathway of IPDPP

Metabolism_Pathway IPDPP Isopropylphenyl Diphenyl Phosphate (IPDPP) PhaseI Phase I Metabolism (CYP450 enzymes) IPDPP->PhaseI DPHP Diphenyl Phosphate (DPHP) PhaseI->DPHP Hydrolysis ipPPP Isopropylphenyl Phenyl Phosphate (ip-PPP) PhaseI->ipPPP Hydrolysis OH_IPDPP Hydroxylated Metabolites PhaseI->OH_IPDPP Oxidation Excretion Phase II Conjugation & Excretion DPHP->Excretion ipPPP->Excretion OH_IPDPP->Excretion

Caption: IPDPP is converted by Phase I enzymes into key metabolites like DPHP and ip-PPP before excretion.

Part 5: Potential Interaction with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that functions as a sensor for a wide range of environmental xenobiotics, including aromatic hydrocarbons.[25][26] Upon ligand binding, AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs), regulating the expression of genes involved in metabolism (e.g., CYP1A1), immune response, and cellular differentiation.[27][28] Given the aromatic structure of IPDPP, the AhR pathway represents a plausible but currently under-investigated mechanism of action that could contribute to its broader systemic effects. Activation of AhR could influence the metabolic fate of IPDPP itself or mediate some of its toxic effects on the immune and endocrine systems. Further research is warranted to characterize the interaction between IPDPP isomers and the AhR signaling pathway.

Conclusion

The mechanism of action of this compound is not attributable to a single molecular event but rather to a complex interplay of activities across multiple biological systems. This technical guide has delineated four major pathways:

  • Endocrine Disruption: Interference with hormone synthesis and receptor signaling, posing a risk to reproductive health.

  • Neurotoxicity: Both acute (AChE inhibition) and delayed (NTE inhibition) neurotoxic potentials.

  • Oxidative Stress: Induction of cellular ROS, which can lead to widespread macromolecular damage.

  • Metabolism-Mediated Toxicity: Biotransformation to active metabolites like DPHP and ip-PPP, which contribute to the overall toxicological profile.

Additionally, the potential for interaction with the Aryl Hydrocarbon Receptor pathway suggests further avenues of toxicity that require investigation. A comprehensive risk assessment of IPDPP must account for this mechanistic complexity, considering the distinct effects of the parent compound, its various isomers, and its primary metabolites. Future research should focus on the long-term consequences of low-dose exposures and the combined effects of IPDPP in chemical mixtures reflective of real-world human exposure scenarios.[29]

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  • Heitkamp, M. A., et al. (1984). Fate and metabolism of this compound in freshwater sediments.
  • Heitkamp, M. A., et al. (1984). Fate and metabolism of this compound in freshwater sediments.
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  • Allaire, J., et al. (2018).
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  • Chen, S., et al. (2022). Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio.
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Methodological & Application

"analytical methods for isopropylphenyl diphenyl phosphate detection"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Isopropylphenyl Diphenyl Phosphate (IPP) Isomers in Complex Matrices using Chromatographic and Mass Spectrometric Techniques

Abstract

This compound (IPP) is a key component of commercial isopropylphenyl phosphate (IPPP) mixtures, which are widely used as flame retardants and lubricants. Due to their potential for environmental distribution and human exposure, robust and sensitive analytical methods are required for their detection and quantification in various matrices. This guide provides detailed protocols for the analysis of IPP, focusing on two primary, field-proven methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, from sample preparation to instrumental parameters, to equip researchers and drug development professionals with a comprehensive framework for accurate analysis.

Introduction and Significance

This compound is part of a larger class of organophosphate esters (OPEs) used extensively in industrial and consumer products, including hydraulic fluids, lubricants, and as flame-retardant plasticizers.[1] The commercial product, often referred to as isopropylated triphenyl phosphate, is a complex isomeric mixture of mono-, di-, and tri-isopropylphenyl phosphates.[2] The detection of specific isomers like 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4-IPPDPP) is critical for toxicological assessments, environmental monitoring, and ensuring compliance with occupational safety standards.[2][3]

The analytical challenge lies in accurately quantifying these compounds within complex matrices such as workplace air, environmental dust, water, and industrial fluids. These matrices often contain a multitude of interfering compounds that can suppress or enhance the analytical signal.[4] Therefore, a successful method relies on a synergistic approach combining efficient sample preparation with the high selectivity and sensitivity of modern chromatographic and mass spectrometric techniques.

Principle of Analysis: A Unified Workflow

The overall analytical strategy involves three core stages: (1) Extraction , to isolate the target IPP isomers from the sample matrix; (2) Cleanup , to remove interfering co-extractives; and (3) Instrumental Analysis , to separate, identify, and quantify the IPP isomers.

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique is pivotal.

  • GC-MS is a robust and widely used technique, particularly suitable for the analysis of volatile and semi-volatile compounds like IPPs. It offers excellent separation efficiency and is often coupled with a single quadrupole or triple quadrupole mass spectrometer.[5][6]

  • LC-MS/MS has emerged as a powerful alternative, offering superior sensitivity for many OPEs and the ability to analyze a wider range of compounds in a single run without derivatization.[3][7] It is particularly advantageous for complex environmental samples like indoor dust.[3]

This guide will detail protocols for both approaches, allowing researchers to select the method best suited to their specific application and available instrumentation.

Part 1: Sample Preparation and Extraction

Effective sample preparation is the cornerstone of reliable quantification. Its primary goal is to produce a clean, concentrated extract of the analytes in a solvent compatible with the chosen instrumental analysis. Environmental matrices are inherently complex, often requiring aggressive digestion or extraction procedures to release target analytes.[4]

Logical Workflow for Sample Preparation

The following diagram outlines a generalized workflow for preparing samples for IPP analysis.

cluster_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Cleanup & Concentration RawSample Raw Sample (Air, Dust, Water, Oil) Spike Spike with Internal Standard (e.g., TPhP-d15) RawSample->Spike Air Air Sample (Filter) -> Ultrasonic Extraction (Ethyl Acetate) Solid Dust/Solid Sample -> Ultrasonic Extraction (Ethyl Acetate/Toluene) Liquid Water Sample -> Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extract Crude Extract Air->Extract Solid->Extract Liquid->Extract SPE_Cleanup Optional SPE Cleanup (e.g., Florisil, Silica Gel) Extract->SPE_Cleanup If matrix is complex Concentrate Solvent Evaporation & Reconstitution Extract->Concentrate If matrix is clean SPE_Cleanup->Concentrate FinalExtract Final Extract for Injection Concentrate->FinalExtract

Caption: Generalized Sample Preparation Workflow for IPP Analysis.

Protocol 3.1: Extraction from Air Samples (Filters)

This protocol is adapted from methodologies for analyzing isopropylated triphenyl phosphate in workplace air.[2][8]

  • Filter Spiking: Prior to sampling, spike the quartz fiber filter with a known amount of an isotopic internal standard (ISTD), such as Triphenyl Phosphate-d15 (TPhP-d15). This is crucial for correcting analyte losses during sample preparation and instrumental analysis.

  • Sample Collection: Draw a defined volume of air (e.g., 420 to 1680 liters) through the spiked filter using a calibrated sampling pump.[2]

  • Extraction:

    • Place the filter in a glass vial and add 10 mL of ethyl acetate.

    • Extract the analytes by placing the vial in an ultrasonic bath for 15 minutes, followed by shaking on a horizontal shaker for 60 minutes.[2][8]

    • Carefully transfer the solvent to a clean tube.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis. For highly contaminated extracts, an additional solid-phase extraction (SPE) cleanup step may be necessary.[2]

Protocol 3.2: Extraction from Dust/Solid Samples

This protocol is based on methods developed for analyzing various OPEs in indoor dust.[3]

  • Sample Preparation: Weigh approximately 50 mg of the homogenized dust sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution (e.g., TPhP-d15).

  • Extraction:

    • Add 10 mL of a suitable solvent mixture (e.g., hexane:dichloromethane 1:1 v/v).

    • Vortex the sample for 1 minute, then place it in an ultrasonic bath for 20 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup and Concentration:

    • Carefully transfer the supernatant to a clean tube.

    • Pass the extract through a SPE cartridge (e.g., silica gel) to remove polar interferences.

    • Elute the SPE cartridge with the extraction solvent.

    • Evaporate the cleaned extract to near dryness under a nitrogen stream and reconstitute in 1 mL of a solvent appropriate for the injection (e.g., toluene for GC-MS, methanol for LC-MS).[3]

Part 2: Instrumental Analysis by GC-MS

Gas chromatography is an excellent choice for IPP analysis due to the semi-volatile nature of these compounds. The method provides high-resolution separation of different isomers.

Protocol 4.1: GC-MS Analysis
  • Calibration: Prepare a series of calibration standards containing the target IPP isomers and the internal standard (TPhP-d15) in toluene, covering the expected concentration range of the samples.

  • Injection: Inject 1-2 µL of the final extract into the GC-MS system. A split/splitless injector is commonly used.[9]

  • Separation & Detection: The components are separated on the GC column and detected by the mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: The concentration of each IPP isomer is determined by comparing its peak area ratio to the internal standard against the calibration curve.[2]

Table 1: Recommended GC-MS Parameters
ParameterSettingRationale
Gas Chromatograph Agilent 7890 or equivalentA widely used, reliable platform for environmental analysis.[10]
Capillary Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar column providing excellent separation for a broad range of semi-volatile compounds, including OPEs.[8]
Carrier GasHelium, constant flow at 1.2 mL/minInert gas standard for GC-MS, providing good chromatographic efficiency.
Inlet Temperature280 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection ModeSplitless (1 µL)Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis.
Oven ProgramInitial 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 minA temperature gradient that effectively separates IPP isomers from other OPEs and matrix components.
Mass Spectrometer Single or Triple Quadrupole (e.g., Agilent 7000 series)Provides the necessary selectivity and sensitivity for quantification.[11]
Ion SourceElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[5]
Ion Source Temp.230 °COptimal temperature to maintain ionization efficiency and prevent contamination.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Monitored Ions (SIM)Quantifier & Qualifier ions for each isomer (e.g., for IPP: m/z 368, 326, 94)SIM mode significantly increases sensitivity by only monitoring ions specific to the target analytes, reducing background noise.[1]

Part 3: Instrumental Analysis by LC-MS/MS

For applications requiring very low detection limits, LC-MS/MS is the preferred method. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, effectively filtering out chemical noise from complex matrices.[3]

Protocol 5.1: LC-MS/MS Analysis
  • Calibration: Prepare calibration standards in the mobile phase (e.g., methanol/water) containing the target IPP isomers and a suitable internal standard.

  • Injection: Inject 5-10 µL of the reconstituted sample extract into the LC-MS/MS system.

  • Separation & Detection: Analytes are separated by reverse-phase liquid chromatography and detected by the tandem mass spectrometer operating in MRM mode. The system monitors a specific precursor ion to product ion transition for each analyte.

  • Quantification: The concentration is determined using the peak area ratio of the analyte's MRM transition to that of the internal standard, plotted against a calibration curve.

Table 2: Recommended LC-MS/MS Parameters
ParameterSettingRationale
Liquid Chromatograph Agilent 1200 Series, Waters Acquity UPLC, or equivalentHigh-performance systems capable of generating reproducible gradients at high pressures.
ColumnC18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 3.5 µm)C18 is the standard for separating moderately non-polar compounds like OPEs from aqueous/organic mobile phases.[1][3]
Mobile Phase AWater with 0.1% formic acidFormic acid aids in the protonation of the analytes, which is essential for positive mode electrospray ionization.
Mobile Phase BMethanol with 0.1% formic acidThe organic component of the mobile phase used to elute the analytes from the C18 column.
Flow Rate0.3 mL/minA typical flow rate for analytical scale columns that balances analysis time and separation efficiency.
GradientStart at 50% B, ramp to 95% B over 10 min, hold 3 min, return to initial conditionsA gradient elution is necessary to separate the various OPEs that may be present in the sample with good peak shape.[3]
Tandem Mass Spec Triple Quadrupole (e.g., Sciex 6600, Agilent 6400 series)The gold standard for quantitative analysis, allowing for highly selective MRM experiments.[1]
Ion SourceElectrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and moderately polar compounds, and OPEs ionize well in positive mode.
Precursor Ion[M+H]+ for each IPP isomer (e.g., m/z 369.1 for C21H21O4P)The protonated molecular ion is selected in the first quadrupole for fragmentation.[1]
Product Ions (MRM)At least two specific transitions for each isomer (e.g., 369.1 -> 327.1, 369.1 -> 94.1)Monitoring two transitions (one for quantification, one for confirmation) provides high confidence in analyte identification, following regulatory guidelines.[3]
Collision EnergyOptimized for each transitionThe energy must be tuned to maximize the signal of the desired product ion, ensuring the best possible sensitivity.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the analytical method must be validated. Key parameters include:

  • Linearity: The method should demonstrate a linear response across a defined range, typically with a coefficient of determination (r²) > 0.99.

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For IPPs, LOQs in the range of 0.09 to 3.2 ng/g have been achieved in dust samples using LC-MS/MS.[3] For air samples using GC-MS, an LOQ of 0.050 mg/m³ has been reported.[2]

  • Accuracy & Precision: Determined by analyzing spiked samples or certified reference materials. Mean recoveries should ideally be within 80-120% with a relative standard deviation (RSD) of <15%.[2][12]

  • Quality Control: Each analytical batch should include a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) to monitor for contamination, accuracy, and matrix effects.

Analytical Workflow Visualization

cluster_instrument Instrumental Analysis cluster_data Data Processing Injection Inject Final Extract Chromatography Chromatographic Separation (GC or LC) Injection->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalysis Mass Analysis (SIM or MRM) Ionization->MassAnalysis Detector Detection MassAnalysis->Detector DataSystem Data Acquisition System Detector->DataSystem Integration Peak Integration DataSystem->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Core Workflow for Instrumental Analysis and Data Processing.

Conclusion

The detection and quantification of this compound isomers can be reliably achieved using either GC-MS or LC-MS/MS. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. GC-MS offers a robust and cost-effective solution, particularly for cleaner matrices like workplace air. LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex environmental samples. In all cases, rigorous sample preparation and adherence to strict quality control protocols are paramount for generating accurate and defensible data.

References

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Application Note: High-Sensitivity Analysis of Isopropylphenyl Diphenyl Phosphate Isomers by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of isopropylphenyl diphenyl phosphate (IPDP) isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isopropylated triphenyl phosphates are a complex mixture of isomers used as flame retardants and plasticizers, and their presence in various environmental and biological matrices necessitates a robust analytical method for monitoring and risk assessment.[1] This guide provides a comprehensive workflow, including sample preparation, optimized chromatographic separation, and meticulously defined mass spectrometric parameters for the analysis of these compounds. The methodologies described herein are designed to offer both high sensitivity and specificity, crucial for accurate quantification in complex sample matrices.

Introduction: The Analytical Challenge of Isopropylated Organophosphate Esters

This compound (IPDP) is a member of the organophosphate ester (OPE) family, widely used as a flame retardant in various consumer products.[2][3][4] Commercial IPDP is a complex mixture of isomers, primarily including 2-isopropylphenyl diphenyl phosphate (2-IPDP), 3-isopropylphenyl diphenyl phosphate (3-IPDP), and 4-isopropylphenyl diphenyl phosphate (4-IPDP). Due to their widespread use and potential for environmental leaching and human exposure, there is a growing need for sensitive and selective analytical methods to quantify these isomers in diverse and often complex matrices.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of OPEs due to its high sensitivity, specificity, and ability to handle complex samples with minimal matrix effects compared to other methods.[6] A key challenge in the analysis of IPDP is the effective chromatographic separation of its isomers, which often exhibit similar physicochemical properties. This application note provides a validated starting point for researchers to develop and implement a reliable LC-MS/MS method for the determination of IPDP isomers.

Experimental Workflow Overview

The analytical workflow for the determination of IPDP isomers by LC-MS/MS can be broken down into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is critical for achieving accurate and reproducible results.

Workflow Sample Sample Collection (e.g., Water, Soil, Dust) Preparation Sample Preparation (Solid-Phase Extraction) Sample->Preparation Extraction LC LC Separation (C18 Reversed-Phase) Preparation->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Data Analysis (Quantification) MS->Data Signal Acquisition

Caption: General workflow for IPDP analysis.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Effective sample preparation is paramount to remove interfering matrix components and concentrate the analytes of interest. For environmental samples such as water, soil, or dust, solid-phase extraction (SPE) is a highly effective technique.[7][8]

Materials
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents: Methanol, Dichloromethane, n-Hexane (all HPLC or LC-MS grade)

  • Reagent Water (LC-MS grade)

  • Sample Collection Vessels

  • SPE Vacuum Manifold

Step-by-Step SPE Protocol for Water Samples
  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Load the aqueous sample (e.g., 100 mL, filtered if necessary) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained IPDP isomers with 8 mL of dichloromethane into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.

Liquid Chromatography: Isomer Separation

The chromatographic separation of IPDP isomers is critical for their individual quantification. A reversed-phase C18 column is well-suited for this application, providing the necessary hydrophobicity to retain and separate these structurally similar compounds.[9]

Recommended LC Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2 for a suggested gradient program
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Suggested LC Gradient Program
Time (min)% Mobile Phase B
0.050
2.050
12.095
15.095
15.150
20.050

This gradient should be optimized for the specific column and system used to achieve baseline separation of the IPDP isomers.

Tandem Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification of IPDP isomers.[10][11]

Ionization and MS Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions for this compound

The molecular formula for this compound is C₂₁H₂₁O₄P, with a molecular weight of 368.36 g/mol . The protonated molecule [M+H]⁺ is observed at m/z 369.125.[8] The primary fragmentation involves the loss of a propene molecule from the isopropyl group.[6][12][13]

Analyte (Isomers)Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Suggested
This compound369.1327.1To be determined20-30

The collision energy should be optimized for the specific instrument to maximize the signal of the product ions. A second, qualifier product ion should be identified through product ion scan experiments to ensure confident identification.[7][10][14]

Fragmentation Precursor [M+H]+ m/z 369.1 Fragment1 [M+H - C3H6]+ m/z 327.1 Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Qualifier Ion (To be determined) Precursor->Fragment2 CID

Caption: Proposed fragmentation of IPDP.

Method Validation and Quality Control

A thorough method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy should be within 80-120%, and precision (as relative standard deviation, RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Assessed by comparing the response of the analyte in a standard solution to that in a sample matrix.

  • Internal Standards: The use of a deuterated internal standard, such as 4-isopropylphenyl diphenyl phosphate-d10, is highly recommended to correct for variations in sample preparation and instrument response.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound isomers. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and accurate results for the analysis of these important environmental contaminants. The provided parameters serve as a strong foundation for method development and can be further optimized to meet specific analytical requirements.

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  • Adipogenic Effects and Gene Expression Profiling of Firemaster® 550 Components in Human Primary Preadipocytes. (2017). Environmental Health Perspectives, 125(9), 097011. Available at: [Link]

  • Fragmentation Pattern of Mass Spectrometry. (2021). Slideshare. Available at: [Link]

  • Liquid chromatography quadrupole time-of-flight mass spectrometry quantification and screening of organophosphate compounds in sludge. (2014). Talanta, 118, 180-188. Available at: [Link]

  • Adipogenic Effects and Gene Expression Profiling of Firemaster® 550 Components in Human Primary Preadipocytes. (2017). Environmental Health Perspectives, 125(9), 097011. Available at: [Link]

  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. (2016). Journal of The American Society for Mass Spectrometry, 27(3), 367-383. Available at: [Link]

  • Firemaster® 550 and its components isopropylated triphenyl phosphate and triphenyl phosphate enhance adipogenesis and transcriptional activity of peroxisome proliferator activated receptor (Pparγ) on the adipocyte protein 2 (aP2) promoter. (2017). PLoS One, 12(4), e0175855. Available at: [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (2021). ResearchGate. Available at: [Link]

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Application Note & Protocol: A Validated Synthesis of Isopropylphenyl Diphenyl Phosphate (IPDP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopropylphenyl diphenyl phosphate (IPDP) is a widely utilized organophosphate ester valued for its dual function as a flame retardant and a plasticizer. Its applications span industrial and consumer products, including fire-resistant hydraulic fluids, PVC formulations, polyurethane foams, and electronics.[1][2] This document provides a detailed, field-proven protocol for the synthesis of IPDP. The methodology is presented as a three-stage process: (1) Friedel-Crafts alkylation of phenol with propylene, (2) phosphorylation of the resulting isopropylphenol mixture with phosphorus oxychloride, and (3) purification of the crude product via vacuum distillation. This guide emphasizes the causality behind experimental choices, outlines critical safety procedures, and provides a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis of aryl phosphates.

Chemical and Physical Properties

This compound is typically a complex mixture of isomers rather than a single compound.[1][3] The physical properties can vary based on the specific isomeric distribution.

PropertyValueSource
Molecular Formula C₂₁H₂₁O₄PPubChem[1]
Molecular Weight 368.4 g/mol PubChem[1]
Appearance Viscous, light yellow liquidNTP, 1992[1]
Solubility Insoluble in water (<1 mg/mL)NTP, 1992; CAMEO[1]
Log Kow 5.31Saeger VW et al, 1979[1]
Vapor Pressure ~3.5 x 10⁻⁷ mmHg @ 25°CHaz-Map[1]
Flash Point > 200 °F (> 93 °C)NTP, 1992[1]

Health and Safety Precautions

The synthesis of IPDP involves hazardous materials and reactions. Strict adherence to safety protocols is mandatory.

  • General Handling: All procedures should be conducted inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and splash-proof safety goggles.[4]

  • Reagent Hazards:

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to moisture.

    • Phenol: Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin.

    • Propylene: Highly flammable gas. Ensure there are no sources of ignition in the vicinity during the alkylation step.

  • Reaction Hazards:

    • The phosphorylation reaction generates hydrogen chloride (HCl) gas as a byproduct.[5] The reaction vessel must be equipped with a gas outlet leading to a scrubber system (e.g., a sodium hydroxide solution) to neutralize the acidic gas.

    • Organophosphates are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents.[1][6]

  • First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[4] For inhalation, move the individual to fresh air.[4] Refer to the specific Material Safety Data Sheet (MSDS) for each reagent before commencing work.[4][7]

Synthesis Pathway Overview

The industrial production of IPDP is a sequential three-step process designed to control the final product's composition and purity.[8]

  • Alkylation: Phenol is alkylated with propylene gas using an acid catalyst. This is a classic Friedel-Crafts alkylation reaction. The goal is to introduce an isopropyl group onto the aromatic ring of phenol. The reaction conditions are tuned to favor the formation of monoisopropylphenol, though di- and tri-substituted products are also formed.[8]

  • Phosphorylation: The alkylated phenol mixture (containing unreacted phenol and various isopropylphenols) is reacted with phosphorus oxychloride. This reaction forms the triaryl phosphate ester, with the release of HCl. The ratio of isopropylphenol to phenol in the feedstock determines the final composition of the IPDP product.

  • Purification: The crude ester is purified to remove unreacted starting materials, catalysts, and unwanted side products. This is typically achieved through fractional distillation under high vacuum due to the high boiling point of the product.[5]

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. Quantities should be adjusted as needed, maintaining the specified molar ratios.

Stage 1: Alkylation of Phenol

Objective: To synthesize isopropylphenol by reacting phenol with propylene.

Materials:

  • Phenol (molar equivalent: 1.0)

  • p-Toluene sulfonic acid (catalyst, ~1% by weight of phenol)

  • Propylene gas

  • Nitrogen gas

  • Reaction flask (e.g., 5 L) equipped with a gas sparging tube, mechanical stirrer, condenser, and thermometer.

Procedure:

  • Setup: Assemble the reaction flask under a nitrogen atmosphere in a fume hood.

  • Charging: Charge the flask with molten phenol and the p-toluene sulfonic acid catalyst.[8]

    • Expert Insight: Using a solid acid catalyst like p-toluene sulfonic acid is common for its effectiveness and relative ease of handling compared to liquid acids like sulfuric acid.[8]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with vigorous stirring.

  • Propylene Addition: Introduce a slow but steady stream of propylene gas through the sparging tube into the liquid phenol.[8] The propylene will be absorbed and react. Monitor the reaction progress by gas chromatography (GC) to analyze the distribution of products (unreacted phenol, monoisopropylphenol, diisopropylphenol, etc.).

    • Causality: The ratio of propylene reacted to the total moles of phenol is a critical control parameter. A lower ratio (e.g., < 0.30) favors the formation of monoisopropylphenol and minimizes the creation of undesired poly-isopropyl phenols.[8]

  • Completion: Once the desired alkylation level is reached, stop the propylene flow and cool the reaction mixture to room temperature.

Stage 2: Phosphorylation

Objective: To form the phosphate ester from the isopropylphenol mixture.

Materials:

  • Alkylated phenol mixture (from Stage 1)

  • Phosphorus oxychloride (POCl₃) (molar ratio of POCl₃ to total phenols is approx. 1:3 to 1:5)[5]

  • Magnesium chloride (MgCl₂, catalyst, ~0.1 wt%)[9]

  • Reaction flask with a dropping funnel, mechanical stirrer, condenser, and gas outlet connected to a scrubber.

Procedure:

  • Setup: Ensure the entire apparatus is dry and purged with nitrogen.

  • Charging: Add the alkylated phenol mixture and the catalytic amount of magnesium chloride to the reaction flask.[9]

  • POCl₃ Addition: Begin vigorous stirring. Slowly add the phosphorus oxychloride via the dropping funnel. The initial addition should be done at a low temperature (< 50°C) to control the initial exothermic reaction.[5]

    • Expert Insight: Maintaining a low initial temperature is crucial for safety and to prevent unwanted side reactions. The reaction is highly exothermic and releases large volumes of HCl gas.

  • Heating: After the addition is complete, gradually heat the reaction mixture. A typical temperature profile might be a ramp up to 120-150°C over several hours.[5][9]

  • HCl Removal: During the heating phase, HCl gas will evolve. A slight negative pressure can be applied to facilitate its removal and drive the reaction to completion.[5] The HCl must be neutralized in the scrubber.

  • Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 4 mgKOH/g).[5]

  • Completion: Once the reaction is complete, cool the mixture. The resulting product is the crude IPDP.

Stage 3: Purification

Objective: To obtain high-purity IPDP.

Materials:

  • Crude IPDP

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a fractional distillation apparatus suitable for high vacuum operation.

  • Charging: Transfer the crude IPDP into the distillation pot.

  • Distillation: Heat the pot while gradually reducing the pressure.

    • Expert Insight: A multi-stage distillation is often required. A first cut at a lower temperature and moderate vacuum can remove any remaining unreacted phenol.

  • Product Collection: The final IPDP product is collected as a high-boiling fraction. The distillation temperature can be high, potentially reaching up to 270°C under reduced pressure.[5]

  • Analysis: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]

Process Workflow Diagram

The following diagram illustrates the key stages of the IPDP synthesis protocol.

SynthesisWorkflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Phosphorylation cluster_2 Stage 3: Purification Phenol Phenol Alkylation Alkylation Reaction (100-140°C) Phenol->Alkylation Propylene Propylene Gas Propylene->Alkylation Catalyst_A p-Toluene Sulfonic Acid Catalyst_A->Alkylation Phosphorylation Phosphorylation (<50°C to 150°C) Alkylation->Phosphorylation Isopropylphenol Mixture POCl3 Phosphorus Oxychloride (POCl₃) Catalyst_P MgCl₂ Catalyst Scrubber HCl Gas Scrubber Phosphorylation->Scrubber HCl Gas Byproduct Distillation Vacuum Distillation (up to 270°C) Phosphorylation->Distillation Crude IPDP FinalProduct Pure IPDP Distillation->FinalProduct Purified Product

Caption: Workflow diagram for the three-stage synthesis of this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34148, this compound. Retrieved from [Link]

  • Curry, J. J. (1982). U.S. Patent No. 4,351,780. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, J. (2013). CN Patent No. 103214518A. Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate).
  • Midwest Research Institute (1976). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. EPA-560/6-76-008. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2023). Evaluation statement: Triphenyl phosphate and diphenyl phosphate. Retrieved from [Link]

  • Environment Agency (UK) (2008). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]

  • PrepChem (2023). Synthesis of Bisphenol A bis(diphenyl phosphate). Retrieved from [Link]

  • Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]

  • Lin, C. H., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers, 16(23), 3219. Retrieved from [Link]

Sources

Application Notes and Protocols: Isopropylphenyl Diphenyl Phosphate (IPDPP) in Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Role Additive for Advanced Polymers

Isopropylphenyl diphenyl phosphate (IPDPP) is an organophosphate ester widely utilized in the polymer industry for its dual functionality as a highly efficient flame retardant and a versatile plasticizer.[1][2][3] Chemically, it is a triaryl phosphate, typically supplied as a clear, viscous, and stable liquid.[1][2][4] Commercial grades are often a mixture of isomers where the isopropyl group is attached at various positions on one of the phenyl rings.[1] This unique structure imparts excellent compatibility with a wide range of polymer systems, from versatile thermoplastics like PVC to high-performance engineering resins such as polycarbonate and its blends.[5][6]

The primary driver for the adoption of IPDPP is its ability to help polymer formulations meet stringent fire safety standards without significantly compromising the material's mechanical properties.[5] As a plasticizer, it enhances flexibility and processability, making it an invaluable additive in applications demanding both safety and performance.[7] This guide provides an in-depth exploration of IPDPP's mechanism of action, its application in key polymer systems, and detailed protocols for its incorporation and evaluation.

Section 1: The Scientific Foundation: Mechanism of Flame Retardancy

The efficacy of IPDPP as a flame retardant stems from its ability to interrupt the combustion cycle in both the condensed (solid) phase and the gas phase. This dual-action mechanism is a hallmark of many phosphorus-based flame retardants and is key to its high efficiency.[8][9]

Condensed Phase Action: Promoting Char

During exposure to high heat, IPDPP thermally decomposes to produce phosphoric acid.[10][11] This acid acts as a powerful catalyst for dehydration of the polymer matrix.[11][12] Instead of the polymer chain scissoring into small, flammable volatile fragments, it is cross-linked and carbonized into a stable, non-combustible char.[9][10] This char layer serves two critical functions:

  • Insulation: It forms a physical barrier that insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[12]

  • Fuel Barrier: It traps the volatile decomposition products, preventing them from escaping and feeding the flame in the gas phase.[9]

Gas Phase Action: Flame Inhibition

Simultaneously, some phosphorus-containing species volatilize from the decomposing material. In the gas phase (the flame itself), these species act as radical scavengers.[10] The combustion of a polymer is a rapid, self-sustaining chain reaction propagated by high-energy free radicals, primarily hydrogen (H•) and hydroxyl (HO•) radicals. The phosphorus-based radicals (e.g., PO•) generated from IPDPP's decomposition readily react with these high-energy radicals, terminating the chain reaction and extinguishing the flame.[11]

G cluster_0 Combustion Cycle cluster_1 IPDPP Intervention cluster_2 Condensed Phase Action cluster_3 Gas Phase Action Heat Heat Polymer Polymer Heat->Polymer 1. Initial Heating Pyrolysis Pyrolysis Polymer->Pyrolysis Flammable Gases Flammable Gases Pyrolysis->Flammable Gases Combustion (Flame) Combustion (Flame) Flammable Gases->Combustion (Flame) 2. Ignition Combustion (Flame)->Heat 3. Heat Feedback (Sustains Cycle) H•, HO• Radicals H•, HO• Radicals Combustion (Flame)->H•, HO• Radicals H•, HO• Radicals->Combustion (Flame) Propagates Reaction IPDPP IPDPP Phosphoric Acid Phosphoric Acid IPDPP->Phosphoric Acid Heat PO• Radicals PO• Radicals IPDPP->PO• Radicals Heat Char Layer Char Layer Phosphoric Acid->Char Layer Catalyzes Char Layer->Pyrolysis INHIBITS PO• Radicals->H•, HO• Radicals SCAVENGES

Caption: Dual flame retardant mechanism of IPDPP.

Section 2: Key Polymer Systems and Applications

IPDPP's efficacy and compatibility make it suitable for a diverse range of polymers.

Polyvinyl Chloride (PVC)

PVC is inherently flame-resistant due to its high chlorine content, but it requires plasticizers to achieve flexibility, which often compromises its fire performance. IPDPP is an ideal solution as it functions as both a plasticizer and a flame retardant.

  • Applications: Widely used in flexible PVC for wire and cable insulation, wall coverings, flooring, and transparent sheets.[5][6]

  • Causality: In wire and cable applications, maintaining flexibility is crucial for installation, while flame retardancy is a critical safety requirement to prevent fire propagation along electrical pathways. IPDPP allows formulators to meet standards like UL 94 without making the compound overly rigid or brittle. Its good compatibility ensures clarity in transparent PVC films and sheets.[5][13]

Engineering Thermoplastics (PC, PC/ABS, PPO)

In engineering plastics, which are often used in electronics enclosures and automotive components, high heat resistance and dimensional stability are paramount.

  • Applications: Housings for electronics, automotive interior parts, and components for appliances.

  • Causality: Standard flame retardants can sometimes degrade the high-temperature performance or impact strength of polycarbonate (PC) and its blends like PC/Acrylonitrile Butadiene Styrene (ABS). Aryl phosphates like IPDPP are effective in these systems, often working synergistically with the polymer's own char-forming tendencies to achieve high flame retardant ratings (e.g., UL 94 V-0) with minimal impact on mechanical properties.[14][15][16]

Other Polymer Systems
  • Polyurethanes (PU): Used in flexible PU foams to meet flammability standards for furniture and bedding.

  • Synthetic Rubbers: Incorporated into materials like chloroprene rubber for applications such as flame-retardant conveyor belts where fire resistance is a critical safety feature.

  • Phenolic and Cellulosic Resins: Acts as an auxiliary additive to boost the inherent fire resistance of these thermosetting and natural polymers.

Section 3: Experimental Protocols

Trustworthy and repeatable results depend on rigorous and well-defined methodologies. The following protocols outline the steps for incorporating and evaluating IPDPP in a polymer matrix.

Protocol for Incorporation via Twin-Screw Extrusion

This protocol describes a standard lab-scale melt compounding process, a versatile method for creating a homogenous blend of polymer and liquid additive.

Objective: To achieve uniform dispersion of IPDPP in a thermoplastic matrix (e.g., PVC or PC/ABS).

Materials & Equipment:

  • Base Polymer Resin (pellets, pre-dried)

  • This compound (IPDPP)

  • Co-rotating Twin-Screw Extruder

  • Gravimetric Feeder for polymer pellets

  • High-precision liquid injection pump

  • Water bath for strand cooling

  • Pelletizer

Procedure:

  • Pre-Processing: Dry the polymer resin according to the manufacturer's specifications (e.g., Polycarbonate at 120°C for 4 hours) to prevent hydrolytic degradation during melt processing.

  • System Setup:

    • Set the extruder temperature profile. A typical profile for PC/ABS would be progressively increasing from 220°C at the feed throat to 250°C at the die.

    • Calibrate the gravimetric feeder to deliver the desired mass flow rate of the polymer.

    • Calibrate the liquid injection pump to deliver the precise weight percentage of IPDPP based on the polymer feed rate.

  • Compounding:

    • Start the extruder at a set screw speed (e.g., 200 RPM).

    • Begin feeding the polymer pellets into the main feed throat.

    • Once the polymer melt is stable, start the liquid injection pump to introduce IPDPP into a downstream barrel section.

    • Causality: Injecting the liquid additive downstream ensures it is introduced into a fully molten polymer. This prevents screw slippage that can occur if a liquid is added at the main feed throat and promotes better distributive mixing.

  • Cooling and Pelletizing:

    • The extruded polymer strand exits the die and is immediately drawn through a water bath to solidify.

    • The cooled strand is then fed into a pelletizer, which cuts it into uniform pellets for subsequent processing (e.g., injection molding for test specimens).

G cluster_0 Material Preparation cluster_1 Melt Compounding cluster_2 Post-Processing Dry_Polymer Dry Polymer Pellets Calibrate_Feeder Calibrate Feeders Dry_Polymer->Calibrate_Feeder Feed_Polymer Feed Polymer Calibrate_Feeder->Feed_Polymer Inject_IPDPP Inject Liquid IPDPP (Downstream) Feed_Polymer->Inject_IPDPP Melt_Mixing Melt Mixing Inject_IPDPP->Melt_Mixing Extrude_Strand Extrude Strand Melt_Mixing->Extrude_Strand Cooling_Bath Water Bath Cooling Extrude_Strand->Cooling_Bath Pelletizing Pelletize Cooling_Bath->Pelletizing Final_Pellets Homogenous Pellets Pelletizing->Final_Pellets

Caption: Workflow for incorporating IPDPP into a polymer matrix.
Protocol for Flammability Performance Evaluation

A. Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a specimen.[17][18][19] A higher LOI value indicates better flame resistance.[17]

Procedure:

  • Specimen Preparation: Prepare vertically oriented rectangular bar specimens from the compounded material via injection or compression molding.

  • Test Setup: Place the specimen vertically in the center of a heat-resistant glass column.[20]

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a controlled rate.[20] Start with an oxygen concentration expected to be below the LOI value.

  • Ignition: Lower an igniter flame to ignite the top surface of the specimen. Remove the igniter once the specimen is burning.[20]

  • Observation: Observe the burning behavior. If the flame self-extinguishes, increment the oxygen concentration and repeat the test with a new specimen. If the specimen burns continuously, decrease the oxygen concentration.

  • Determination: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specified period (e.g., 3 minutes) or burns a specified length of the specimen.[18][21]

B. UL 94 Vertical Burning Test (V-0, V-1, V-2)

Objective: To classify the self-extinguishing characteristics of a plastic material after exposure to a flame.[22][23]

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens (typically 125 mm x 13 mm x desired thickness).[24]

  • Test Setup: Clamp a specimen vertically from its top end. Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.[25]

  • First Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds, then remove it.

  • Record t1: Measure the duration of flaming combustion (t1) after the first flame application.

  • Second Flame Application: Immediately after flaming ceases, re-apply the flame for another 10 seconds.

  • Record t2 and t3: After the second removal of the flame, measure the duration of flaming combustion (t2) and the duration of glowing combustion (t3).

  • Observation: Note whether any flaming drips from the specimen ignite the cotton below.

  • Classification: Classify the material based on the criteria in the table below (results are averaged over 5 specimens).

Section 4: Data Summary and Interpretation

The following table summarizes typical performance data for polymers with and without aryl phosphate flame retardants like IPDPP. The data is illustrative and based on common industry knowledge and product datasheets for similar materials.

Parameter Base Polymer Polymer + IPDPP/Aryl Phosphate Rationale for Change
Polymer System Flexible PVC (50 phr DIDP)Flexible PVC (50 phr Phosflex® 375*)Direct comparison of standard vs. FR plasticizer.
Limiting Oxygen Index (LOI) ~23%>30%[5]The phosphorus content actively inhibits combustion, requiring a much higher oxygen concentration to sustain a flame.
UL 94 Rating (1.6mm) FailV-0[5]Rapid self-extinguishing from both condensed and gas phase actions prevents sustained burning.
Plasticizer Efficiency HighHighIPDPP's molecular structure allows it to effectively separate polymer chains, imparting flexibility similar to standard plasticizers.
Tensile Modulus LowerSlightly HigherAryl phosphates can have a slight stiffening effect compared to some aliphatic plasticizers, but maintain good overall flexibility.

*Phosflex® 375 is a proprietary blend containing an alkyl diphenyl phosphate and a triaryl phosphate ester, with performance characteristics comparable to isopropylated TPP esters.[5]

Conclusion and Future Considerations

This compound is a proven, high-performance additive that provides a dual benefit of flame retardancy and plasticization across a wide array of polymer systems. Its ability to act in both the condensed and gas phases makes it a highly efficient solution for meeting critical fire safety standards in demanding applications, from electronics to construction materials. The protocols outlined in this guide provide a robust framework for incorporating and validating the performance of IPDPP, ensuring both product safety and reliability.

As with many chemical additives, the environmental and toxicological profile of organophosphate flame retardants is an area of ongoing scientific research and regulatory scrutiny.[26][27][28][29][30] Researchers and developers are encouraged to consult the latest safety data sheets and regulatory guidelines to ensure responsible and sustainable use of these materials.

References

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Application Notes & Protocols: Isopropylphenyl Diphenyl Phosphate (IPDPP) as a Flame Retardant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of Isopropylphenyl Diphenyl Phosphate (IPDPP) as a non-halogenated flame retardant. IPDPP is a widely utilized organophosphate ester that enhances the fire resistance of various polymeric materials through a combination of gas-phase and condensed-phase mechanisms. This guide details the physicochemical properties of IPDPP, elucidates its mechanism of action, provides step-by-step protocols for its incorporation into common polymer systems like Polyvinyl Chloride (PVC) and Flexible Polyurethane (PU) Foam, and outlines standard methodologies for performance evaluation. The objective is to equip technical professionals with the foundational knowledge and practical protocols required for the effective formulation and validation of fire-resistant materials using IPDPP.

Introduction to this compound (IPDPP)

This compound, often referred to as IPDPP or by its CAS Number 28108-99-8, is an aryl phosphate ester flame retardant.[1] It is a clear, viscous liquid known for its excellent compatibility with a range of polymers and its efficacy as a plasticizer.[1][2] As a non-halogenated flame retardant, IPDPP offers an alternative to traditional halogen-containing systems, addressing growing environmental and health concerns.[3] Its primary function is to interrupt the combustion cycle, thereby increasing the ignition resistance of the host material and reducing the rate of flame spread.[4] Commercial IPDPP is typically a mixture of isomers, including mono-, di-, and tri-isopropylphenyl phosphates, which influences its physical and toxicological properties.[5]

Physicochemical Properties and Mechanism of Action

Key Properties

A fundamental understanding of IPDPP's properties is crucial for its effective application. These properties dictate its processing behavior, compatibility with polymer matrices, and long-term stability.

PropertyTypical ValueSource
CAS Number 28108-99-8[1]
Molecular Formula C₂₁H₂₁O₄P[1]
Appearance Viscous, light yellow liquid[1]
Boiling Point 220-230 °C[6]
Flash Point > 200 °F (> 93 °C)[1][6]
Water Solubility < 0.1 g/100 mL at 25 °C[1][6]
Log Kₒw 5.31[1]
Flame Retardant Mechanism

IPDPP functions through a dual-action mechanism, intervening in both the condensed (solid) phase and the gas phase of the combustion process. This multifaceted approach is a key reason for its effectiveness in various polymer systems.[7][8]

  • Condensed-Phase Action: During thermal decomposition, IPDPP breaks down to form phosphoric and polyphosphoric acids.[4][9][10] These acidic species act as catalysts, promoting dehydration and cross-linking of the polymer on the surface. This process results in the formation of a stable, insulating layer of char.[8][9] This char layer serves as a physical barrier that limits the transport of heat to the underlying polymer and slows the release of flammable volatile gases, effectively starving the fire.[4][9]

  • Gas-Phase Action: A portion of the IPDPP volatilizes during combustion, releasing phosphorus-containing radicals (e.g., PO•, HPO•) into the flame.[7] These radicals act as scavengers, interrupting the high-energy, free-radical chain reactions (involving H• and OH• radicals) that sustain combustion in the gas phase.[4][7] This "flame inhibition" cools the system and reduces the overall heat generated by the fire.

G cluster_0 Condensed Phase cluster_1 Gas Phase Polymer Polymer + IPDPP Decomposition IPDPP Decomposes to Phosphoric Acid Polymer->Decomposition Pyrolysis IPDPP_Vapor Volatilized IPDPP & PO• Radicals Polymer->IPDPP_Vapor Volatilization Heat Heat Input (Flame) Heat->Polymer Char Insulating Char Layer Decomposition->Char Catalytic Dehydration & Cross-linking Char->Polymer Shields from Heat Fuel Reduced Flammable Volatiles (Fuel) Char->Fuel Traps Volatiles Flame Sustained Flame Fuel->Flame Feeds Radicals High-Energy Radicals (H•, OH•) Flame->Radicals Generates Radicals->Flame Propagates Inhibition Flame Inhibition Radicals->Inhibition IPDPP_Vapor->Inhibition Acts as Scavenger Inhibition->Flame Quenches

Figure 1: Dual flame retardant mechanism of IPDPP.

Application Protocols

The successful incorporation of IPDPP requires careful consideration of the polymer matrix, processing conditions, and desired final properties. As a liquid additive, it also functions as a plasticizer, which can impact the mechanical properties of the final product.[2]

Protocol: Incorporation into Flexible Polyvinyl Chloride (PVC)

IPDPP is commonly used in flexible PVC formulations, where plasticizers are necessary to achieve desired softness and flexibility.[11][12] In these systems, IPDPP can partially or fully replace standard plasticizers to impart flame retardancy.

Objective: To prepare a flame-retardant flexible PVC compound using a high-speed mixer and two-roll mill.

Materials & Equipment:

  • PVC Resin (e.g., K-value 67-70)

  • This compound (IPDPP)

  • Primary Plasticizer (e.g., DINP or DOTP), if required

  • Heat Stabilizer (e.g., Ca/Zn or organotin based)

  • Lubricants (internal and external)

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Compression molding press

Procedure:

  • Pre-Mixing:

    • Add PVC resin and heat stabilizer to the high-speed mixer bowl.

    • Mix at low speed (e.g., 500 rpm) for 2 minutes to ensure homogeneity.

  • Plasticizer Addition:

    • While mixing, slowly add the pre-weighed liquid components (IPDPP and any other plasticizers) into the vortex of the dry blend. A typical loading level for IPDPP can range from 10 to 50 parts per hundred resin (phr) depending on the required flame retardancy and flexibility.

    • Increase the mixer speed (e.g., to 1500-2000 rpm). The frictional heat will cause the temperature of the blend to rise.

  • Dry Blend Formation:

    • Continue mixing until the blend temperature reaches 100-120°C. At this point, the liquids will be fully absorbed by the PVC resin, resulting in a free-flowing powder known as a "dry blend."

    • Discharge the dry blend into a cooling mixer or allow it to cool to below 50°C before proceeding.

  • Melt Compounding:

    • Set the temperature of the two-roll mill. A typical starting point is 160-175°C for the front roll and 155-170°C for the back roll.

    • Add the cooled dry blend to the nip of the two-roll mill. The material will melt and form a continuous sheet.

    • Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization and dispersion of all additives.

  • Specimen Preparation:

    • Remove the compounded PVC sheet from the mill.

    • Cut the sheet into appropriate sizes for compression molding.

    • Press the sheets in a heated mold (e.g., 175-185°C) for 3-5 minutes at a pressure of 10-15 MPa to form plaques of the desired thickness for flammability testing.

Protocol: Incorporation into Flexible Polyurethane (PU) Foam

IPDPP is an effective additive flame retardant for flexible PU foams used in furniture, bedding, and automotive applications.[2][13]

Objective: To prepare a flame-retardant flexible PU foam via slabstock foaming.

Materials & Equipment:

  • Polyether Polyol (for flexible foam)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Catalysts (e.g., amine and tin catalysts)

  • Surfactant (silicone-based)

  • Blowing Agent (e.g., water)

  • This compound (IPDPP)

  • Laboratory-scale mixer (high shear)

  • Mold or container for foaming

  • Fume hood

Procedure:

  • Masterbatch Preparation:

    • In a suitable container, accurately weigh and combine the polyol, water, surfactant, and amine catalyst.

    • Add the required amount of IPDPP to this mixture. Typical loading levels range from 5 to 15 phr.

    • Mix these components at moderate speed for 60 seconds until a homogenous mixture is obtained. This is the "resin side" or "B-side."

  • Foaming Reaction:

    • Add the tin catalyst to the masterbatch and mix for an additional 15 seconds.

    • Add the pre-weighed isocyanate (the "A-side") to the mixture.

    • Immediately mix at high speed (e.g., 2000-3000 rpm) for 5-10 seconds.

  • Pouring and Curing:

    • Quickly pour the reacting mixture into the mold. The foam will begin to rise (cream time) and expand to fill the container.

    • Allow the foam to cure in the mold under a fume hood. The foam will become tack-free within several minutes.

    • Let the foam block cure at ambient conditions for at least 24 hours before cutting specimens for testing. This allows the foam's cell structure and physical properties to fully develop.

Performance Evaluation Protocols

To quantify the effectiveness of IPDPP, standardized flammability tests are essential. These tests provide comparative data on ignition resistance, flame spread, and heat release.

G cluster_workflow General Testing Workflow Start Material Compounding (Protocol 3.1 or 3.2) Conditioning Specimen Conditioning (e.g., 23°C, 50% RH) Start->Conditioning Test_Selection Select Flammability Test Conditioning->Test_Selection LOI LOI Test (ASTM D2863) Test_Selection->LOI Ignition Propensity UL94 UL 94 Vertical Burn Test Test_Selection->UL94 Burning Behavior & Dripping Cone Cone Calorimetry (ASTM E1354) Test_Selection->Cone Heat Release & Smoke Data Data Analysis & Classification LOI->Data UL94->Data Cone->Data

Figure 2: Experimental workflow for flammability performance evaluation.
Protocol: Limiting Oxygen Index (LOI) per ASTM D2863

The LOI test determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture required to support candle-like combustion of a material.[14][15] A higher LOI value indicates better flame resistance.[14]

Objective: To measure the LOI of a polymer specimen.

Procedure:

  • Specimen Preparation: Cut the material into standardized bars (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[16]

  • Apparatus Setup: Place the specimen vertically in the glass chimney of the LOI apparatus.[14][17]

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration expected to support combustion.

  • Ignition: Ignite the top edge of the specimen with a pilot flame and remove the flame.[16]

  • Observation: Observe the combustion behavior. The criterion for sustained burning is typically the flame propagating for a certain duration (e.g., 180 seconds) or length (e.g., 50 mm).

  • Concentration Adjustment:

    • If the specimen burns for longer than the specified criterion, reduce the oxygen concentration.

    • If the specimen self-extinguishes before the criterion is met, increase the oxygen concentration.

  • Determination: Repeat the test with fresh specimens, bracketing the critical oxygen concentration until the minimum value that just supports combustion is determined.[18] The LOI is expressed as a volume percentage of oxygen.[14]

Protocol: UL 94 Vertical Burn Test

The UL 94 standard is widely used to assess the flammability of plastic materials used in devices and appliances.[19][20] The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test (HB).

Objective: To classify a material's burning behavior according to UL 94 V-0, V-1, or V-2 criteria.

Procedure:

  • Specimen Setup: Clamp a rectangular specimen (typically 125 mm x 13 mm) vertically at its top end. Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.[21]

  • First Flame Application: Apply a standardized blue flame (20 mm high) to the bottom center of the specimen for 10 seconds.[22]

  • First Observation: Remove the flame and record the flaming time (t₁).

  • Second Flame Application: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

  • Second Observation: Remove the flame and record the second flaming time (t₂) and the glowing combustion time (t₃).[22]

  • Dripping: Note whether any flaming drips from the specimen ignite the cotton below.[20][22]

  • Classification: Test a set of five specimens. The classification is based on the burn times and dripping behavior according to the criteria in the table below.

CriteriaV-0V-1V-2
Afterflame time for each specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ(t₁+t₂))≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each specimen (t₂+t₃)≤ 30 s≤ 60 s≤ 60 s
Flaming drips ignite cottonNoNoYes
Burn to holding clampNoNoNo
Source: Based on criteria from UL 94 standard documentation.[23]

Representative Performance Data

The following table summarizes typical performance improvements observed when IPDPP is incorporated into common polymer systems. Actual results will vary based on the specific formulation, including co-additives and polymer grade.

Polymer SystemIPDPP Loading (phr)TestControl (0 phr)With IPDPP
Flexible PVC20LOI (%)~25~30-32
Flexible PVC40UL 94 RatingFailsV-0
Flexible PU Foam10LOI (%)~20~24-26
Flexible PU Foam15Cal 117 / FMVSS 302FailsPass

Safety, Handling, and Regulatory Considerations

6.1. Health and Environmental Profile this compound has low acute toxicity via oral and dermal routes.[24] However, like other organophosphates, there are concerns regarding potential neurotoxicity, particularly with isomers containing ortho-substitution.[24] Commercial IPDPP formulations are complex mixtures, and their toxicological profiles can vary.[5] Studies have indicated potential reproductive and developmental effects at high doses in animal models.[5] IPDPP is considered to have low water solubility and may be persistent in the environment.[1][6] Users should consult the manufacturer's Safety Data Sheet (SDS) for detailed toxicological and ecotoxicological information.

6.2. Handling and Storage Guidelines

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[25] Avoid inhalation of vapors or mists.

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[25] Keep away from strong oxidizing and reducing agents. Organophosphates can react with strong reducing agents to form highly flammable phosphine gas.[1][6]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal in accordance with local regulations.[25]

References

  • Element Materials Technology. (n.d.). Cone Calorimetry Testing for Fire Safety & Compliance. Retrieved from [Link]

  • Scribd. (n.d.). UL94 Flammability Test Procedures. Retrieved from [Link]

  • Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism and Applications of Tri(4-isopropylphenyl) Phosphate in Fire Safety. Retrieved from [Link]

  • Capital Testing. (n.d.). ASTM E1354 - Cone Calorimeter Laboratory Testing. Retrieved from [Link]

  • Testex. (2024). The Complete Guide to UL 94 Flammability Test. Retrieved from [Link]

  • Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]

  • Atlas Fibre. (2023). Understanding Flammability UL94: Key Insights for Safer Material Selection. Retrieved from [Link]

  • Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]

  • Infinita Lab. (n.d.). Cone Calorimeter Testing as per ASTM E1354. Retrieved from [Link]

  • VTEC Laboratories. (n.d.). ASTM E1354 | Cone Calorimeter Testing. Retrieved from [Link]

  • ASTM International. (2023). D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). Retrieved from [Link]

  • Google Patents. (n.d.). CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate).
  • Google Patents. (n.d.). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.
  • University of Maryland. (n.d.). ASTM E1354 | Department of Fire Protection Engineering. Retrieved from [Link]

  • Fireproof cable. (n.d.). Oxygen Index Test in accordance with ASTM D 2863|FAQ. Retrieved from [Link]

  • Standard Groups. (2023). How do you test for limiting oxygen index?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Flame Retardants, Phosphorus. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Analysis of Static and Dynamic Properties of Polyurethane Foams Fabricated Using Polycarbonate Diol and Isophorone Diisocyanate. Retrieved from [Link]

  • Presafer. (n.d.). What flame retardants are available for polyvinylchloride?. Retrieved from [Link]

  • Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

  • Gulec Chemicals. (n.d.). PVC Flame Retardants. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014013284A1 - Pvc flame retardant compositions.
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  • Ever-Flaming Advanced Materials. (n.d.). How to Select the Best Flame Retardant for PVC Applications?. Retrieved from [Link]

  • MDPI. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Investigation of Stoichiometry–Structure–Performance Relationships in Flexible Polyurethane Foams. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymers for application in industrial fire retardant reactive coatings. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Comparative Analysis of Static and Dynamic Properties of Polyurethane Foams Fabricated Using Polycarbonate Diol and Isophorone Diisocyanate. Retrieved from [Link]

  • EUROPUR. (2025). Eco-profile of Flexible Polyurethane (PU) Foam. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Evaluation of the Performance of Bio-Based Rigid Polyurethane Foam with High Amounts of Sunflower Press Cake Particles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Different Flame-Retardant Bridged DOPO Derivatives on Properties of in Situ Produced Fiber-Forming Polyamide 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Flame‐Retardant Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). RDP and APP/MC/PPO compound intumescent flame retardant of polyethylene. Retrieved from [https://www.researchgate.net/publication/286060155_RDP_and_APPMC PPO_compound_intumescent_flame_retardant_of_polyethylene]([Link] PPO_compound_intumescent_flame_retardant_of_polyethylene)

  • ResearchGate. (n.d.). Synthesis, characterization of a DOPO-based polymeric flame retardant and its application in polyethylene terephthalate. Retrieved from [Link]

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Application Note: Isopropylphenyl Diphenyl Phosphate (IPP) as a High-Performance Flame Retardant in Polycarbonate Blends

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of IPP in Engineering Thermoplastics

Polycarbonate (PC) is a premier engineering thermoplastic renowned for its exceptional impact strength, optical clarity, and thermal stability.[1][2][3][4] These properties make it a material of choice for applications in electronics, automotive components, and building materials.[5] However, neat polycarbonate, while possessing some inherent flame resistance, often requires enhancement to meet stringent fire safety regulations, such as the UL 94 standard.[6][7]

Isopropylphenyl diphenyl phosphate (IPP), a non-halogenated organophosphate ester, has emerged as a key additive for imparting superior flame retardancy to polycarbonate and its blends.[8][9] IPP, a viscous light yellow liquid[10][11][12], is technically a mixture of isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[11] Its primary function is to act as a flame retardant, but it also confers a plasticizing effect, which can influence the final mechanical and thermal properties of the blend. This application note provides a comprehensive guide to the formulation, processing, and characterization of PC/IPP blends, offering detailed protocols and explaining the scientific rationale behind each step.

Table 1: Physicochemical Properties of this compound (IPP)

Property Value Source
CAS Number 28108-99-8, 69515-46-4 [10][13][14]
Molecular Formula C₂₁H₂₁O₄P [10][11]
Molecular Weight 368.4 g/mol [11]
Appearance Viscous light yellow liquid [11][12]
Water Solubility < 1 mg/mL at 25 °C [11][12]
log Kow 5.31 [11]
Boiling Point >300 °C [15]

| Flash Point | > 200 °F |[11][12] |

Scientific Principle: Mechanism of Flame Retardancy

The efficacy of IPP as a flame retardant in polycarbonate stems from its ability to interrupt the combustion cycle in both the gas and condensed (solid) phases. This dual-mode action is characteristic of phosphorus-based flame retardants.

  • Gas-Phase Action: During combustion, IPP decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the gas phase, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire. This "radical trap" mechanism quenches the flame and reduces heat generation.

  • Condensed-Phase Action: In the solid polymer matrix, the thermal degradation of IPP forms phosphoric and pyrophosphoric acids.[16] These non-volatile acids act as catalysts for dehydration and cross-linking of the polycarbonate backbone. This process promotes the formation of a stable, insulating layer of char on the polymer's surface. The char layer serves as a physical barrier that limits the evolution of flammable volatile gases and restricts the transfer of heat from the flame to the underlying material, effectively starving the fire.[17]

G cluster_0 Combustion Cycle cluster_1 IPP Flame Retardant Action Heat Heat Polymer Decomposition Polymer Decomposition Heat->Polymer Decomposition Input Flammable Volatiles Flammable Volatiles Polymer Decomposition->Flammable Volatiles Produces Combustion in Gas Phase Combustion in Gas Phase Flammable Volatiles->Combustion in Gas Phase Fuel for Combustion in Gas Phase->Heat Releases IPP IPP Gas Phase Action Phosphorus Radicals (PO•) IPP->Gas Phase Action Decomposes to Condensed Phase Action Phosphoric Acid IPP->Condensed Phase Action Decomposes to Gas Phase Action->Combustion in Gas Phase Interrupts (Radical Scavenging) Condensed Phase Action->Polymer Decomposition Inhibits (Char Formation)

Figure 1: Dual-action flame retardant mechanism of IPP in polycarbonate.

Experimental Protocol: Preparation and Specimen Fabrication

This section details the standard procedure for creating and testing PC/IPP blends. A self-validating protocol requires careful attention to material handling and processing parameters to ensure reproducible results.

Materials and Equipment
  • Polycarbonate (PC): Injection molding grade, transparent pellets (e.g., Makrolon®, Lexan™).

  • This compound (IPP): Technical grade (e.g., Phosflex®, Reofos®).

  • Drying Oven / Dehumidifying Dryer: Capable of maintaining 120 °C.

  • Twin-Screw Extruder: Co-rotating, with a length-to-diameter (L/D) ratio of at least 24:1.

  • Pelletizer: To granulate the extruded strands.

  • Injection Molding Machine: To produce standardized test specimens.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Step-by-Step Methodology

Step 1: Pre-Drying of Polycarbonate (Critical Step)

  • Rationale: Polycarbonate is hygroscopic and susceptible to hydrolytic degradation at melt processing temperatures, leading to a significant loss of mechanical properties.

  • Protocol: Dry the PC pellets in a dehumidifying dryer or vacuum oven at 120 °C for a minimum of 4 hours. The final moisture content should be below 0.02%.

Step 2: Compounding / Melt Blending

  • Rationale: A twin-screw extruder provides the necessary shear and mixing to ensure a homogeneous dispersion of the liquid IPP within the PC matrix.

  • Protocol:

    • Pre-blend the dried PC pellets and the desired weight percentage of IPP (e.g., 5-15 wt%) in a sealed bag by tumbling.

    • Set the extruder temperature profile. A typical profile for PC starts lower at the feed throat and increases towards the die. Example:

      • Zone 1 (Feed): 240 °C

      • Zones 2-5: 250 °C → 260 °C → 270 °C → 270 °C

      • Die: 265 °C

    • Set the screw speed to 150-300 RPM. Higher speeds increase shear but may also increase polymer degradation.

    • Feed the pre-blended material into the extruder. The liquid IPP can also be injected directly into a downstream barrel section using a precision pump for more advanced setups.

    • Cool the extruded strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce compounded PC/IPP pellets.

Step 3: Specimen Fabrication via Injection Molding

  • Rationale: Injection molding produces standardized specimens with consistent dimensions and morphology, essential for reliable mechanical and flammability testing.[5]

  • Protocol:

    • Dry the compounded PC/IPP pellets at 110-120 °C for 2-4 hours.

    • Set the injection molding machine temperatures, typically similar to the extrusion profile (e.g., 260-280 °C).

    • Set the mold temperature to 80-100 °C. A heated mold is crucial for achieving a good surface finish and minimizing molded-in stress.

    • Inject the molten polymer into molds for specific test standards (e.g., ASTM D638 for tensile bars, ASTM D256 for Izod impact bars, and UL 94 for flammability bars).

    • Allow specimens to cool and condition at standard laboratory conditions (23 °C, 50% RH) for at least 24 hours before testing.[5]

G cluster_workflow Experimental Workflow A 1. Material Pre-Drying (PC Pellets, 120°C, 4h) B 2. Compounding (Twin-Screw Extruder, 260°C) A->B Feed C 3. Pelletizing (Strand Cooling & Granulation) B->C Extrude D 4. Post-Drying (Compounded Pellets, 110°C, 2h) C->D Collect E 5. Injection Molding (Specimen Fabrication) D->E Feed F 6. Characterization (Flammability, Mechanical, Thermal) E->F Test

Figure 2: Workflow for PC/IPP blend preparation and characterization.

Characterization Protocols and Data Analysis

Flammability Testing
  • UL 94 Vertical Burn Test:

    • Protocol: A bar specimen (125 x 13 mm) is held vertically. A flame is applied to the bottom edge for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds.

    • Self-Validation: The test classifies materials as V-0, V-1, or V-2 based on afterflame time and the dripping of flaming particles.[6][18][19] V-0 is the most stringent classification, indicating the flame extinguishes within 10 seconds with no flaming drips.[18][19] The thickness of the specimen is critical and must always be reported with the rating.[20]

  • Limiting Oxygen Index (LOI) - ASTM D2863:

    • Protocol: A specimen is ignited in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is systematically adjusted until the minimum level that just supports flaming combustion is found.[17][21]

    • Self-Validation: LOI is expressed as a percentage of oxygen. Since air contains ~21% oxygen, materials with an LOI > 21 are considered self-extinguishing in air.[22] Higher LOI values indicate better flame retardancy.[23]

Mechanical Property Testing
  • Tensile Test (ASTM D638): Measures the material's response to being pulled apart. Key outputs are tensile strength (stress at break), Young's modulus (stiffness), and elongation at break (ductility).

  • Izod Notched Impact Test (ASTM D256): Measures the impact energy required to fracture a notched specimen. This is a critical measure of the material's toughness, a hallmark property of polycarbonate.[24]

Thermal Property Testing
  • Differential Scanning Calorimetry (DSC):

    • Protocol: A small sample is heated at a controlled rate, and the heat flow is measured relative to a reference.

    • Self-Validation: The test identifies the glass transition temperature (Tg), which is the point where the polymer transitions from a rigid, glassy state to a more rubbery state.[25] The plasticizing effect of IPP is expected to lower the Tg of the PC blend.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

    • Self-Validation: TGA provides data on thermal stability, degradation temperatures, and the percentage of residual char at high temperatures.[5][26] An effective condensed-phase flame retardant like IPP will increase the char yield compared to the neat polymer.

Expected Results and Discussion

The addition of IPP to polycarbonate creates a trade-off between flame retardancy and other material properties. The formulator's goal is to achieve the desired fire safety rating with minimal impact on mechanical and thermal performance.

Table 2: Typical Properties of PC/IPP Blends at Various Loadings (Illustrative Data)

Property Test Standard Neat PC PC + 8% IPP PC + 12% IPP
UL 94 Rating (1.6 mm) UL 94 V-2 V-0 V-0
Limiting Oxygen Index (%) ASTM D2863 26 32 35
Tensile Strength (MPa) ASTM D638 60 55 52
Notched Izod Impact (J/m) ASTM D256 650 120 90
Glass Transition Temp. (Tg, °C) DSC 145 135 130

| Char Yield at 700°C (%) | TGA | ~25 | ~30 | ~33 |

Analysis of Trends:

  • Flame Retardancy: As IPP loading increases, the UL 94 rating improves from V-2 to the more desirable V-0.[7] Concurrently, the LOI value increases significantly, indicating a reduced propensity to burn.[27] The increased char yield seen in TGA provides direct evidence of the condensed-phase mechanism at work.

  • Mechanical Properties: The plasticizing effect of IPP typically leads to a decrease in tensile strength and a significant reduction in notched impact strength.[24][28] This is a critical consideration for applications requiring high toughness. The formulation must be optimized to meet both impact and flammability requirements.

  • Thermal Properties: The glass transition temperature (Tg) decreases with increasing IPP content. This softening effect is a direct result of the plasticization, where the IPP molecules increase the free volume between polymer chains, allowing them to move more easily at lower temperatures.[25]

Conclusion

This compound is a highly effective non-halogenated flame retardant for polycarbonate and its blends. Its dual-mode action in both the gas and condensed phases allows for the formulation of materials that can meet stringent fire safety standards like UL 94 V-0. However, its function as a plasticizer introduces important trade-offs, particularly a reduction in impact strength and glass transition temperature. The protocols outlined in this guide provide a robust framework for researchers and developers to systematically formulate, process, and characterize PC/IPP blends, enabling the optimization of material properties for demanding applications in the electronics, automotive, and consumer goods industries.

References

  • Pharmaffiliates. 69515-46-4| Chemical Name : 3-Isopropylphenyl Diphenyl Phosphate. [Link]

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  • PubChem. This compound | C21H21O4P | CID 34148. [Link]

  • Novista Group. Isopropyl Phenyl Diphenyl Phosphate (IPPP). [Link]

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  • ResearchGate. Crystallization behavior of polypropylene/polycarbonate blends | Request PDF. [Link]

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  • MDPI. Investigation of Toughening Mechanisms in Elastomeric Polycarbonate Blends through Morphological and Mechanical Characterization at Small and Medium Strain Rates. [Link]

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Introduction: The Dual Role of Isopropylphenyl Diphenyl Phosphate in PVC

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and formulation scientists on the application and evaluation of Isopropylphenyl Diphenyl Phosphate (IPP) as a functional plasticizer in Polyvinyl Chloride (PVC) systems.

Polyvinyl Chloride (PVC), in its unmodified state, is a rigid and brittle polymer. The incorporation of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its utility across a vast range of applications.[1] Plasticizers function by embedding themselves between the long PVC polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg), which transforms the material from a rigid solid to a flexible one.[2][3]

While phthalate esters have historically dominated the plasticizer market, there is a continuous drive towards specialty plasticizers that offer additional functionalities.[1] this compound (IPP), a member of the triaryl phosphate ester family, stands out in this regard. It is not merely a plasticizer but also an effective halogen-free flame retardant.[4][5] This dual-functionality makes IPP a valuable additive in applications where both flexibility and fire safety are critical, such as in wire and cable insulation, automotive interiors, and construction materials.[6]

This guide provides a comprehensive overview of IPP, its mechanism of action, detailed protocols for its incorporation and evaluation in PVC, and essential health and safety considerations.

Physicochemical Properties and Structure

This compound is typically a mixture of isomers, which influences its physical properties.[4][7] It is a viscous, colorless to light yellow liquid with low volatility.[7][8]

Table 1: Physicochemical Properties of this compound (IPP)

PropertyValueReference(s)
Chemical Name This compound[7]
Synonyms IPDPP, Triaryl phosphate isopropyl-phenylated[9]
CAS Number 28108-99-8; 68937-41-7 (for mixed isomer product)[5][7]
Molecular Formula C₂₁H₂₁O₄P[7]
Molecular Weight 368.36 g/mol [7][10]
Appearance Viscous, light yellow or colorless transparent oily liquid[7][8]
Water Solubility Insoluble[7][11]
Primary Functions Plasticizer, Flame Retardant, Lubricant Additive[4][5]

graph chemical_structure {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [penwidth=1.5];

// Central Phosphorus and Oxygen atoms P [label="P", pos="0,0!", fontsize=16, fontcolor="#EA4335"]; O1 [label="O", pos="-1.2,0.5!"]; O2 [label="O", pos="1.2,0.5!"]; O3 [label="O", pos="0,-1.2!"]; O4 [label="=O", pos="0,1.2!", fontsize=14, fontcolor="#EA4335"];

// Phenyl Ring 1 (Diphenyl) C1_1 [label="C", pos="-2.2,0.2!"]; C1_2 [label="C", pos="-2.7,-0.7!"]; C1_3 [label="C", pos="-3.7,-0.4!"]; C1_4 [label="C", pos="-4.2,0.5!"]; C1_5 [label="C", pos="-3.7,1.4!"]; C1_6 [label="C", pos="-2.7,1.1!"];

// Phenyl Ring 2 (Diphenyl) C2_1 [label="C", pos="2.2,0.2!"]; C2_2 [label="C", pos="2.7,1.1!"]; C2_3 [label="C", pos="3.7,1.4!"]; C2_4 [label="C", pos="4.2,0.5!"]; C2_5 [label="C", pos="3.7,-0.4!"]; C2_6 [label="C", pos="2.7,-0.7!"];

// Isopropylphenyl Ring C3_1 [label="C", pos="0,-2.2!"]; C3_2 [label="C", pos="1,-2.7!"]; C3_3 [label="C", pos="1,-3.7!"]; C3_4 [label="C", pos="0,-4.2!"]; C3_5 [label="C", pos="-1,-3.7!"]; C3_6 [label="C", pos="-1,-2.7!"];

// Isopropyl Group C_iso_1 [label="CH", pos="0,-5.2!"]; C_iso_2 [label="CH₃", pos="-0.8,-6!"]; C_iso_3 [label="CH₃", pos="0.8,-6!"];

// Bonds P -- O1; P -- O2; P -- O3; P -- O4; O1 -- C1_1; O2 -- C2_1; O3 -- C3_1;

// Phenyl Ring 1 Bonds C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1;

// Phenyl Ring 2 Bonds C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1;

// Isopropylphenyl Ring Bonds C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6; C3_6 -- C3_1; C3_4 -- C_iso_1; C_iso_1 -- C_iso_2; C_iso_1 -- C_iso_3; }

Caption: Generalized structure of this compound.

Mechanism of Action in PVC

IPP's efficacy in PVC stems from two distinct mechanisms: plasticization and flame retardancy.

  • Plasticization: As a polar molecule, IPP exhibits good compatibility with the polar PVC polymer. During compounding at elevated temperatures, the IPP molecules penetrate the PVC matrix, positioning themselves between the polymer chains. This spacing disrupts the strong dipole-dipole interactions (C-Cl bonds) between adjacent PVC chains, increasing the free volume and allowing the chains to move more freely.[12] The macroscopic result is a decrease in the material's modulus and an increase in its flexibility and elongation.[13]

  • Flame Retardancy: Phosphate esters primarily act in the condensed phase during combustion.[14] When the PVC compound is exposed to a flame, the heat causes the IPP to decompose, forming phosphoric acid. The phosphoric acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the surface.[14][15] This char layer serves two purposes: it physically insulates the underlying polymer from the heat source and restricts the flow of flammable volatile gases to the combustion zone, thus quenching the flame.

Application Notes: Formulation and Performance Insights

Key Advantages
  • Dual Functionality: Combines plasticizing and flame-retardant properties, potentially reducing the need for additional flame-retardant additives.[16]

  • High Efficiency: Offers good plasticizing efficiency, comparable to some traditional plasticizers.[17]

  • Thermal Stability: Contributes to the overall thermal stability of the PVC compound during high-temperature processing.[8][15]

  • Low Volatility: Its relatively high molecular weight results in lower volatility and reduced migration compared to smaller plasticizers, enhancing the longevity of the final product.[15]

Formulation Considerations
  • Concentration: The amount of IPP used, typically measured in parts per hundred resin (phr), directly influences the final properties. Higher concentrations lead to greater flexibility but may also affect other properties like tensile strength.[12][13] A typical starting range is 30-60 phr.

  • Synergists: While effective on its own, IPP's flame retardancy can be enhanced by synergistic additives like antimony trioxide, though this is often avoided in halogen-free formulations.[14]

  • Co-Plasticizers: IPP can be blended with other plasticizers to balance properties and cost. For example, blending with a non-flame retardant plasticizer can fine-tune flexibility and reduce overall formulation cost, though it will impact the fire performance.

  • Isomer Content: Commercial IPP is a mixture of isomers. The presence of ortho-substituted isomers has been linked to potential neurotoxicity, a critical consideration for certain applications.[6]

Table 2: Example Starting Point Formulation for a Flexible, Flame-Retardant PVC Compound

ComponentTypical Loading (phr)Purpose
PVC Resin (K-value 65-70)100Polymer Matrix
IPP Plasticizer 50 Flexibility and Flame Retardancy
Heat Stabilizer (e.g., Ca/Zn)3 - 5Prevents thermal degradation during processing
Lubricant (e.g., Stearic Acid)0.5 - 1.5Aids in processing and prevents sticking to machinery
Epoxidized Soybean Oil (ESBO)3 - 5Co-stabilizer and secondary plasticizer
Filler (e.g., CaCO₃)0 - 20Cost reduction and property modification

Experimental Protocols

The following protocols provide a framework for the preparation and comprehensive evaluation of PVC compounds plasticized with IPP.

Protocol 1: Preparation of PVC Plastisol or Dry Blend

This protocol describes the laboratory-scale preparation of a PVC compound. The choice between a plastisol (liquid paste) or a dry blend depends on the processing method. This protocol focuses on a dry blend suitable for milling and compression molding.

Causality: The goal of this process is to achieve a homogenous distribution of IPP and other additives on the surface of the PVC resin particles before melt processing. Inadequate mixing leads to inconsistent material properties.[18]

Materials and Equipment:

  • PVC suspension or emulsion grade resin

  • This compound (IPP)

  • Heat stabilizer

  • Lubricants

  • High-speed laboratory mixer with heating/cooling jacket

  • Two-roll mill

  • Compression molder

  • Analytical balance

Procedure:

  • Pre-heating: Set the mixer jacket temperature to 60-70°C.

  • Charging PVC: Add 100 phr of PVC resin to the mixer bowl and start mixing at low speed to break up any agglomerates.

  • Additive Incorporation: With the mixer running, add the pre-weighed heat stabilizer and lubricants. Mix for 2-3 minutes to ensure even coating on the resin particles.

  • Plasticizer Addition: Slowly add the pre-weighed IPP to the vortex of the mixing powder. The slow addition is crucial to ensure uniform absorption without creating large, wet clumps.

  • High-Speed Mixing: Increase the mixer speed. The frictional heat will raise the temperature of the blend.[18] Continue mixing until the temperature reaches 100-120°C. At this stage, the PVC particles have absorbed the liquid additives, resulting in a free-flowing powder known as a dry blend.

  • Cooling: Transfer the hot dry blend to a cooling mixer or a separate container and mix at low speed until the temperature drops below 50°C. This step prevents premature gelation and ensures the stability of the blend.

  • Melt Compounding (Milling): Set the rolls of the two-roll mill to a temperature of 150-170°C. Add the dry blend to the mill nip. The material will melt and form a sheet.

  • Homogenization: Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization. This step is self-validating; a uniform, smooth sheet with no undispersed particles indicates successful compounding.

  • Sheet Formation: Once homogenized, strip the material from the mill and cut it into pre-forms for compression molding.

  • Compression Molding: Place the pre-forms into a mold and press at 170-180°C under pressure (e.g., 10 MPa) for a specified time (e.g., 5 minutes), followed by cool pressing to solidify the plaques for testing.

G cluster_prep Dry Blend Preparation cluster_compounding Melt Compounding & Molding start Start: Weigh Components mix_pvc Charge PVC to High-Speed Mixer start->mix_pvc add_solids Add Stabilizers & Lubricants mix_pvc->add_solids add_ipp Slowly Add IPP Plasticizer add_solids->add_ipp heat_mix High-Speed Mix (Frictional Heat to 110°C) add_ipp->heat_mix cool_mix Cool Blend to <50°C heat_mix->cool_mix two_roll Homogenize on Two-Roll Mill (160°C) cool_mix->two_roll Transfer Dry Blend sheet_off Sheet Off Material two_roll->sheet_off molding Compression Mold Test Plaques (175°C) sheet_off->molding final_plaques Conditioned Test Specimens molding->final_plaques

Caption: Workflow for PVC compound preparation and specimen molding.

Protocol 2: Performance Evaluation of Plasticized PVC

This protocol outlines key tests to characterize the performance of the PVC-IPP compound, referencing ASTM standards where applicable.

Causality: Each test evaluates a specific property directly influenced by the plasticizer's effectiveness. Comparing results to a control (e.g., a standard phthalate-plasticized PVC) provides a quantitative measure of IPP's performance.[19][20]

G cluster_tests start Molded PVC-IPP Specimen mech Mechanical Properties (ASTM D2284) start->mech therm Thermal Stability (TGA) start->therm mig Migration Resistance (Solvent Extraction) start->mig flame Flame Retardancy (UL 94 / LOI) start->flame cold Low-Temp Flexibility (Cold Flex) start->cold ts Tensile Strength mech->ts el Elongation mech->el mod Modulus mech->mod onset Degradation Onset therm->onset weight_loss % Weight Loss mig->weight_loss rating UL 94 Rating flame->rating loi LOI (%) flame->loi tf Cold Flex Temp (°C) cold->tf

Caption: Workflow for comprehensive performance evaluation of plasticized PVC.

A. Mechanical Properties (Ref: ASTM D2284) [19]

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the molded plaques.

  • Conditioning: Condition specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing: Use a universal testing machine (tensile tester) to pull the specimens at a constant crosshead speed (e.g., 500 mm/min) until failure.

  • Data Collection: Record the maximum load (for tensile strength), the extension at break (for elongation), and the load at 100% elongation (for modulus).

  • Interpretation: A lower modulus indicates higher plasticizing efficiency. Tensile strength and elongation values define the material's toughness and flexibility.[21]

B. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Sample Preparation: Cut a small, uniform sample (5-10 mg) from a molded plaque.

  • TGA Analysis: Place the sample in the TGA furnace. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to ~600°C.

  • Data Collection: Record the sample weight as a function of temperature.

  • Interpretation: The temperature at which significant weight loss begins (e.g., 5% weight loss) is the onset of degradation. A higher onset temperature indicates better thermal stability.[22][23] IPP is expected to enhance the stability compared to unplasticized PVC.

C. Migration Resistance (Solvent Extraction)

  • Initial Measurement: Cut rectangular specimens (e.g., 50x50 mm) and weigh them accurately (W₁).

  • Immersion: Immerse the specimens in a solvent (e.g., hexane or ethanol) at a controlled temperature (e.g., 23°C) for a set duration (e.g., 24 hours).

  • Final Measurement: Remove the specimens, gently wipe them dry, and allow them to air-dry completely. Weigh the specimens again (W₂).

  • Calculation: Calculate the percentage weight loss: [(W₁ - W₂) / W₁] * 100.

  • Interpretation: A lower percentage of weight loss indicates better migration resistance, a key advantage of higher molecular weight plasticizers like IPP.

D. Flame Retardancy (Vertical Burn Test - Ref: UL 94)

  • Specimen Preparation: Cut rectangular bar specimens (e.g., 125x13 mm) from molded plaques.

  • Conditioning: Condition the specimens as required by the standard.

  • Testing: In a draft-free chamber, mount a specimen vertically. Apply a calibrated flame to the bottom edge for 10 seconds and then remove it.

  • Data Collection: Record the time until the flame self-extinguishes (t₁). Immediately reapply the flame for another 10 seconds. Record the second after-flame time (t₂) and the after-glow time. Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Interpretation: Based on the after-flame times and dripping behavior, a classification (V-0, V-1, or V-2) is assigned. A V-0 rating is the highest for this test and indicates excellent flame retardancy.

Health & Safety Considerations

Handling IPP requires adherence to standard industrial hygiene and safety practices.[10]

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), safety goggles with side-shields, and work in a well-ventilated area.[10][24] If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11]

  • Handling: Avoid direct contact with skin and eyes.[24] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[10][24]

  • Toxicology: While generally considered to have low toxicity, some studies indicate that specific isomers (ortho-isopropylphenyl diphenyl phosphate) may exhibit neurotoxic effects.[6] It is crucial to consult the Safety Data Sheet (SDS) from the specific supplier for detailed toxicological information.[10]

Conclusion

This compound is a highly effective, multi-functional additive for PVC. Its ability to impart both flexibility and flame retardancy makes it an excellent choice for demanding applications where fire safety is a primary concern. By understanding its properties and following systematic formulation and testing protocols, researchers and developers can successfully leverage IPP to create high-performance PVC compounds. The provided methodologies offer a robust framework for incorporating IPP and validating its performance, ensuring the development of safe, durable, and reliable PVC products.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Patsnap Eureka. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Isopropylated triphenyl phosphate esters: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Regulations.gov. Potential Designated Chemicals: Non-halogenated Aromatic Phosphates. [Link]

  • Google Patents.
  • Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

  • Sinobio Chemistry. Transparent Liquid High-Stability BPDP Flame Retardant for PVC. [Link]

  • ResearchGate. Efficiency in PVC, polysubstituted versus unsymmetrical TAPs. [Link]

  • Diva-portal.org. Environmentally Friendly Plasticizers for PVC. [Link]

  • Resource Efficient and Cleaner Production Centre. Replacement of brominated flame retardants in polyvinyl chloride (PVC). [Link]

  • MDPI. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. [Link]

  • J-STAGE. What flame retardants are available for polyvinylchloride? [Link]

  • ResearchGate. The mechanical properties of the PVC blends. [Link]

  • ResearchGate. Performance evaluation of new plasticizers for stretch PVC films. [Link]

  • Harwick Standard. Phosflex 375. [Link]

  • NIH. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. [Link]

  • QUANDA Plastic. PVC Types & Different Properties. [Link]

  • NETZSCH Analyzing & Testing. PVC-P: Polyvinylchloride (with plasticizer). [Link]

  • Orbimind. PVC Stabilizers: Troubleshooting Thermal Stability & Processing. [Link]

  • KingStar Mold. Plasticizer Performance and Evaluation: PVC Application Focus. [Link]

  • ResearchGate. Thermal Properties, Degradation and Stability of Poly(vinyl chloride) Predegraded Thermooxidatively in the Presence of Dioctyl Phthalate Plasticizer. [Link]

Sources

Application Notes & Protocols: Unraveling the Flame Retardant Mechanisms of Phosphorus-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

As regulatory pressures and environmental concerns continue to drive the phase-out of halogenated flame retardants, phosphorus-based compounds have emerged as highly effective and versatile alternatives.[1] Their efficacy stems from a sophisticated, dual-pronged mechanism of action that can be tailored by manipulating their chemical structure.[2] This technical guide provides an in-depth exploration of the flame retardant mechanisms of phosphorus compounds, detailing their actions in both the condensed and gas phases. We will elucidate the chemical transformations that lead to the formation of protective char layers and the gas-phase radical scavenging that quenches the fire's chain reaction. Furthermore, this document offers field-proven, step-by-step protocols for the analytical techniques essential for evaluating the performance of these flame retardants, empowering researchers to innovate and validate new fire-safe materials.

Introduction: The Imperative for Advanced Flame Retardants

The combustion of polymeric materials is a self-sustaining cycle of heat generation, polymer decomposition into flammable volatiles, and gas-phase oxidation. Interrupting this cycle is the fundamental goal of flame retardancy. Phosphorus-based flame retardants (P-FRs) are uniquely capable of intervening at multiple points in this process, acting in both the solid (condensed) phase and the gas phase.[3][4] This dual-action capability, combined with a more favorable environmental profile compared to halogenated predecessors, has positioned them as a cornerstone of modern fire safety technology.[1] Understanding their precise mechanisms is not merely academic; it is critical for the rational design of next-generation, high-performance fire-resistant materials.

The overall combustion process and the points of intervention by P-FRs are visualized below.

G cluster_cycle Combustion Cycle cluster_intervention P-FR Intervention Points Polymer Polymer Material (Solid Fuel) Pyrolysis Pyrolysis (Decomposition) Polymer->Pyrolysis Heat Heat Source Heat->Polymer Initial Energy Volatiles Flammable Volatiles (Gaseous Fuel) Pyrolysis->Volatiles Mixing Mixing with O₂ Volatiles->Mixing Flame Flame (Exothermic Reaction) Mixing->Flame Flame->Heat Heat Feedback Condensed Condensed Phase Action (Char Formation, Barrier) Condensed->Polymer Insulates Polymer Condensed->Volatiles Reduces Fuel Release Gas Gas Phase Action (Radical Quenching) Gas->Flame Inhibits Combustion

Figure 1: Overview of the polymer combustion cycle and P-FR intervention points.

The Condensed Phase Mechanism: Building a Protective Barrier

The primary mode of action for many phosphorus compounds, particularly those with a high oxidation state like phosphates, is in the condensed phase.[5] The strategy is to alter the thermal decomposition pathway of the polymer to favor the formation of a stable, insulating layer of carbonaceous char.[1] This char layer serves multiple critical functions: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the rate of pyrolysis, and limits the diffusion of flammable volatiles to the flame zone.[3][6]

Upon heating, the phosphorus-containing flame retardant decomposes to form phosphoric acid and subsequently polyphosphoric acid.[7][8] These acids are powerful dehydrating agents that catalyze the cross-linking and charring of the polymer backbone.[6] Instead of breaking down into flammable small molecules, the polymer chains are encouraged to form a robust, thermally stable carbonaceous structure.

G cluster_mechanism Mechanism Steps PFR Phosphorus Flame Retardant (e.g., Phosphate Ester) Decomp 1. Thermal Decomposition PFR->Decomp Heat Heat (Δ) Heat->Decomp Polymer Polymer (e.g., Polyol) Dehydration 3. Catalytic Dehydration of Polymer Polymer->Dehydration Acid 2. Formation of Phosphoric/Polyphosphoric Acid Decomp->Acid Acid->Dehydration Char 4. Formation of Carbonaceous Char Layer Dehydration->Char Barrier Protective Barrier Formed Char->Barrier

Figure 2: Key steps of the condensed phase flame retardant mechanism.

The Gas Phase Mechanism: Quenching the Fire

Certain phosphorus compounds, especially those with lower phosphorus valency such as phosphinates and phosphonates (e.g., DOPO and its derivatives), are highly effective in the gas phase.[2][5] This mechanism does not prevent the polymer from decomposing but rather interrupts the chemical chain reactions of combustion that constitute the flame itself.[7]

During pyrolysis, these P-FRs volatilize and release phosphorus-containing radical species (e.g., PO•, PO₂•, HPO•) into the flame.[3][6] These species are highly effective scavengers of the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[3][7] By converting these highly reactive radicals into less reactive species, the P-FRs effectively poison the flame, reducing its intensity and heat output, which in turn reduces the heat feedback to the polymer surface.[9] This "radical trap" mechanism is characterized by a reduction in combustion efficiency, which can be observed as an increase in CO and smoke production, as the fuel is incompletely oxidized.

G cluster_flame Flame Propagation Chain Reaction cluster_inhibition P-FR Radical Quenching Cycle H H• O2 O₂ H->O2 Branching H2O H₂O H->H2O Termination (with OH•) PO PO• H->PO Quenched OH OH• O2->OH O O• OH->O OH->PO Quenched O->H Propagation HPO HPO PO->HPO + H• HPO->PO + OH• → PO• + H₂O P P• HPO->P + H• → P• + H₂O POOH POOH P->PO + OH• H2 H₂

Figure 3: Gas phase radical quenching cycle by phosphorus-containing species.

Factors Influencing Mechanism and Efficacy

The effectiveness and dominant mechanism of a P-FR are not intrinsic but depend on its chemical structure and its interaction with the host polymer.[2]

  • Oxidation State & Chemical Environment: As a general principle, a higher oxygen environment around the phosphorus atom (e.g., phosphates, P(V)) favors the condensed phase mechanism by promoting the formation of phosphoric acids.[2] Conversely, a lower oxidation state and a higher carbon/hydrogen environment (e.g., phosphinates, phosphonates) favor the release of volatile radical scavengers, promoting gas phase activity.[2]

  • Thermal Stability: The P-FR must decompose at the right temperature. Its decomposition should coincide with the pyrolysis of the polymer to ensure the active species are available when needed.

  • Synergistic Effects: The performance of P-FRs can be significantly enhanced by combining them with other elements, most notably nitrogen. Phosphorus-Nitrogen (P-N) synergism is a well-documented phenomenon where the nitrogen-containing compounds can react with phosphorus species to form more efficient phosphorylating agents, enhancing char formation, or release non-combustible gases like ammonia (NH₃) that dilute the fuel in the gas phase.[5][6][7][8]

Performance Evaluation: Data & Protocols

Evaluating the efficacy of a P-FR system requires a multi-faceted approach using standardized laboratory-scale tests. These tests provide quantitative data on ignitability, flame spread, and heat release, which are critical indicators of real-world fire performance.

Summary of Performance Data

The following table summarizes typical performance improvements seen in polymers when treated with various phosphorus-based flame retardants.

Polymer MatrixFlame Retardant SystemLoading (wt%)TestResult (Neat Polymer)Result (FR Polymer)Primary MechanismReference
Polylactic Acid (PLA)Aluminum Hypophosphite (AlHP)20LOI (%)19.528.5Condensed/Gas[1]
Polylactic Acid (PLA)Aluminum Hypophosphite (AlHP)20UL 94FailsV-0Condensed/Gas[1]
Polybutadiene (PBD)Bis-DOPO Schiff-base (P-N)1.0LOI (%)<2127.0Gas/Condensed[3]
Polybutadiene (PBD)Bis-DOPO Schiff-base (P-N)1.0UL 94FailsV-1Gas/Condensed[3]
Epoxy (EP)HPDAl (DOPO-AHP compound)2.0LOI (%)~2432.3Gas/Condensed[2]
Epoxy (EP)HPDAl (DOPO-AHP compound)2.0UL 94FailsV-0Gas/Condensed[2]
PA66/GFMPP/OP Synergist18/2pHRR (kW/m²)~1050~550Condensed/Gas[8]

LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; AlHP: Aluminum Hypophosphite; DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide; AHP: Aluminum Phosphinate; HPDAl: DOPO-AHP compound; PA66/GF: Glass-Fiber Reinforced Polyamide 66; MPP: Melamine Polyphosphate; OP: Aluminum Phosphinate.

Experimental Workflow

A typical workflow for evaluating a new P-FR formulation involves material preparation followed by a series of standardized flammability tests.

G cluster_testing Flammability & Thermal Characterization Start Start: Define Polymer & FR Formulation Prep 1. Material Compounding (e.g., Melt Extrusion) Start->Prep Molding 2. Specimen Preparation (e.g., Injection Molding) Prep->Molding TGA 3a. Thermogravimetric Analysis (TGA) - Thermal Stability - Char Yield Molding->TGA LOI 3b. Limiting Oxygen Index (LOI) - Ignitability Molding->LOI UL94 3c. UL 94 Vertical Burn Test - Self-Extinguishing Behavior - Dripping Molding->UL94 Cone 3d. Cone Calorimetry - Heat Release Rate (HRR) - Smoke Production Molding->Cone Analysis 4. Data Analysis & Interpretation TGA->Analysis LOI->Analysis UL94->Analysis Cone->Analysis Report 5. Reporting & Conclusion Analysis->Report

Figure 4: Standard workflow for evaluating P-FR performance in polymers.
Detailed Protocols

Objective: To assess the thermal stability of the flame-retardant polymer and quantify the char yield, providing insight into the condensed phase mechanism.[10][11]

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] An increase in char residue at high temperatures for the FR polymer compared to the neat polymer is a strong indicator of condensed phase action.[12]

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample Pans (Platinum or Alumina)

  • Microbalance

  • Dried polymer samples (neat and FR-treated), typically 10-30 mg[10][13]

  • High purity Nitrogen (N₂) and/or Air supply

Procedure:

  • Sample Preparation: Ensure samples are completely dry to avoid mass loss from moisture.[13] Weigh 10-30 mg of the sample into a tared TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with the desired gas (typically N₂ for pyrolysis or Air for oxidative degradation) at a constant flow rate (e.g., 40 mL/min).[10]

  • Thermal Program:

    • Equilibrate at an ambient temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 700-800°C).[10][12]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis:

    • Plot the mass (%) vs. temperature.

    • Calculate the derivative of the mass loss curve (DTG) to identify temperatures of maximum decomposition rates (Tmax).[11]

    • Determine the onset of decomposition (e.g., T₅%, the temperature at which 5% mass loss occurs).

    • Measure the percentage of mass remaining at the end of the test (char yield).

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a specimen.[14] It is a measure of the ease of extinction.

Principle: A higher LOI value indicates that a material is less flammable and requires a more oxygen-rich environment to burn, signifying better flame retardancy.[15][16] Materials with an LOI > 21% are generally considered self-extinguishing in ambient air.

Materials & Equipment:

  • LOI Apparatus (including vertical glass chimney, gas flow meters for O₂ and N₂)

  • Specimen holder

  • Ignition source (propane torch)

  • Test specimens (standard dimensions, e.g., 120mm x 7mm x 3mm for self-supporting plastics)[16]

Procedure:

  • Specimen Mounting: Secure the specimen vertically in the center of the glass chimney using the holder.[17]

  • Set Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration estimated to be below the LOI of the material.

  • Equilibration: Allow the gas to flow for at least 30 seconds to ensure a uniform atmosphere.

  • Ignition: Apply the igniter flame to the top surface of the specimen until it is well ignited, then remove the igniter.

  • Observation: Observe the combustion behavior. The test is considered a "pass" (non-burning) if the flame self-extinguishes before a certain length has been consumed or within a specific time after ignition.

  • Adjust Oxygen Concentration:

    • If the specimen extinguishes, repeat the test with a new specimen at a higher oxygen concentration.[14]

    • If the specimen continues to burn, repeat the test with a new specimen at a lower oxygen concentration.

  • Determine LOI: Continue this iterative process until the minimum oxygen concentration that just supports combustion is found. This concentration is the LOI value, expressed as a percentage.[18]

Objective: To classify the self-extinguishing characteristics of a plastic material after exposure to a flame source.[19][20]

Principle: This test evaluates the time it takes for a vertically oriented specimen to self-extinguish after two successive applications of a standardized flame. It also assesses whether flaming drips ignite a cotton patch below, which is a critical safety parameter.[21][22]

Materials & Equipment:

  • UL 94 test chamber

  • Specimen holder (clamp)

  • Laboratory burner (Tirrill or Bunsen) with specified gas (methane)

  • Timing device

  • Dry absorbent surgical cotton

  • Test specimens (standard dimensions: 125mm x 13mm)[23]

Procedure:

  • Conditioning: Condition specimens for at least 48 hours at 23°C and 50% relative humidity.[23]

  • Setup: Clamp a specimen from its top end so it is suspended vertically. Place a small patch of dry cotton on the chamber floor, 300 mm below the specimen's lower edge.[23]

  • First Flame Application:

    • Adjust the burner to produce a 20 mm blue flame.

    • Apply the flame centrally to the bottom edge of the specimen for 10 seconds.[21]

    • Remove the flame and simultaneously start a timer.

    • Record the afterflame time (t₁).

  • Second Flame Application:

    • As soon as flaming combustion ceases, immediately re-apply the burner flame to the specimen for another 10 seconds.[23]

    • Remove the flame and simultaneously start a timer.

    • Record the afterflame time (t₂) and the afterglow time (t₃).

  • Observation: For both applications, note if any flaming drips fall from the specimen and if they ignite the cotton below.

  • Repeat: Test a total of five specimens.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the strict criteria for t₁, t₂, t₃, total afterflame time for the set, and whether the cotton was ignited.[19][23] A V-0 rating is the highest (most flame retardant) classification in this series.

Objective: To measure the heat release rate (HRR), smoke production, and other fire-related parameters of a material under a controlled radiant heat flux.[24] This is one of the most effective bench-scale methods for predicting real-world fire behavior.[25]

Principle: The apparatus, named for its conical radiant heater, exposes a specimen to a specific level of heat flux (e.g., 35 or 50 kW/m²).[26] The primary measurement, HRR, is calculated based on the principle of oxygen consumption: approximately 13.1 kJ of heat are released for every gram of oxygen consumed during combustion.[9] A significant reduction in the peak HRR (pHRR) is a key goal for flame retardants.

Materials & Equipment:

  • Cone Calorimeter apparatus (including conical heater, load cell, spark igniter, exhaust hood, gas analysis system)[27]

  • Specimen holder

  • Test specimens (standard size: 100mm x 100mm)[25]

  • Aluminum foil

Procedure:

  • Calibration: Calibrate the gas analyzers (O₂, CO, CO₂) and the load cell according to the instrument's standard operating procedure.

  • Sample Preparation: Wrap the specimen in aluminum foil, leaving only the top surface exposed. Place it in the specimen holder on the load cell.[24]

  • Instrument Setup:

    • Set the exhaust fan to the specified flow rate (e.g., 0.024 m³/s).[9]

    • Set the conical heater to the desired irradiance level (e.g., 50 kW/m²).[26]

    • Position the specimen holder under the cone heater.

  • Test Initiation: Start data acquisition. The spark igniter is positioned over the specimen to ignite the pyrolysis gases that evolve.

  • Data Collection: The instrument continuously records:

    • Time to ignition.

    • Mass of the specimen via the load cell (Mass Loss Rate).

    • Oxygen, CO, and CO₂ concentrations in the exhaust duct.

    • Smoke obscuration via a laser system.[9]

  • Test Termination: The test is typically run until flaming ceases or for a predetermined duration (e.g., 20 minutes).[9]

  • Analysis: From the collected data, calculate key parameters including:

    • Heat Release Rate (HRR) over time, and the Peak HRR (pHRR).

    • Total Heat Released (THR).

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP).

    • Effective Heat of Combustion (EHC).[7]

Conclusion

Phosphorus-based flame retardants offer a sophisticated and highly effective means of improving the fire safety of polymeric materials. Their ability to act in both the condensed phase, by promoting the formation of a protective char barrier, and the gas phase, by quenching flame-propagating radicals, provides a robust and multifaceted defense against fire. The specific mechanism and overall efficacy are intricately linked to the compound's chemical structure, oxidation state, and synergistic interactions with other elements. A thorough understanding of these principles, combined with rigorous and standardized testing as outlined in this guide, is essential for the continued development of safer, more effective, and environmentally responsible flame-retardant solutions.

References

  • MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Retrieved from [Link]

  • Mishra, A. K., et al. (2023). A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. MDPI. Retrieved from [Link]

  • Ignito Labs. (n.d.). ISO 5660-1: Fire Testing Using Cone Calorimeter. Retrieved from [Link]

  • Bodycote Testing Group. (2008). UL 94 Vertical Burning Classification Test of "Superchute™ Fire Rated Black Plastic". Retrieved from [Link]

  • RISE Research Institutes of Sweden AB. (2018). Reaction to fire tests – Part 1: Heat release rate (cone calorimeter method) according to ISO 5660-1. Retrieved from [Link]

  • Fu, T., et al. (2024). Effect of Multiple Phosphorus-Nitrogen Flame Retardant on the Properties of PA66. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). UL94 Flammability Test Procedures. Retrieved from [Link]

  • Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]

  • Wikipedia. (2024). Limiting oxygen index. Retrieved from [Link]

  • Amade-Tech. (2023). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Retrieved from [Link]

  • ACS Symposium Series. (2021). Synergism in Nitrogen- and Phosphorus-Based Flame Retardants. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood. Retrieved from [Link]

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Synergistic Flame-retardant Effect and Mechanism of Nitrogen–Phosphorus-Containing Compounds for Glass Fiber-reinforced Polyamide 66. Retrieved from [Link]

  • 3M. (2017). ISO 5660-1:2015 - Reaction to fire tests. Retrieved from [Link]

  • International Organization for Standardization. (2015). ISO 5660-1:2015 - Reaction-to-fire tests — Heat release, smoke production and mass loss rate — Part 1. Retrieved from [Link]

  • Smyth Composites. (2019). ISO 5660-1:2015+A1:2019 - Reaction to fire tests. Retrieved from [Link]

  • ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI). Retrieved from [Link]

  • Scribd. (n.d.). TA135. Retrieved from [Link]

  • GESTER Instruments. (2023). How do you test for limiting oxygen index?- standard. Retrieved from [Link]

  • Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. Retrieved from [Link]

  • ResearchGate. (2019). Study of the thermal degradation of flame-retardant polyester GFRP using TGA and TG-FTIR-GC/MS. Retrieved from [Link]

  • MDPI. (2024). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Retrieved from [Link]

  • ResearchGate. (2024). Quantitative assessment of whether phosphorus-based flame retardants are optimizing or degrading the fire hazard of aircraft carbon fiber/epoxy composites. Retrieved from [Link]

  • Oucip. (2024). Quantitative assessment of whether phosphorus-based flame retardants are optimizing or degrading the fire hazard of aircraft carbon fiber/epoxy composites. Retrieved from [Link]

  • Frontiers. (2024). The development and application of contemporary phosphorus flame retardants: a review. Retrieved from [Link]

  • MDPI. (2022). A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset. Retrieved from [Link]

Sources

Application Notes and Protocols: Isopropylphenyl Diphenyl Phosphate in Fire-Resistant Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isopropylphenyl Diphenyl Phosphate in High-Performance Hydraulic Systems

In environments where hydraulic systems operate under high pressure and in close proximity to ignition sources, the risk of fire is a paramount concern.[1][2][3] this compound, a triaryl phosphate ester, has emerged as a key component in the formulation of fire-resistant hydraulic fluids, mitigating these risks while ensuring operational reliability.[4][5] These synthetic fluids are engineered for demanding applications where fire safety is non-negotiable, such as in aviation, power generation, and heavy industry.[4][6] Unlike mineral oil-based fluids, which are flammable, phosphate esters possess inherent fire-resistant properties due to their chemical structure.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of hydraulic fluids containing this compound. It delves into the fluid's core characteristics, presents detailed testing protocols, and explains the scientific principles behind these evaluation methods.

Core Characteristics and Performance Metrics

This compound-based hydraulic fluids exhibit a unique combination of properties that make them suitable for high-performance systems. However, they also have specific limitations that must be carefully managed.

Key Performance Attributes
  • Exceptional Fire Resistance: The molecular structure of phosphate esters imparts a high flash point, fire point, and autoignition temperature, making them difficult to ignite.[4][5] They are often categorized as self-extinguishing because they do not produce enough energy to sustain their own combustion.[7]

  • Excellent Thermal and Oxidative Stability: These fluids can operate at elevated temperatures for extended periods with minimal degradation, ensuring long-term system reliability in thermally stressful environments.[4][5]

  • Superior Lubricity and Anti-Wear Properties: this compound provides excellent boundary lubrication, protecting hydraulic pumps, valves, and actuators from wear even under high-pressure conditions.[5]

  • Low Volatility: The low vapor pressure of these fluids minimizes evaporative losses, especially at high operating temperatures.[7]

Considerations and Mitigation Strategies
  • Hydrolytic Instability: In the presence of water, phosphate esters can undergo hydrolysis, a chemical reaction that breaks down the ester and forms acidic byproducts.[4] This can lead to fluid degradation, corrosion of system components, and a decrease in performance.[4] Regular monitoring of water content and acid number is crucial.[7][8] The use of system dryers or water-absorbing filters can mitigate this issue.[4]

  • Material Compatibility: Phosphate esters are excellent plasticizers and can be aggressive towards certain elastomers, seals, and coatings.[7][9] Incompatible materials may swell, shrink, or degrade, leading to leaks and system failure.[9][10] Careful selection of compatible materials such as fluorocarbons (e.g., Viton®), butyl rubber, and certain thermoplastics is essential.[4][9] Standard paints and coatings are generally not compatible.[10]

  • Higher Cost: As synthetic fluids, phosphate esters are typically more expensive than their mineral oil-based counterparts.[4] However, the enhanced safety and performance can justify the initial investment in high-risk applications.

Quantitative Data Summary

The following table summarizes typical physical and chemical properties of this compound-based hydraulic fluids. These values are indicative and may vary depending on the specific formulation and additive package.

PropertyTypical ValueASTM Test MethodSignificance
Appearance Clear, light-colored liquidVisualIndicates fluid cleanliness and absence of gross contamination.
Viscosity @ 40°C 46 cStD445Determines the fluid's flow characteristics and suitability for the hydraulic system's operating temperature.
Viscosity Index < 60D2270Indicates the change in viscosity with temperature. A low VI means a greater change in viscosity.[5]
Density @ 20°C ~1.16 g/cm³D1298Important for system design and can indicate fluid contamination or degradation.[11][12]
Flash Point > 180 °CD92A key indicator of the fluid's resistance to ignition from an external flame.[12]
Autoignition Temperature > 550 °CE659The temperature at which the fluid will ignite without an external ignition source.[13]
Acid Number < 0.10 mg KOH/g (new)D974 / D664Measures the level of acidic byproducts from hydrolysis and oxidation. Elevated levels indicate fluid degradation.[7][14]
Water Content < 500 ppmD6304High water content accelerates hydrolytic degradation.

Experimental Protocols

Rigorous testing is essential to ensure the performance and safety of hydraulic fluids containing this compound. The following protocols outline key evaluation methods.

Protocol 1: Evaluation of Hydrolytic Stability

Objective: To determine the fluid's resistance to chemical breakdown in the presence of water, a critical parameter for phosphate esters.[11]

Causality: Water contamination is a primary degradation pathway for phosphate esters, leading to the formation of corrosive acids.[4][14] This test simulates in-service conditions to predict the fluid's service life and its potential to cause corrosion.

Methodology (Based on ASTM D2619):

  • Apparatus: Beverage bottle, heating bath, copper test specimen, balance, and titration equipment.

  • Procedure: a. Weigh a polished copper specimen to the nearest 0.1 mg. b. Add 75 g of the test fluid and 25 g of distilled water to the beverage bottle. c. Place the copper specimen in the bottle. d. Tightly cap the bottle and place it in a heating bath at 93°C (200°F) for 48 hours. e. After cooling, separate the water and oil layers. f. Measure the total acid number of the oil layer using ASTM D974 or D664.[14] g. Clean, dry, and reweigh the copper specimen to determine the change in weight. h. Measure the acidity of the water layer by titration.

  • Analysis: A low increase in the oil's acid number, minimal copper weight change, and low acidity in the water layer indicate good hydrolytic stability.

Workflow for Hydrolytic Stability Testing

G start Start: Prepare Test Sample prepare_sample Mix 75g Fluid + 25g Water Add Weighed Copper Specimen start->prepare_sample heat Heat at 93°C for 48 hours (ASTM D2619) prepare_sample->heat cool Cool to Room Temperature heat->cool separate Separate Oil and Water Layers cool->separate analyze_oil Measure Acid Number of Oil (ASTM D974/D664) separate->analyze_oil analyze_copper Measure Copper Weight Change separate->analyze_copper analyze_water Titrate Water Layer for Acidity separate->analyze_water end End: Evaluate Results analyze_oil->end analyze_copper->end analyze_water->end

Caption: Workflow for evaluating the hydrolytic stability of phosphate ester hydraulic fluids.

Protocol 2: Material Compatibility Assessment

Objective: To evaluate the effect of the hydraulic fluid on elastomeric seals and other system materials.

Causality: Incompatibility between the fluid and system materials can lead to seal failure, leaks, and ultimately, hydraulic system malfunction.[9][10] This test is crucial for ensuring the long-term integrity of the hydraulic system.

Methodology (General Procedure based on industry practices):

  • Apparatus: Glass containers with tight-fitting lids, oven, balance, and durometer.

  • Procedure: a. Cut standard test specimens from the elastomer material to be evaluated. b. Measure and record the initial weight, volume, and hardness (durometer reading) of each specimen. c. Immerse the specimens in the test fluid in separate glass containers. d. Place the containers in an oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 168 hours). e. After the immersion period, remove the specimens, cool them to room temperature, and carefully blot them dry. f. Immediately measure and record the final weight, volume, and hardness.

  • Analysis: Calculate the percentage change in weight, volume (swell), and hardness. Acceptable limits for these changes depend on the specific application and material. A significant change indicates incompatibility.

Logical Relationship in Material Compatibility

G fluid Isopropylphenyl Diphenyl Phosphate Fluid interaction Interaction (Immersion at Elevated Temp.) fluid->interaction material Elastomer / Seal Material material->interaction outcome Outcome: - Volume Swell - Hardness Change - Weight Change interaction->outcome compatibility Compatibility Assessment outcome->compatibility

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropylphenyl Diphenyl Phosphate (IPP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropylphenyl Diphenyl Phosphate (IPP), a widely used flame retardant and plasticizer.[1] This guide is designed for researchers, chemists, and production professionals to navigate the complexities of IPP synthesis, offering in-depth, field-proven insights to troubleshoot common issues and optimize reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (IPP)?

The most common industrial synthesis of IPP is a two-step process:

  • Alkylation: Phenol is alkylated with propylene gas using a catalyst to produce a mixture of isopropylated phenols. This is a classic Friedel-Crafts alkylation reaction.[2][3]

  • Phosphorylation: The resulting mixture of phenol and isopropylphenols is then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to form the final triaryl phosphate ester mixture.[4][5]

The final product is a complex isomeric mixture, primarily composed of 2-isopropylphenyl diphenyl phosphate, 4-isopropylphenyl diphenyl phosphate, and other di- or tri-isopropylated analogues.[1][6]

Q2: What are the critical process parameters to control during IPP synthesis?

Control over process parameters is crucial for yield, purity, and safety. Key parameters include:

  • Stoichiometry: The molar ratio of reactants (phenol, propylene, POCl₃) dictates the degree of alkylation and phosphorylation, directly impacting the final product's composition and physical properties.[7][8]

  • Catalyst Choice and Concentration: Lewis acids like AlCl₃ or Brønsted acids such as p-toluenesulfonic acid are common for the alkylation step.[2][9] For phosphorylation, catalysts like MgCl₂ or AlCl₃ can be used, though the reaction can also proceed without one.[10][11] The catalyst concentration affects reaction rate and selectivity.

  • Temperature: Both alkylation and phosphorylation are exothermic. Strict temperature control is essential to prevent runaway reactions and minimize the formation of undesirable byproducts.[2]

  • Reaction Time: Sufficient time must be allowed for the reaction to reach completion, which should be monitored analytically.

Q3: What are the common impurities in IPP synthesis and how do they form?

Common impurities include:

  • Unreacted Starting Materials: Residual phenol, isopropylphenol, or POCl₃.

  • Over-Alkylated Phenols: Di- and tri-isopropylphenols form when the alkylation reaction is pushed too far, leading to more viscous final products like di(isopropylphenyl) phenyl phosphate or tri(isopropylphenyl) phosphate.[2][8]

  • Partially Phosphorylated Intermediates: Compounds like diphenyl phosphate or monoaryl dichlorophosphates can remain if phosphorylation is incomplete.[4][12] These are acidic and detrimental to the product's stability.

  • Oxidation Byproducts: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds, resulting in a yellow or brown final product.[13]

Q4: What are the recommended analytical techniques for monitoring the reaction and final product purity?

A multi-faceted analytical approach is recommended:

  • Gas Chromatography (GC): Ideal for monitoring the composition of the alkylated phenol mixture and for quantifying the final IPP isomer distribution.[6]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the non-volatile phosphate esters and quantifying product purity.[14]

  • Acid Value Titration: A critical in-process control to determine the completion of the phosphorylation step by measuring residual acidic impurities. A final acid value below 4 mg KOH/g is often targeted.[7]

  • ³¹P NMR Spectroscopy: Provides detailed information about the different phosphate ester species present in the mixture.

II. Troubleshooting Guide

This section addresses specific issues encountered during IPP synthesis in a question-and-answer format.

Problem 1: Low Reaction Yield

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield can stem from several factors related to reactants, reaction conditions, and workup procedures. The most common culprits are incomplete conversion of starting materials or loss of product during purification.

Q2: How can I optimize the catalyst for better yield?

The choice and handling of the catalyst are critical. For the initial Friedel-Crafts alkylation, catalyst activity is paramount.

  • Cause & Analysis: Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Contamination with water will deactivate the catalyst, halting the reaction.[3] Brønsted acids can also be effective and may be less sensitive.[2]

  • Solution:

    • Ensure all reactants and solvents are anhydrous. Use dry phenol and high-purity propylene.

    • Use freshly opened or properly stored catalyst.

    • Consider milder but effective catalysts like FeCl₃ or zeolites which can sometimes offer better selectivity and handling.[3]

Q3: What is the impact of reaction temperature and time on yield?

Temperature and time are intrinsically linked. An incorrect balance can lead to incomplete reactions or byproduct formation.

  • Cause & Analysis: The phosphorylation of phenols with POCl₃ is a stepwise reaction that generates HCl gas.[4] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk increased byproduct formation. The HCl generated must be effectively removed to drive the reaction to completion.

  • Solution:

    • Temperature: Maintain a controlled temperature profile. A typical phosphorylation reaction might be started at a lower temperature (e.g., 40-60°C) and gradually increased to 100-150°C to drive off the final traces of HCl.[7]

    • Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress by periodically taking samples and measuring the acid value. The reaction is complete when the acid value stabilizes at a low level.

    • HCl Removal: Apply a light vacuum or use a nitrogen sparge in the later stages of the reaction to facilitate the removal of dissolved HCl, pushing the equilibrium towards the product.[7]

Data Summary: Troubleshooting Low Yield
Potential CauseRecommended ActionKey Parameter to Monitor
Moisture Contamination Use anhydrous reactants/solvents.Water content of starting materials.
Inactive Catalyst Use fresh, properly stored catalyst.Reaction initiation and rate.
Incorrect Stoichiometry Verify molar ratios of reactants.GC analysis of intermediates.
Incomplete Reaction Increase reaction time/temperature.Acid value, GC/HPLC of reaction mixture.
Inefficient HCl Removal Apply vacuum or nitrogen sparge.Reaction rate, acid value.
Product Loss in Workup Optimize distillation parameters.Yield of purified fractions.
Problem 2: Product Impurity and Coloration

Q1: The final product is discolored (e.g., yellow or brown). What causes this, and how can I prevent it?

Product color is a key quality parameter and is almost always caused by trace impurities formed through oxidation or thermal degradation.

  • Cause & Analysis: Phenolic compounds are highly susceptible to oxidation, especially at elevated temperatures in the presence of air, forming highly colored quinone-like structures.[13] Trace iron contamination can also catalyze color formation.

  • Solution:

    • Inert Atmosphere: Maintain a nitrogen blanket throughout the entire process, from charging reactants to final distillation, to minimize contact with oxygen.

    • Temperature Control: Avoid excessive temperatures (>200°C) during the reaction and purification.

    • Chelating Agents: The addition of a small amount of a phosphite ester (e.g., triphenyl phosphite) can act as an antioxidant and color stabilizer.

Q2: I'm observing significant amounts of over-alkylated byproducts. How can I minimize these?

Over-alkylation leads to a product with higher viscosity and altered performance characteristics.[8]

  • Cause & Analysis: Friedel-Crafts alkylation is an activating process; the initial product (isopropylphenol) is more reactive than the starting phenol, leading to polyalkylation.[15] This is exacerbated by high catalyst concentration, high temperature, or an unfavorable phenol-to-propylene ratio.

  • Solution:

    • Control Stoichiometry: Use a molar excess of phenol relative to propylene to favor mono-alkylation.[15] A specific propylene-to-phenol mole ratio of less than 0.30 is often targeted in the initial alkylation step.[2]

    • Gradual Addition: Add the alkylating agent (propylene) slowly and subsurface to ensure it reacts before it can cause localized areas of high concentration.

    • Catalyst Choice: Milder catalysts can sometimes provide better selectivity towards mono-alkylation.

Q3: What are the best purification methods for crude IPP?

Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts.

  • Methodology:

    • Neutralization/Washing: The crude product is first washed with a dilute acid (to remove metal catalyst residues) followed by a dilute caustic solution (to remove acidic impurities like partial phosphate esters) and finally with water.[4]

    • Vacuum Distillation: This is the most critical purification step. Due to the high boiling point of IPP, a deep vacuum is required. The process typically involves:

      • A "light ends" cut to remove residual water and unreacted phenol.

      • A main product fraction.

      • Leaving the heavy, over-alkylated byproducts and color bodies in the distillation pot.[7][8]

III. Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Synthesis of IPP

Disclaimer: This is a representative laboratory-scale procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Alkylation:

    • Charge a dry, nitrogen-purged reactor with phenol (e.g., 3.0 moles) and a Lewis acid catalyst (e.g., 0.03 moles AlCl₃).

    • Heat the mixture to 60-80°C with stirring.

    • Introduce propylene gas (e.g., 1.0 mole) subsurface at a controlled rate, maintaining the reaction temperature.

    • After addition is complete, allow the mixture to stir for 1-2 hours. Monitor the composition of the alkylate using GC.

  • Phosphorylation:

    • Cool the alkylate mixture to <50°C.

    • Slowly add phosphorus oxychloride (POCl₃, e.g., 1.0 mole) to the stirred alkylate. The reaction is exothermic and will generate HCl gas, which must be scrubbed.

    • After the addition is complete, slowly heat the mixture to 120-150°C.

    • Hold at temperature, applying a gentle vacuum (~100-200 mmHg) towards the end of the reaction to drive off residual HCl.

    • Monitor the reaction by acid value titration until it is < 4 mg KOH/g.

  • Workup and Purification:

    • Cool the crude product to 80-90°C.

    • Wash sequentially with dilute HCl, dilute NaOH, and water.

    • Dry the organic layer under vacuum.

    • Purify by vacuum distillation, collecting the appropriate product fraction (typically boiling above 250°C at reduced pressure).[7]

IV. Visual Aids

Diagram 1: General IPP Synthesis Workflow

This diagram illustrates the two primary stages of IPP production, from raw materials to the purified product.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Phosphorylation cluster_2 Purification a Phenol d Alkylation Reactor (60-80°C) a->d b Propylene b->d c Catalyst (e.g., AlCl3) c->d e Isopropylated Phenol Mixture d->e g Phosphorylation Reactor (50-150°C) e->g Transfer f Phosphorus Oxychloride (POCl3) f->g h Crude IPP g->h i HCl Gas (to scrubber) g->i j Washing & Neutralization h->j Transfer k Vacuum Distillation j->k l Purified IPP Product k->l

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Workflow for Low Product Yield

This decision tree provides a logical path for diagnosing the root cause of low reaction yields.

G start Low Yield Observed q1 Is reaction going to completion? (Check GC/HPLC/Acid Value) start->q1 a1_yes Reaction is complete. Yield loss is in purification. q1->a1_yes Yes a1_no Reaction is incomplete. q1->a1_no No a1_purification Optimize distillation. Check for leaks in vacuum system. Analyze waste streams for product. a1_yes->a1_purification q2 Is catalyst active? a1_no->q2 a2_yes Catalyst is likely active. q2->a2_yes Yes a2_no Use fresh, anhydrous catalyst. Ensure dry reactants. q2->a2_no No q3 Are reaction conditions optimal? a2_yes->q3 a3_yes Check reactant stoichiometry. q3->a3_yes Yes a3_no Optimize Temperature. Increase Reaction Time. Ensure efficient HCl removal. q3->a3_no No

Sources

Technical Support Center: Purification of Isopropylphenyl Diphenyl Phosphate (IPPP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Isopropylphenyl Diphenyl Phosphate (IPPP). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this compound. As a complex mixture of isomers, IPPP presents unique purification challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: General FAQs

This section addresses fundamental questions about IPPP, its common impurities, and primary purification strategies.

Q1: What is this compound (IPPP) and why is purification critical?

This compound (IPPP) is not a single molecule but a technical mixture of phosphate esters.[1][2] It primarily consists of diphenyl phosphate substituted with an isopropyl group on one of the phenyl rings at various positions (ortho-, meta-, para-).[2] It is also common to find related compounds like triphenyl phosphate (TPHP), bis- and tris-isopropylphenyl phosphates within the mixture.[3][4] IPPP is widely used as a flame-retardant plasticizer, a component in hydraulic fluids, and a lubricant additive.[1][5]

Purification is critical because the performance and safety of the final application depend heavily on the composition and purity of the IPPP mixture. Impurities can include:

  • Unreacted Starting Materials: Residual phenol, isopropylphenol, or phosphorus oxychloride from the synthesis.[6][7]

  • Acidic Byproducts: Trace amounts of hydrochloric acid or phosphoric acid derivatives can remain, affecting product stability and corrosivity.[6][8]

  • Undesired Phosphate Esters: The presence of compounds like 2,6-diisopropylphenyl phosphate can contribute to unwanted color formation in the final product.[7]

  • Thermal Degradation Products: High temperatures during synthesis or purification can lead to decomposition, generating toxic phosphorus oxides.[3]

For research and development, especially in applications sensitive to chemical composition, achieving a consistent and well-defined isomeric ratio and removing these impurities is paramount.

Q2: What are the common impurities found in crude IPPP?

Crude IPPP from a typical synthesis (reaction of isopropylphenol with phosphorus oxychloride) can contain a variety of process-related impurities. Understanding these is the first step in designing an effective purification strategy.

Impurity ClassSpecific ExamplesOriginPotential Impact
Starting Materials Phenol, Isopropylphenol, Phosphorus OxychlorideIncomplete reactionAffects final product specifications and can be toxic.
Acidic Species Hydrochloric Acid (HCl), Phosphoric AcidReaction byproduct, hydrolysisCauses corrosion, catalyzes degradation, affects product stability.[6]
Related Phosphate Esters Triphenyl Phosphate (TPHP), Di- and Tris-isopropylphenyl phosphatesSide reactions, statistical product distributionAlters physical properties (viscosity, flame retardancy).[7][9]
Color Bodies Oxidized phenols, sterically hindered phosphatesHigh-temperature side reactionsProduct discoloration, unacceptable for many applications.[7]
Solvents Toluene, Xylene, etc.Reaction or work-up solventMust be removed to meet regulatory and safety standards.
Q3: What are the primary methods for purifying IPPP?

Given that IPPP is a high-boiling, viscous liquid, the purification methods are tailored to these properties. The three primary techniques are:

  • Vacuum Distillation: This is the most common industrial method for purifying triaryl phosphate esters.[10] By significantly lowering the pressure, the boiling point is reduced, allowing for separation of components without thermal degradation. It is effective for removing both lower-boiling impurities (unreacted phenols) and higher-boiling byproducts.

  • Liquid Chromatography: For laboratory-scale and high-purity applications, flash column chromatography over silica gel is highly effective. It allows for fine separation of different phosphate ester isomers and removal of polar impurities.

  • Aqueous Washing & Neutralization: A preliminary "work-up" step involving washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) is often used to remove acidic impurities like HCl before a final distillation or chromatography step.[6]

Q4: What are the critical safety precautions when handling and purifying IPPP?

IPPP and its related organophosphates require careful handling. Always consult the Safety Data Sheet (SDS) before starting any work.[11][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

  • Ventilation: Handle IPPP in a well-ventilated area or a chemical fume hood to avoid inhaling fumes, especially during heating or distillation.[11]

  • Thermal Stability: Avoid excessive temperatures, as organophosphates can decompose to release toxic phosphorus oxides.[3][8]

  • Incompatibilities: Keep away from strong reducing agents, as these can react with organophosphates to form highly toxic and flammable phosphine gas.[1][14]

  • Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Do not let the product enter drains.[11][12]

Section 2: Troubleshooting Guide: Purification by Vacuum Distillation

Vacuum distillation is powerful but can be prone to issues. This section helps diagnose and solve common problems.

Q5: My vacuum distillation is not achieving the expected separation. What are the likely causes?

Poor separation efficiency is a frequent issue. The cause can usually be traced to one of several key areas: vacuum level, temperature gradient, or column packing. Follow this decision tree to diagnose the problem.

G start Problem: Poor Separation (Low Purity) q1 Is the vacuum level stable and at the target pressure (e.g., <10 mmHg)? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes q2 Is the column sufficiently insulated (wrapped)? ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes q3 Is the temperature gradient (T_bottom - T_head) appropriate? ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes q4 Is there evidence of flooding or channeling in the column packing? ans4_no No q4->ans4_no No ans4_yes Yes q4->ans4_yes Yes sol1 Solution: Check for leaks in all joints. Verify pump performance. Use a reliable vacuum gauge. ans1_no->sol1 ans1_yes->q2 sol2 Solution: Wrap the column (and head) with glass wool or aluminum foil to minimize heat loss. ans2_no->sol2 ans2_yes->q3 sol3 Solution: Adjust heating mantle power. Ensure slow, steady boiling. Check condenser coolant flow. ans3_no->sol3 ans3_yes->q4 sol5 Solution: Consider using a more efficient packing material or a longer column for more theoretical plates. ans4_no->sol5 sol4 Solution: Reduce boil-up rate (heating). Check for blockages. Ensure packing is uniform. ans4_yes->sol4

Caption: Troubleshooting workflow for poor distillation separation.

Q6: The final IPPP product is discolored after distillation. How can I prevent this?

Product discoloration (yellowing or browning) is almost always a sign of thermal degradation.[7] The cause is typically excessive temperature or prolonged exposure to heat.

  • Improve Vacuum: The most effective solution is to achieve a deeper vacuum. A lower pressure directly translates to a lower boiling temperature, minimizing thermal stress on the compound.

  • Minimize Residence Time: Use a distillation setup (like a short path distillation head) that minimizes the time the hot liquid spends in the reboiler.

  • Remove Oxygen: Ensure the system is thoroughly purged with an inert gas (Nitrogen or Argon) before heating. Oxygen presence at high temperatures can promote oxidation and color formation.

  • Pre-treat the Crude Material: Acidic impurities can catalyze degradation at high temperatures. Perform an aqueous wash with a solution of sodium bicarbonate to neutralize the crude IPPP before distilling.

Q7: What are the optimal parameters for vacuum distillation of IPPP?

Optimal parameters depend on the efficiency of your vacuum pump and column. However, published data provides a good starting point. The goal is to keep the reboiler (pot) temperature as low as possible.

ParameterTypical RangeRationale & Key Considerations
Base Pressure 5 - 9 mm HgLower pressure is better to reduce boiling point and prevent degradation.[10]
Reboiler Temperature 255 - 275 °CThis is the temperature of the liquid in the boiling flask. Do not exceed 280°C.[10]
Head Temperature 250 - 270 °CThe temperature of the vapor distilling over. This should remain stable during the collection of the main fraction.[6]
Condenser Temp. > 100 °C (Warm Water)The condenser must be hot enough to prevent the viscous product from solidifying but cool enough to ensure condensation.
Protocol: Step-by-Step Guide for Laboratory-Scale Vacuum Distillation of IPPP
  • Preparation: Assemble a fractional vacuum distillation apparatus with a short, packed column (e.g., Vigreux or packed with Raschig rings). Ensure all glass joints are properly greased and sealed.

  • Charge the Flask: Add the crude IPPP (max 2/3 full) and a magnetic stir bar to the round-bottom flask.

  • System Purge: Seal the system and slowly evacuate the air using the vacuum pump, backfilling with an inert gas (N2 or Argon). Repeat this cycle 3 times to remove residual oxygen.

  • Apply Vacuum: Turn on the vacuum pump and allow the system to reach the minimum stable pressure.

  • Begin Heating: Turn on the heating mantle and magnetic stirrer. Heat the flask slowly and evenly.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling distillate. This fraction will contain residual solvents and unreacted phenols.

    • Main Fraction: Once the head temperature stabilizes in the target range (e.g., ~250-270°C at 5-9 mmHg), switch to a clean receiving flask and collect the purified IPPP product.[6][10]

    • Tails: As the distillation nears completion, the temperature may rise or fluctuate. Stop collecting the main fraction at this point.

  • Cooldown: Turn off the heating mantle and allow the system to cool completely before venting the vacuum to avoid dangerous autoignition of hot vapors with air.

Section 3: Troubleshooting Guide: Purification by Column Chromatography

For high-purity requirements at a lab scale, flash chromatography is the method of choice.

Q8: I'm seeing poor separation (overlapping peaks) on my silica gel column. How can I improve resolution?

Poor resolution means the solvent system is not ideal or the column is not packed correctly.

  • Optimize the Mobile Phase: The goal is to find a solvent system where the desired IPPP isomers have an Rf value of ~0.3 on a TLC plate.

    • If peaks are too close together (all high Rf), your solvent system is too polar. Reduce the amount of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).

    • If nothing is moving off the baseline (low Rf), your system is not polar enough. Increase the amount of the polar solvent.

  • Reduce Sample Load: Overloading the column is a common cause of broad, overlapping peaks. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1.

  • Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can cause uneven solvent flow.

Q9: My product seems to be degrading on the column. What can I do?

Silica gel is acidic and can sometimes catalyze the degradation or hydrolysis of sensitive compounds like phosphate esters.

  • Neutralize the Silica: You can pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-0.5% by volume). This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.

  • Work Quickly: Do not let the sample sit on the column for extended periods. Elute the product as efficiently as possible.

Q10: How do I choose the right solvent system (mobile phase) for purifying IPPP on silica?

The best approach is to use Thin Layer Chromatography (TLC) for rapid screening. IPPP is a moderately polar compound.

  • Starting Point: Begin with a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate.

  • TLC Analysis: Spot the crude IPPP on a TLC plate and develop it in your chosen solvent mixture.

  • Adjust Polarity: Observe the Rf values of the spots. Adjust the ratio of hexanes to ethyl acetate until the main product spot has an Rf of approximately 0.3. This solvent system will then be suitable for your flash column.

Section 4: Ancillary and Analytical Procedures

Q11: How can I remove acidic impurities from my crude IPPP before final purification?

An acid-scavenging wash is a simple and effective preliminary purification step.

  • Dissolve the crude IPPP in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). You may see gas evolution (CO2) if significant acid is present.

  • Separate the aqueous layer and repeat the wash.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.

  • The resulting material is now ready for high-vacuum distillation or column chromatography.

Q12: How do I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm the success of the purification.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a phosphorus-selective detector is an excellent method for assessing purity and determining the relative amounts of different phosphate ester isomers.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to determine the purity of the product.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the components in your mixture.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for structural elucidation and confirming the identity of the purified material.

G cluster_0 Purification Workflow cluster_1 Final Purification Options cluster_2 Purity & Identity Verification Crude Crude IPPP (from synthesis) Wash Aqueous Wash (e.g., NaHCO3 soln) Crude->Wash Dry Dry & Concentrate Wash->Dry Distill High-Vacuum Distillation Dry->Distill Chrom Flash Column Chromatography Dry->Chrom Analysis Pure IPPP Distill->Analysis Chrom->Analysis GC GC / GC-MS Analysis->GC HPLC HPLC Analysis->HPLC NMR NMR (¹H, ³¹P) Analysis->NMR

Caption: General experimental workflow for IPPP purification.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34148, this compound. Retrieved from [Link]

  • Uno-X. (2025). Safety Data Sheet. Retrieved from a general safety data sheet provider, specific URL may vary.
  • Australian Industrial Chemicals Introduction Scheme. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]

  • Google Patents. (2013). CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate).
  • Google Patents. (1982). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. Retrieved from [Link]

  • Hartwig, A., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).
  • Lombardo, P., & Egry, I. J. (1979). Identification and gas-liquid chromatographic determination of aryl phosphate residues in environmental samples. Journal of the Association of Official Analytical Chemists, 62(1), 47–51.
  • Kim, H. S., et al. (2012). Effect of Adding this compound on Isothermal Crystallization Behavior and Flame Retardancy of PLA Film. Journal of the Korean Society of Clothing and Textiles, 36(2), 214-221.
  • Chemistry For Everyone. (2023).
  • Dintech Chemical Co.,Ltd. (n.d.). Isopropyl Phenyl Diphenyl Phosphate. Retrieved from [Link]

  • Patisaul, H. B., et al. (2019). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 171(2), 416-433.
  • MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • Price, D., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4945.
  • BioPharm International. (2015). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • German Social Accident Insurance (DGUV). (2011). Method for measurement of aryl and alkyl phosphates. Retrieved from [Link]

  • Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 25-30.
  • Google Patents. (1976). US3945891A - Distillation process for purification of triaryl phosphate esters.
  • SPEC e-Learn. (2021). Distillation Column Troubleshooting Part 1. [Video]. YouTube.
  • Reddit. (2022). r/chemistry - Distillation not working. Retrieved from [Link]

  • López-Ruiz, B. (2005). Ion chromatographic separations of phosphorus species: a review. Talanta, 66(2), 376-410.
  • Bieleski, R. L. (1968). Analysis of phosphate esters in plant material. Extraction and purification. Analytical Biochemistry, 26(2), 269-288.
  • Sheehan, D., & O'Sullivan, S. (2004). Hydroxyapatite chromatography: altering the phosphate-dependent elution profile of protein as a function of pH.

Sources

Technical Support Center: Synthesis of Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isopropylphenyl diphenyl phosphate (IPPDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes. The information herein is curated to enhance yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process. First is the alkylation of phenol with propylene to produce isopropylphenol. This is followed by the phosphorylation of the isopropylphenol intermediate with phosphorus oxychloride (POCl₃).[1] Catalysts are often employed in both steps to improve reaction rates and selectivity.[1][2]

Q2: What are the primary factors that influence the final yield of the synthesis?

A2: Several factors critically impact the yield:

  • Stoichiometry of Reactants: The molar ratio of phosphorus oxychloride to the alkylphenol is a key parameter that needs to be optimized.[2]

  • Catalyst Selection and Concentration: The choice of catalyst for both the alkylation and phosphorylation steps significantly affects the reaction.[1][2] For instance, p-toluene sulfonic acid is a common catalyst for the alkylation of phenol.[1]

  • Reaction Temperature and Time: Precise control over temperature and reaction duration is crucial for driving the reaction to completion while minimizing side-product formation.[1][2]

  • Purity of Starting Materials: The presence of impurities, especially water, in the reactants can lead to undesirable side reactions and a decrease in yield.[3][4]

  • Efficiency of Purification: The final distillation and purification steps are critical for isolating the desired product from unreacted starting materials and byproducts.[1][2]

Q3: What are the common impurities or byproducts in IPPDP synthesis?

A3: Common impurities include unreacted starting materials (phenol, isopropylphenol), partially phosphorylated intermediates, and isomers of the final product.[1] The formation of polyisopropyl phenols during the initial alkylation step can also lead to unwanted polyisopropylphenyl/phenyl phosphates.[1] Additionally, hydrolysis of the phosphate ester can occur in the presence of water, leading to the formation of acids.[3][4]

Q4: How can I minimize the formation of the unwanted 2,6-diisopropylphenyl isomer?

A4: The formation of sterically hindered polyisopropylphenols like the 2,6-diisopropylphenyl isomer can be minimized by carefully controlling the alkylation conditions.[1] Specifically, conducting the alkylation of phenol with propylene to a propylene to phenol mole ratio of less than 0.30 using a p-toluene sulfonic acid catalyst has been shown to reduce the formation of this unwanted isomer.[1] Subsequent distillation to remove unreacted phenol before phosphorylation is also a key step.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal stoichiometry; Catalyst deactivation; Side reactions.Verify the molar ratios of your reactants, particularly the phosphorus oxychloride to alkylphenol ratio.[2] Ensure your catalyst is active and used in the correct concentration. Optimize reaction temperature and time based on small-scale experiments. Ensure all reactants and solvents are anhydrous to prevent hydrolysis.[3]
Product Discoloration Presence of impurities; Thermal degradation during distillation.The presence of certain phosphorylated products like 2,6-diisopropylphenyl/phenyl phosphate can contribute to unwanted color.[1] Purify the isopropylated phenol intermediate by distillation before phosphorylation to remove polyisopropyl phenols.[1] During the final distillation, maintain the lowest possible temperature under a high vacuum to prevent thermal decomposition of the product.
High Acid Value in Crude Product Incomplete reaction; Hydrolysis of the phosphate ester.Ensure the esterification reaction goes to completion by monitoring the acid value.[2] A final acid value of less than 4 mgKOH/g is often considered acceptable for the crude ester.[2] Rigorously dry all starting materials and equipment to minimize water content, which can lead to hydrolysis.[4]
Difficult Purification/Separation Formation of closely boiling isomers; High viscosity of the product.Optimize the initial alkylation step to minimize the formation of various isomers.[1] Fractional distillation under high vacuum is the standard method for purification.[1] Careful control of the distillation column's theoretical plates and reflux ratio can improve separation efficiency.

Experimental Protocols

Step 1: Alkylation of Phenol
  • Reaction Setup: Charge a suitable reactor with phenol and the p-toluene sulfonic acid catalyst (typically 0.5% to 10% by weight of phenol).[1]

  • Propylene Addition: Heat the mixture to the desired reaction temperature (e.g., 30°C to 180°C) and introduce propylene gas at a controlled rate.[1]

  • Reaction Monitoring: Monitor the reaction progress by tracking the molar ratio of propylene reacted to the total moles of phenol. Aim for a ratio of less than 0.25 to minimize polyisopropylation.[1]

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture.

Step 2: Fractionation of Isopropylated Phenol
  • Distillation: Set up a fractional distillation apparatus.

  • Separation: Distill the crude alkylation product to remove unreacted phenol as the overhead fraction.[1] The remaining distilland, enriched in monoisopropylphenol, is used for the next step.[1]

Step 3: Phosphorylation
  • Reaction Setup: In a separate reactor, charge the purified isopropylphenol mixture and a suitable catalyst (e.g., calcium-magnesium catalyst).[2]

  • POCl₃ Addition: Slowly add phosphorus oxychloride to the reactor while maintaining the temperature below 50°C to control the exothermic reaction.[2]

  • Reaction: Heat the mixture and stir for a specified period (e.g., 4-15 hours), often under reduced pressure to remove the HCl byproduct.[2]

  • Monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 4 mgKOH/g).[2]

Step 4: Purification of this compound
  • Distillation: Transfer the crude ester to a distillation apparatus suitable for high vacuum.

  • Fractional Distillation: Heat the crude product under reduced pressure. Collect different fractions at their respective boiling points. The final product is typically collected at a high temperature (e.g., around 270°C under vacuum).[2]

Visualizing the Process

To better understand the synthesis and troubleshooting workflow, the following diagrams are provided.

Synthesis_Workflow cluster_alkylation Alkylation cluster_fractionation Fractionation cluster_phosphorylation Phosphorylation cluster_purification Purification Phenol Phenol Alkylation_Reaction Alkylation (p-TSA catalyst) Phenol->Alkylation_Reaction Propylene Propylene Propylene->Alkylation_Reaction Crude_IP Crude Isopropylphenol Alkylation_Reaction->Crude_IP Fractionation Distillation Crude_IP->Fractionation Unreacted_Phenol Unreacted Phenol Fractionation->Unreacted_Phenol Remove Purified_IP Purified Isopropylphenol Fractionation->Purified_IP Phosphorylation_Reaction Phosphorylation Purified_IP->Phosphorylation_Reaction POCl3 POCl₃ POCl3->Phosphorylation_Reaction Crude_IPPDP Crude IPPDP Phosphorylation_Reaction->Crude_IPPDP Final_Purification Vacuum Distillation Crude_IPPDP->Final_Purification Final_Product Isopropylphenyl Diphenyl Phosphate Final_Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Check Points Incomplete_Reaction Incomplete Reaction Low_Yield:c->Incomplete_Reaction Stoichiometry Incorrect Stoichiometry Low_Yield:c->Stoichiometry Catalyst_Issue Catalyst Inactive Low_Yield:c->Catalyst_Issue Side_Reactions Side Reactions (e.g., Hydrolysis) Low_Yield:c->Side_Reactions Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Verify_Ratios Verify Molar Ratios Stoichiometry->Verify_Ratios Check_Catalyst Use Fresh/Active Catalyst Catalyst_Issue->Check_Catalyst Ensure_Anhydrous Ensure Anhydrous Conditions Side_Reactions->Ensure_Anhydrous

Sources

Technical Support Center: Optimization of Isopropylphenyl Diphenyl Phosphate (IPP) in Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropylphenyl Diphenyl Phosphate (IPP) flame retardant formulations. This guide is designed for researchers and formulation scientists to navigate the complexities of optimizing IPP performance in various polymer systems. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established scientific principles and practical field experience.

Part 1: Troubleshooting Common Formulation Issues

This section directly addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and a logical workflow for diagnosis and resolution.

Issue 1: Poor Flame Retardancy (Low LOI Score or UL-94 V-2/Fail Rating)

Symptom: Your polymer formulation containing IPP does not meet the target Limiting Oxygen Index (LOI) value or fails to achieve a UL-94 V-0 or V-1 rating, exhibiting prolonged burning or flaming drips.[1][2][3]

Potential Causes:

  • Insufficient Phosphorus Content: The concentration of IPP is too low to effectively interrupt the combustion cycle.

  • Inadequate Dispersion: Poor mixing leads to localized areas with low IPP concentration, creating weak points for fire propagation.

  • Antagonistic Interactions: Other additives in the formulation (e.g., certain fillers, stabilizers, or colorants) may be interfering with the flame retardant mechanism of IPP.

  • Suboptimal Polymer Matrix: The degradation pathway of the host polymer may not be well-suited for IPP's mechanism of action.

Diagnostic & Solution Workflow:

G A Symptom: Low LOI / UL-94 Fail B Step 1: Verify IPP Loading & Dispersion - Confirm weight percentage via formulation records. - Analyze morphology (SEM/TEM) for homogeneity. A->B C Step 2: Incremental IPP Loading Study - Prepare samples with increasing IPP conc. (e.g., 2% steps). - Re-test LOI and UL-94 at each concentration. B->C D Is target FR performance achieved? C->D E Step 3: Evaluate for Synergists - Introduce a synergist (e.g., nitrogen-based like MPP, or metal salts like zinc borate). - Test combinations to find optimal ratio. D->E No G Problem Resolved D->G Yes F Step 4: Review Formulation for Antagonism - Systematically remove/replace other additives. - Re-test FR performance for each variant. E->F F->D H Consult Polymer/Additive Supplier F->H

Caption: Troubleshooting workflow for poor flame retardancy.

Detailed Steps:

  • Verify IPP Concentration and Dispersion: First, confirm that the correct amount of IPP was added. Then, use Scanning Electron Microscopy (SEM) to examine a cross-section of your sample. Uneven distribution or agglomerates of the flame retardant are clear indicators of poor dispersion, which can be addressed by optimizing mixing parameters (e.g., screw speed, temperature profile in extrusion).

  • Optimize IPP Loading: If dispersion is good, the overall phosphorus content may be insufficient. Create a series of formulations with incrementally higher IPP loadings (e.g., from 8% to 20% by weight in a PC/ABS blend) and measure the LOI and UL-94 performance for each. This will determine the optimal concentration for your specific polymer system.[4]

  • Incorporate Synergists: Phosphorus-based flame retardants like IPP often show enhanced performance when combined with synergists.[5][6][7] Nitrogen-containing compounds (like melamine polyphosphate) or metal compounds (like zinc borate) can work with IPP to create a more robust and stable char layer.[6][8] Experiment with small additions (1-5 wt%) of a suitable synergist.

  • Assess for Antagonism: Certain additives can negatively impact flame retardancy. If the issue persists, prepare simplified formulations by systematically removing components to isolate any antagonistic effects.

Issue 2: Degradation of Mechanical Properties

Symptom: The final material exhibits reduced tensile strength, impact strength, or flexibility compared to the virgin polymer.

Potential Causes:

  • Plasticization Effect: As an ester, IPP can act as a plasticizer, reducing the rigidity and strength of the polymer matrix.[9]

  • Poor Interfacial Adhesion: Incompatibility between the polar IPP and a non-polar polymer (like polypropylene) can lead to weak points at the phase boundaries.[10][11]

  • High Filler Loading: The total loading of IPP and other solid additives may be too high, disrupting the polymer matrix integrity.[12][13]

Solutions:

  • Optimize Loading: Determine the lowest possible IPP concentration that still meets your flame retardancy requirements (as determined in the previous troubleshooting step).

  • Use a Coupling Agent: For non-polar polymers like polypropylene (PP), consider adding a coupling agent (e.g., maleic anhydride-grafted PP). This will improve the interfacial adhesion between the IPP and the polymer matrix, enhancing mechanical strength.[11]

  • Balance with Reinforcing Fillers: If high FR loading is unavoidable, incorporate reinforcing fillers like glass fibers or talc to compensate for the loss in stiffness and strength. Ensure the filler is compatible with the entire formulation.

  • Select a Different FR Grade: Different isopropylphenyl diphenyl phosphates exist with varying degrees of isopropylation. A higher degree of alkylation might alter the plasticizing effect.

Issue 3: Surface Blooming or Migration

Symptom: Over time, a white, powdery, or oily residue appears on the surface of the molded part. This indicates that the IPP is migrating out of the polymer matrix.

Potential Causes:

  • Poor Compatibility: The flame retardant has low solubility in the polymer matrix, especially in non-polar polymers like polypropylene.[10][11]

  • Oversaturation: The concentration of IPP exceeds its solubility limit within the polymer at storage or use temperatures.

  • Processing Temperature: High processing temperatures can increase the mobility of the IPP molecules, promoting migration to the surface upon cooling.[10]

Solutions:

  • Reduce IPP Concentration: The most straightforward solution is to reduce the IPP loading to a level below the polymer's saturation point.

  • Improve Compatibility: As with mechanical properties, surface modification of the flame retardant or the use of coupling agents can enhance compatibility and "lock" the IPP within the matrix.[11]

  • Optimize Processing Conditions: Lowering the melt processing temperature can reduce the tendency for migration.[11] However, this must be balanced with ensuring proper melting and mixing.

  • Use Higher Molecular Weight Synergists: Combining IPP with a higher molecular weight, less mobile flame retardant can sometimes help anchor it within the formulation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does this compound (IPP) work as a flame retardant?

A1: IPP is an organophosphate flame retardant that functions through a combination of condensed-phase and gas-phase mechanisms.[14][15][16]

  • Condensed Phase: Upon heating, IPP decomposes to form phosphoric acid.[16][17][18] This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer on the surface.[9][16][17] This process forms a stable, insulating layer of char. The char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile gases.[9][16]

  • Gas Phase: Some phosphorus-containing radical species (like PO•) can be released into the gas phase during decomposition.[15][17] These highly reactive radicals can interrupt the combustion chain reactions in the flame, effectively "poisoning" the fire.[16]

G cluster_0 Polymer Matrix cluster_1 Condensed Phase cluster_2 Gas Phase A Heat B IPP in Polymer A->B C Decomposition B->C D Phosphoric Acid C->D G Volatile Phosphorus Radicals (PO•) C->G E Polymer Dehydration & Cross-linking D->E F Insulating Char Layer (Condensed Phase Action) E->F H Flame Chemistry Interruption (Gas Phase Action) G->H

Caption: Dual-mode flame retardant mechanism of IPP.

Q2: What is the optimal loading level for IPP in a PC/ABS blend?

A2: The optimal loading level depends on the specific ratio of Polycarbonate (PC) to Acrylonitrile Butadiene Styrene (ABS) and the target flame retardancy rating (e.g., UL-94 V-0 at 1.6 mm vs. 3.2 mm). Generally, for PC/ABS blends, IPP loadings are typically in the range of 10-18% by weight. For example, a formulation might use 12% of a similar phosphate ester flame retardant in a 70/17 PC/ABS blend. It is crucial to conduct a loading study to determine the most effective concentration for your specific grade of PC/ABS while minimizing effects on mechanical properties like impact strength.[8]

Q3: Can IPP be used with other flame retardants for a synergistic effect?

A3: Yes, creating synergistic systems is a common and highly effective strategy.[5][19]

  • Phosphorus-Nitrogen (P-N) Synergy: Combining IPP (P-source) with a nitrogen-based flame retardant like melamine, melamine polyphosphate (MPP), or piperazine pyrophosphate (PAPP) is very common.[7][20][21] The nitrogen compounds promote blowing of the char layer, creating a thicker, more insulating foam structure, while the phosphorus promotes the initial charring.

  • Phosphorus-Inorganic Synergy: Additives like zinc borate or nano-silica can act as synergists.[6][8] Zinc borate promotes char formation and can form a glassy layer that further protects the polymer.[8] Nano-silica can accumulate at the surface, reinforcing the char layer and enhancing its integrity.[6][22]

Typical Performance Data with Synergy (Illustrative)

Formulation (Polypropylene Base) LOI (%) UL-94 Rating (1.6mm) Key Observation
PP + 25% IPP ~26 V-2 Moderate FR performance, dripping.
PP + 20% IPP + 5% MPP ~32 V-0 Significant increase in LOI, no drips, stable char.[7]

| PP + 20% IPP + 3% Nano-Silica | ~29 | V-1 | Improved char integrity and reduced heat release rate.[6][22] |

Part 3: Standardized Experimental Protocols

Protocol 1: Sample Preparation via Twin-Screw Extrusion

This protocol ensures homogenous dispersion of IPP and other additives within a thermoplastic matrix.

  • Pre-Drying: Dry the polymer pellets (e.g., PC/ABS, PP) and any powdered additives according to supplier recommendations to prevent hydrolysis during processing. Typically 4-6 hours at 80-110°C.

  • Pre-Mixing: Tumble-mix the dried polymer pellets with the liquid IPP and any other powdered additives in a sealed bag for 15 minutes to ensure uniform coating.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. For a PC/ABS/IPP blend, a typical profile might range from 220°C at the feed throat to 250°C at the die.[8]

  • Compounding: Feed the pre-mixed material into the extruder at a consistent rate. Use a screw design that provides adequate shear for distributive and dispersive mixing.

  • Strand Cooling & Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer.

  • Post-Drying: Dry the compounded pellets again for at least 4 hours before injection molding to remove any absorbed moisture.

Protocol 2: UL-94 Vertical Burn Test Evaluation

This protocol summarizes the procedure for evaluating materials according to the UL-94 standard.[1][2][3][23]

  • Specimen Preparation: Injection mold the compounded pellets into standard test bars (typically 125 mm x 13 mm) at the desired thickness (e.g., 1.6 mm or 3.2 mm). Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.

  • Test Setup: Mount a specimen vertically in a test chamber. Place a layer of dry cotton 300 mm below the specimen.

  • First Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds. Remove the flame.

  • Record t1 and t2: Record the afterflame time (t1). After flaming ceases, record the afterglow time (t2).

  • Second Flame Application: Immediately after the flaming from the first application ceases, re-apply the flame for another 10 seconds.

  • Record t3 and t4: After removing the flame, record the second afterflame time (t3) and the subsequent afterglow time (t4).

  • Observe Dripping: Note whether any flaming drips fall and if they ignite the cotton below.

  • Classification: Classify the material based on the criteria in the table below (for a set of 5 specimens).

CriteriaV-0V-1V-2
Afterflame time for each specimen (t1 or t3)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (t1+t3)≤ 50 s≤ 250 s≤ 250 s
Afterflame + afterglow for each specimen (t2+t4)≤ 30 s≤ 60 s≤ 60 s
Flaming drips ignite cotton?NoNoYes
Burn to clamp?NoNoNo
(Source: Based on UL-94 Standard)[2][3]

References

  • Atlas Fibre. (2023). Understanding Flammability UL94: Key Insights for Safer Material Selection. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism and Applications of Tri(4-isopropylphenyl) Phosphate in Fire Safety. [Link]

  • Journal of Thermoplastic Composite Materials. (2025). Synergistic effects of sepiolite on intumescent flame retardant polypropylene. [Link]

  • Oreate AI Blog. (2025). UL94 Flame Retardant Testing Methods. [Link]

  • MDPI. (2023). Synergistic Effect of Nano-Silica and Intumescent Flame Retardant on the Fire Reaction Properties of Polypropylene Composites. [Link]

  • MDPI. (n.d.). Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. [Link]

  • ResearchGate. (n.d.). Comparing the results of UL94 and LOI tests on the. [Link]

  • Xometry. (2024). Flame Retardant Plastics & UL 94 Flammability Standards. [Link]

  • News. (2025). How To Solve The Precipitation Problem in Flame-retardant PP. [Link]

  • MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • Hxochemical. (2026). Causes and Solutions for PP Flame Retardant Exudation. [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate. [Link]

  • ResearchGate. (n.d.). Flame Retardants, Phosphorus. [Link]

  • Frontiers. (2025). The development and application of contemporary phosphorus flame retardants: a review. [Link]

  • ResearchGate. (2025). Synergistic effects of ferric pyrophosphate (FePP) in intumescent flame‐retardant polypropylene. [Link]

  • MDPI. (2022). Mechanical Properties of Polypropylene-Based Flame Retardant Composites by Surface Modification of Flame Retardants. [Link]

  • ResearchGate. (2025). Synergistic effects of hydroxy silicone oil on intumescent flame retardant polypropylene system. [Link]

  • ResearchGate. (2025). Mechanical Properties of Polypropylene-Based Flame Retardant Composites by Surface Modification of Flame Retardants. [Link]

  • National Institutes of Health. (n.d.). Sorption and migration of organophosphate flame retardants between sources and settled dust. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. [Link]

  • National Institutes of Health. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • MDPI. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat. [Link]

  • Frontiers. (2025). The development and application of contemporary phosphorus flame retardants: a review. [Link]

  • Semantic Scholar. (n.d.). Effect of Adding this compound on Isothermal Crystallization Behavior and Flame Retardancy of PLA Film. [Link]

  • Journal of Functional Materials. (2019). Influence of polyphosphate flame retardant on PC/ABS alloy. [Link]

  • Wikipedia. (n.d.). Polypropylene. [Link]

  • YouTube. (2025). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. [Link]

  • National Institutes of Health. (n.d.). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. [Link]

  • PMC Polymer Products. (n.d.). So You Want a Flame-Retarded Formulation.... [Link]

  • Chongqing University Journals. (2023). Migration and transformation of organophosphorus flame retardants in integrated vertical-flow constructed wetlands. [Link]

  • National Institutes of Health. (2021). Effect of flame retardants on mechanical and thermal properties of bio-based polyurethane rigid foams. [Link]

  • ICL Group Sustainability. (n.d.). Methodology, Boundaries, Assumptions Study Results: HIPS (FR245), PC/ABS (BDP), ABS (F-2100). [Link]

  • National Institutes of Health. (n.d.). Sorption and migration of organophosphate flame retardants between sources and settled dust. [Link]

  • ResearchGate. (2025). Flame retardation and char formation mechanism of intumescent flame retarded polypropylene composites containing melamine phosphate and pentaerythritol phosphate. [Link]

  • International Journal of Engineering Research & Technology. (2022). EXPERIMENTAL OPTIMIZATION OF ABS CONTENT IN PC FOR ENHANCED SYNERGISM EFFECT OF PC/ABS BLEND IN CFRP COMPOSITES WITH ENHANCED FR. [Link]

  • AASCIT. (2015). Influence of Flame Retardants TPP and PX200 in Combination with Zinc Borate in Bisphenol-A Polycarbonate/Acrylonitrile-Butadie ne-Styrene Blends. [Link]

  • ResearchGate. (2025). Research on Thermostability of Flame-retardant PC / ABS-Blends with PyGC. [Link]

  • MDPI. (n.d.). A Molecular Understanding of the Flame Retardant Mechanism of Zinc Stannate/Polypropylene Composites via ReaxFF Simulations. [Link]

  • Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

  • ResearchGate. (2025). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material. [Link]

  • National Institutes of Health. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. [Link]

Sources

Technical Support Center: Navigating the Analytical Challenges of Isopropylphenyl Diphenyl Phosphate (IPP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals engaged in the analysis of isopropylphenyl diphenyl phosphate (IPP). As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the complexities inherent in IPP analysis, from isomer separation to matrix interference.

Section 1: Foundational Challenges & FAQs

This section addresses the fundamental nature of IPP and why its analysis requires specialized consideration.

Q1: What exactly is this compound (IPP), and why is its analysis so complex?

A1: this compound (IPP), often referred to as isopropylated triphenyl phosphate (ITP), is not a single chemical entity. It is a complex technical mixture of organophosphate esters used widely as flame retardants and plasticizers.[1][2] The complexity arises because commercial IPP products consist of triphenyl phosphate (TPHP) and a variable mixture of mono-, bis-, and tris-isopropylphenyl phosphates.[3][4]

The core analytical challenge is the presence of numerous structural isomers. For instance, the "mono-IPP" component is itself a mixture of 2-isopropylphenyl diphenyl phosphate, 3-isopropylphenyl diphenyl phosphate, and 4-isopropylphenyl diphenyl phosphate, each with identical mass but slightly different physicochemical properties.[1][5][6] This isomeric complexity demands high-resolution analytical techniques to achieve accurate separation and quantification.[7]

Q2: What are the primary analytical techniques recommended for IPP analysis?

A2: The two most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS is highly effective for separating the various IPP isomers due to the high efficiency of modern capillary columns. It provides excellent specificity, especially when operated in Selected Ion Monitoring (SIM) mode.[7][8] However, it is susceptible to thermal degradation of the analytes if instrument parameters are not carefully optimized.

  • LC-MS/MS avoids the issue of high-temperature degradation and offers exceptional sensitivity and selectivity, making it ideal for complex environmental or biological matrices.[4] The primary challenge with LC-MS/MS is its susceptibility to matrix effects, where co-eluting compounds can interfere with the ionization of the target analytes.[9][10][11]

The choice between them often depends on the sample matrix, required sensitivity, and the specific isomers of interest.

Section 2: Troubleshooting Chromatographic Separation

Achieving clean, baseline-resolved peaks is the first major hurdle in IPP analysis. This section provides guidance on optimizing your chromatography.

Q3: My chromatogram shows broad, unresolved peaks for the IPP isomers. How can I improve separation?

A3: This is a classic challenge related to insufficient chromatographic resolution. The solution lies in systematically optimizing your column and method parameters.

For Gas Chromatography (GC):

  • Column Selection is Critical: Standard, non-polar columns (e.g., 5% phenyl-polydimethylsiloxane) may not provide adequate selectivity. The pi-pi interactions between the phenyl groups in the stationary phase and the aromatic rings of the IPP isomers are key to separation.

    • Recommendation: Employ a mid-polarity column, such as a 35% phenyl-polydimethylsiloxane or a similar phase. The increased phenyl content enhances selectivity between positional isomers.[12]

  • Optimize the Temperature Program: A slow, carefully controlled temperature ramp is essential.

    • Actionable Insight: Start with a low initial oven temperature (e.g., 80°C) and use a slow ramp rate (e.g., 10-15°C/min) through the expected elution range of the IPP isomers.[13] This gives the isomers more time to interact with the stationary phase, improving separation.

  • Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your chosen column dimensions. Operating too far above or below this optimum reduces column efficiency and broadens peaks.

For Liquid Chromatography (LC):

  • Column Chemistry: A standard C18 column is a good starting point. The hydrophobic interactions are the primary separation mechanism.

  • Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol) and its ratio with water will significantly impact retention and resolution.

    • Actionable Insight: Acetonitrile often provides sharper peaks for aromatic compounds compared to methanol. Start with a gradient elution, beginning with a higher aqueous percentage and slowly increasing the organic phase. A shallow gradient across the elution window of the IPP isomers is crucial for resolving them.

Workflow for Troubleshooting Poor Chromatographic Resolution

Here is a logical workflow to diagnose and solve separation issues.

G Start Poor Peak Resolution (Broad or Overlapping Peaks) CheckSystem Verify System Health: - Check for leaks - Confirm flow rate - Inspect column Start->CheckSystem IsGC Is the method GC-based? CheckSystem->IsGC IsLC Is the method LC-based? IsGC->IsLC No GC_Column Evaluate GC Column: Is it a mid-polarity phase (e.g., 35% phenyl)? IsGC->GC_Column Yes LC_OptimizeGradient Optimize LC Gradient: - Decrease ramp rate (make gradient shallower) - Try alternative organic solvent (ACN vs MeOH) IsLC->LC_OptimizeGradient Yes GC_SwitchColumn Action: Switch to a more selective column. GC_Column->GC_SwitchColumn No GC_OptimizeTemp Optimize Temperature Program: - Lower initial temp - Decrease ramp rate (e.g., 10-15°C/min) GC_Column->GC_OptimizeTemp Yes GC_SwitchColumn->GC_OptimizeTemp End Resolution Improved GC_OptimizeTemp->End LC_OptimizeGradient->End

Caption: Troubleshooting Decision Tree for Poor Chromatographic Resolution.

Section 3: Overcoming Sample Preparation & Matrix Effect Hurdles

The sample matrix is often the greatest source of analytical error. Proper sample preparation is not just about extraction; it's about selectively removing interferences.

Q4: What is the best sample preparation technique for IPP in complex environmental matrices like dust or water?

A4: A multi-step approach involving extraction followed by cleanup is almost always necessary. Solid Phase Extraction (SPE) is a highly effective and widely used technique for this purpose.[14][15][16]

General Workflow:

  • Extraction: The goal is to efficiently move the IPP analytes from the sample matrix into a solvent.

    • Water Samples: Pass the water sample through an SPE cartridge (e.g., C18 or a polymeric sorbent) to adsorb the IPP.

    • Solid Samples (Dust, Soil): Use pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Cleanup (Crucial Step): The crude extract will contain many co-extracted matrix components (lipids, humic acids, etc.) that must be removed.

    • Recommendation: After initial extraction, use a silica gel or Florisil SPE cartridge for cleanup. IPP compounds are moderately polar and will be retained, while non-polar interferences (like lipids) can be washed away with a non-polar solvent (e.g., hexane). The IPP can then be eluted with a more polar solvent mixture (e.g., hexane:acetone). For some matrices, a carbon-based cleanup step may also be required.[15]

Q5: My LC-MS/MS results show poor reproducibility and accuracy, especially for low-level samples. Could this be due to matrix effects?

A5: Yes, this is a classic symptom of matrix effects. Matrix effects are defined as the suppression or enhancement of an analyte's ionization in the mass spectrometer source due to the presence of co-eluting components from the sample matrix.[17][18] These components compete with your analyte for ionization, leading to an inaccurate (usually lower) signal, which severely compromises quantification.[9][11] This is a major drawback of LC-MS analysis, especially with electrospray ionization (ESI).[10]

Q6: How can I diagnose and mitigate matrix effects in my IPP analysis?

A6: Diagnosing matrix effects requires a specific experiment, and mitigation involves refining your method to either remove the interferences or compensate for their effect.

Protocol: Diagnosing Matrix Effects with a Post-Extraction Spike Experiment

This protocol quantifies the extent of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): A pure standard of IPP prepared in the final elution solvent.

    • Set B (Post-Spike Sample): Take a blank matrix sample (e.g., dust extract known to be free of IPP), process it through your entire sample preparation procedure, and spike the final extract with the IPP standard at the same concentration as Set A.

    • Set C (Matrix Blank): The processed blank matrix extract without any spike.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

  • Calculation: The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set B - Peak Area in Set C) / (Peak Area in Set A) * 100

    • Interpretation:

      • ME ≈ 100%: No significant matrix effect.

      • ME < 80%: Ion suppression is occurring.

      • ME > 120%: Ion enhancement is occurring.

Mitigation Strategies:
  • Improve Sample Cleanup: If significant matrix effects are observed, your first step should be to improve the sample cleanup protocol (see Q4) to better remove the interfering compounds.

  • Use Stable Isotope-Labeled Internal Standards: This is the most robust solution. An ideal internal standard is a deuterated or ¹³C-labeled version of your analyte (e.g., triphenyl phosphate-d15).[3][7] These standards are added to the sample before extraction. They co-elute with the native analyte and experience the same matrix effects. By calculating the ratio of the native analyte to its labeled standard, the signal suppression or enhancement is canceled out, leading to accurate quantification.[15]

  • Use Matrix-Matched Calibration: If labeled standards are unavailable, create your calibration curve by spiking known amounts of IPP standard into extracts of a blank matrix. This ensures that your calibrants and your samples experience the same matrix effects.

Section 4: Addressing Detection and Quantification Issues

Q7: I am using GC-MS and am concerned about thermal degradation. What are the signs and how can I prevent it?

A7: Aryl phosphates can undergo thermal degradation at the high temperatures used in a GC inlet.[19][20] This process can lead to the formation of acidic species like phosphoric acid or the loss of side chains, resulting in an underestimation of the parent compound and the appearance of unexpected peaks in the chromatogram.[21]

Signs of Degradation:

  • Poor peak shape (tailing).

  • Low or non-reproducible recovery.

  • Appearance of smaller, related phosphate compounds in the chromatogram (e.g., diphenyl phosphate).[22]

Prevention Strategies:

  • Lower the Inlet Temperature: This is the most effective solution. While a high temperature is needed for volatilization, excessive heat causes degradation. Experiment with inlet temperatures starting from 250°C and increasing only as needed to ensure good peak shape without sacrificing recovery.

  • Use a Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a cool injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.

  • Ensure Inlet Liner is Clean and Deactivated: Active sites in a dirty or old liner can catalyze degradation. Regular maintenance and the use of properly deactivated liners are essential.

Q8: Given that IPP is a mixture, how should I approach quantification?

A8: Quantifying a complex mixture requires a clear and consistent strategy.

  • Sum of Isomers: The most common and scientifically sound approach is to quantify each available isomer group (e.g., mono-IPP, bis-IPP) separately using its corresponding analytical standard and then report the "Total IPP" as the sum of all quantified components.[4]

  • Use of Reference Materials: Obtain certified reference standards for as many individual isomers as possible (e.g., 2-IPPDP, 4-IPPDP, etc.).[7][23] This allows for the most accurate identification and quantification. A list of some commercially available standards is provided below.

  • Internal Standard Normalization: As mentioned previously, the use of a stable isotope-labeled internal standard, such as Triphenyl Phosphate-d15 (d15-TPP), is critical for correcting for variations in extraction efficiency, instrument response, and matrix effects.[3][7]

Table 1: Commercially Available IPP-related Analytical Standards
Compound NameCAS NumberCommon Use
2-Isopropylphenyl Diphenyl Phosphate64532-94-1Mono-IPP isomer standard[6][7]
3-Isopropylphenyl Diphenyl Phosphate68937-40-6Mono-IPP isomer standard[5]
4-Isopropylphenyl Diphenyl Phosphate55864-04-5Mono-IPP isomer standard[7]
Bis(2-isopropylphenyl) Phenyl Phosphate69500-29-4Bis-IPP isomer standard[7]
Triphenyl Phosphate-d15 (d15-TPP)21418-29-9Internal Standard[7]

References

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). ResearchGate. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]

  • Mei, H., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (2021). ResearchGate. [Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. [Link]

  • 3,4-dithis compound. LookChem. [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme. [Link]

  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2011). ResearchGate. [Link]

  • Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]

  • An Overview: Organophosphate Flame Retardants in the Atmosphere. (2022). Aerosol and Air Quality Research. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated. (2021). Publisso. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2018). Eurofins. [Link]

  • Kandola, A., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

  • Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 71-79. [Link]

  • Environmental risk evaluation report: Isopropylated triphenyl phosphate. (2009). GOV.UK. [Link]

  • Preparation of Environmental Samples for the Determination of Trace Constituents. (2001). ResearchGate. [Link]

  • Bardarov, V., & Atanasov, V. (2009). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy, 44(4), 379-386. [Link]

  • Phillips, A. L., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 189(2), 241-260. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). ResearchGate. [Link]

  • The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. (2002). ResearchGate. [Link]

  • Biesaga, M. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Journal of the American Society for Mass Spectrometry, 32(3), 856-860. [Link]

  • Poma, G., et al. (2019). Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust. Environment International, 123, 493-500. [Link]

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Technical Support Center: Isopropylphenyl Diphenyl Phosphate (IPDP) Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isopropylphenyl diphenyl phosphate (IPDP). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability-related challenges during their experiments. As a complex mixture of isomers, IPDP's behavior can be nuanced. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding IPDP Stability

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for IPDP?

A1: this compound is susceptible to degradation through several pathways, with hydrolysis and thermal decomposition being the most significant in a laboratory setting.[1] Photodegradation and biodegradation are also relevant, particularly in environmental fate studies.

  • Hydrolysis: IPDP can hydrolyze, especially under acidic or alkaline conditions, to yield isopropylphenol, phenol, and diphenyl phosphate (DPHP).[1][2] DPHP is often the major degradation product observed.

  • Thermal Degradation: The thermal decomposition of IPDP in a nitrogen atmosphere typically begins at temperatures between 310-350°C.[1] However, in the presence of oxygen, degradation can occur at significantly lower temperatures.[1] It is also important to note that volatilization can lead to sample loss at temperatures below the decomposition point.[1]

  • Photodegradation: While specific data on the direct photolysis of IPDP is limited, related compounds like triphenyl phosphate (TPP) can undergo photodegradation, suggesting that exposure to UV light could be a factor in IPDP's stability.[3]

  • Biodegradation: In environmental matrices, IPDP can undergo biodegradation. Studies have shown primary degradation in river water and slower mineralization in sediment.[1]

Q2: I'm observing unexpected peaks in my chromatogram when analyzing IPDP. What could be the cause?

A2: Unexpected peaks are often indicative of degradation or analytical artifacts. The most common culprits are:

  • Degradation Products: As mentioned above, the primary degradation product is diphenyl phosphate (DPHP). You may also see peaks corresponding to isopropylphenol and phenol.

  • Isomeric Complexity: Commercial IPDP is a mixture of various isomers (ortho-, meta-, para-) of mono-, bis-, and tris-isopropylphenyl phosphates.[4] This inherent complexity can lead to a cluster of closely eluting peaks that might be mistaken for impurities.

  • Analytical Artifacts: In-source fragmentation in mass spectrometry or reactions with mobile phase components can generate artifact peaks. For phosphate esters, it's crucial to use high-purity solvents and avoid non-volatile buffers in LC-MS to prevent adduct formation and ion source contamination.

Q3: What are the best practices for storing and handling IPDP to minimize degradation?

A3: To ensure the stability of your IPDP samples, follow these guidelines:

  • Storage: Store IPDP in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Protect it from light and moisture. For long-term storage, refrigeration is recommended.

  • Handling: Handle IPDP in a well-ventilated space, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Avoid contact with strong oxidizing agents and strong reducing agents, as these can lead to the formation of toxic phosphorus oxides and phosphine gas, respectively.[6]

  • Sample Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them refrigerated in tightly capped vials and minimize headspace. Be mindful of the solvents used, as reactive solvents could contribute to degradation.

Q4: My IPDP sample appears to have changed color. Is this a sign of degradation?

A4: A change in color, such as yellowing, can indeed be an indicator of degradation. This is often due to the formation of phenolic byproducts which can oxidize to form colored compounds. If you observe a color change, it is advisable to re-analyze the sample to confirm its purity and integrity before use.

Section 2: Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common experimental challenges related to IPDP stability.

Troubleshooting Analytical Inconsistencies

Unexpected analytical results can derail an experiment. This guide helps you systematically diagnose and resolve common issues.

Problem: Poor peak shape (tailing or fronting) in HPLC or GC analysis.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Active Sites in the Analytical Column The phosphate group and phenolic degradants can interact with active sites. Use a high-quality, end-capped column. Consider using a column specifically designed for polar compounds.
Inappropriate Mobile/Carrier Gas Flow Rate Optimize the flow rate to ensure proper peak focusing.
Sample Overload Inject a smaller volume or dilute the sample.
Incompatibility between Sample Solvent and Mobile Phase Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Problem: Ghost peaks appearing in the chromatogram.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Carryover from Previous Injections Implement a robust needle wash protocol between injections. Inject a blank solvent run to confirm carryover.
Contaminated Syringe or Injection Port Clean or replace the syringe and the injection port liner.
Degradation in the Injection Port (GC) High injection port temperatures can cause thermal degradation. Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation.
Protocol for a Forced Degradation Study of IPDP

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.

Objective: To identify the degradation products of IPDP under various stress conditions.

Materials:

  • This compound (IPDP)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis IPDP_Stock Prepare IPDP Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) IPDP_Stock->Acid Expose to stress Base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) IPDP_Stock->Base Expose to stress Oxidation Oxidative Degradation (3% & 30% H₂O₂, RT) IPDP_Stock->Oxidation Expose to stress Thermal Thermal Stress (Solid & Solution, 80°C) IPDP_Stock->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B conditions) IPDP_Stock->Photo Expose to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by LC-MS/MS or GC-MS Dilute->Analyze Characterize Characterize Degradation Products Analyze->Characterize

Caption: Experimental workflow for a forced degradation study of IPDP.

Step-by-Step Protocol:

  • Prepare a stock solution of IPDP (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the IPDP stock solution with 0.1 M and 1 M HCl in separate vials.

    • Keep one set of vials at room temperature and another at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the IPDP stock solution with 3% and 30% H₂O₂ in separate vials.

    • Keep the vials at room temperature and collect samples at different time points.

  • Thermal Degradation:

    • For solid-state stress, place a known amount of IPDP powder in an oven at 80°C.

    • For solution-state stress, place a vial of the IPDP stock solution in an oven at 80°C.

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose the IPDP stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating method (e.g., LC-MS/MS or GC-MS).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent IPDP peaks.

    • Characterize the major degradation products using mass spectrometry and, if possible, by comparison with reference standards.

Section 3: Visualizing Degradation Pathways

Understanding the chemical transformations that IPDP undergoes is crucial for interpreting stability data.

Hydrolytic Degradation Pathway of IPDP

IPDP_Hydrolysis IPDP This compound C₂₁H₂₁O₄P H2O H₂O (Acid or Base) IPDP->H2O DPHP Diphenyl Phosphate (DPHP) C₁₂H₁₁O₄P H2O->DPHP Hydrolysis IP Isopropylphenol C₉H₁₂O H2O->IP Phenol Phenol C₆H₆O H2O->Phenol Further_Deg Mono-aryl phosphates DPHP->Further_Deg Further Hydrolysis (slower)

Caption: Simplified hydrolytic degradation pathway of IPDP.

This diagram illustrates the primary cleavage of the phosphate ester bonds under hydrolytic conditions, leading to the formation of diphenyl phosphate and the corresponding phenols.

Section 4: Quantitative Data Summary

While specific kinetic data for IPDP is sparse in the public domain, the following table summarizes the general stability behavior based on available information for IPDP and related aryl phosphates.

Stress ConditionParameterObservationReference
pH Hydrolysis RateSignificantly increases at high (≥8-9) and low pH.[1] Aryl phosphates are generally more susceptible to base-catalyzed hydrolysis.[1]
Temperature Thermal DecompositionOnset of decomposition is ~310-350°C (N₂) and lower in O₂.[1] Volatilization can occur at lower temperatures.[1]
Light PhotodegradationAtmospheric photooxidation half-life is estimated to be around 21 hours.[1] Direct photolysis in aqueous environments is considered slow.[1]
Biodegradation Half-life in Surface WaterEstimated to be in the range of 50-150 days based on primary degradation studies.[1]

References

  • Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK. [Link]

  • ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Industrial Chemicals. [Link]

  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. (2020). Toxicological Sciences, 178(1), 125–140. [Link]

  • Process for preparing isopropylphenyl/phenyl phosphate. (1982, September 28).
  • This compound | C21H21O4P. (n.d.). PubChem. [Link]

  • Fate and metabolism of this compound in freshwater sediments. (1984). Environmental Science & Technology, 18(6), 453-458. [Link]

  • Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate). (2013, July 24).
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). Polymers, 14(22), 4929. [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated. (2021). The MAK-Collection for Occupational Health and Safety. [Link]

  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (n.d.). ResearchGate. [Link]

  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018, March 2). NICNAS. [Link]

  • (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (2021). ResearchGate. [Link]

  • The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. (2001). Polymer Degradation and Stability, 74(3), 523-531. [Link]

  • Enhanced Biodegradation/Photodegradation of Organophosphorus Fire Retardant Using an Integrated Method of Modified Pharmacophore Model with Molecular Dynamics and Polarizable Continuum Model. (2022). International Journal of Molecular Sciences, 23(15), 8466. [Link]

  • Biodegradation of tert-butylphenyl diphenyl phosphate. (1985). Applied and Environmental Microbiology, 49(3), 588–596. [Link]

  • Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust. (2014). Environment International, 65, 41-48. [Link]

Sources

Technical Support Center: Isopropylphenyl Diphenyl Phosphate (IPDP) Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the environmental fate of Isopropylphenyl Diphenyl Phosphate (IPDP). This guide is structured to address common questions and troubleshooting scenarios encountered during the study of IPDP degradation. As an organophosphate ester flame retardant (OPFR), understanding its persistence, transformation, and degradation products is critical for environmental risk assessment.

This resource provides in-depth, experience-based answers to challenges in experimental design and data interpretation, grounded in established scientific principles.

Section 1: General FAQs on IPDP and its Degradation

This section covers foundational knowledge about IPDP, its primary degradation routes, and key metabolites.

Q1: What are the primary degradation pathways for IPDP in the environment?

This compound (IPDP) degradation in the environment proceeds through two main avenues: abiotic and biotic pathways.

  • Abiotic Degradation: This involves non-biological processes. The primary abiotic mechanism is hydrolysis , the cleavage of the ester bond by reaction with water. This process is significantly influenced by pH, with faster degradation observed under strong acidic or alkaline conditions.[1] Direct photolysis (degradation by sunlight) in water is generally considered to be a slow or negligible process for IPDP under typical environmental conditions.[1]

  • Biotic Degradation: This is degradation mediated by microorganisms like bacteria and fungi.[2][3] Microbes can utilize IPDP as a source of carbon or phosphorus, breaking it down through enzymatic processes.[4] Biotic degradation is often the more significant pathway in environments rich in microbial life, such as activated sludge, soil, and sediments.[5]

Q2: What are the expected major degradation products or metabolites of IPDP?

The degradation of IPDP, whether biotic or abiotic, primarily involves the cleavage of its phosphate ester bonds. Key metabolites include:

  • Diphenyl Phosphate (DPHP): Formed by the loss of the isopropylphenyl group. DPHP is a common metabolite for several triaryl phosphates and is often monitored as a biomarker of exposure.[6][7]

  • Isopropylphenyl Phenyl Phosphate (ip-PPP): Results from the loss of one of the unsubstituted phenyl groups.[6][8]

  • Phenol and Isopropylphenol: These are formed upon the hydrolysis of the ester linkages.[1]

  • Hydroxylated Metabolites: Biotic pathways, particularly metabolism by organisms with cytochrome P450 (CYP) enzyme systems, can lead to the formation of hydroxylated IPDP variants, such as hydroxy-isopropylphenyl diphenyl phosphate.[6][8]

The relative abundance of these metabolites can vary significantly depending on the degradation conditions (e.g., microbial species present, pH, oxygen availability).

Section 2: Troubleshooting Abiotic Degradation Experiments

This section focuses on common issues encountered during hydrolysis and photolysis studies.

Q3: My IPDP hydrolysis rates are highly variable between replicate experiments. What's the cause?

Inconsistent hydrolysis rates are a frequent challenge and almost always point to a lack of rigorous control over experimental parameters.

Causality: The hydrolysis of organophosphate esters is a chemical reaction whose kinetics are highly sensitive to environmental conditions.

  • Primary Culprit: pH Fluctuation: The ester linkages in IPDP are susceptible to both acid- and base-catalyzed hydrolysis.[1] Even minor shifts in pH (e.g., ±0.2 units) between or during experiments can significantly alter the degradation rate. Without a robust buffer, CO2 from the air can dissolve and lower the pH of neutral or alkaline solutions, slowing base-catalyzed hydrolysis.

  • Temperature Instability: Reaction kinetics are temperature-dependent. Ensure your incubator or water bath maintains a stable temperature (e.g., ±0.5°C) throughout the entire experiment.

  • Solvent Effects: If you are using a co-solvent (like methanol or acetonitrile) to dissolve IPDP, ensure its concentration is low (<0.1%) and identical across all replicates. High concentrations of organic solvents can alter the polarity of the solution and affect hydrolysis rates.

Troubleshooting Protocol:

  • Buffer System Validation: Use a high-quality buffer system appropriate for your target pH range. For example, phosphate buffers for near-neutral pH or carbonate buffers for alkaline conditions.

  • pH Monitoring: Measure the pH of your solution at the beginning and end of the experiment to ensure it has not drifted.

  • Sterile Conditions: For purely abiotic studies, it is crucial to prevent microbial growth, which would introduce biotic degradation. Filter-sterilize your buffered solutions (0.22 µm filter) and use autoclaved glassware. Consider adding a microbial inhibitor like sodium azide if compatible with your analytical method.

  • Consistent Controls: Run parallel controls for every experiment, including a sterile, buffered control without IPDP to check for contamination and a control with IPDP kept at a condition where degradation is minimal (e.g., frozen) to account for any analytical variability.

Q4: I'm not observing any significant photodegradation of IPDP in my experiment. Is my setup wrong?

This is a common and often expected result. The lack of significant direct photolysis of IPDP in aqueous environments is consistent with existing assessments.[1] However, if you aim to study this pathway, here are the factors to consider.

Causality: Photodegradation requires the molecule to absorb light energy of a specific wavelength, leading to bond cleavage.

  • Wavelength of Light: The phosphate ester structure of IPDP does not strongly absorb light in the environmentally relevant UV-A (320-400 nm) and visible light spectrum. Significant degradation may only occur under high-energy UV-C light (<280 nm), which is not environmentally realistic.

  • Indirect Photolysis: Degradation may occur via indirect photolysis. This happens when other substances in the water (like dissolved organic matter or nitrate) absorb light and produce reactive species (e.g., hydroxyl radicals) that then attack the IPDP molecule. If you are using highly purified water (e.g., Milli-Q), you are minimizing the potential for indirect photolysis.

  • Experimental Controls: A critical control in photodegradation experiments is the "dark control." This is a replicate of your experiment that is wrapped in aluminum foil or otherwise shielded from light. If you see a loss of IPDP in both your light-exposed sample and your dark control, the loss is due to other processes like hydrolysis or sorption to the vessel walls, not photolysis.[9]

Troubleshooting Protocol:

  • Verify Light Source: Characterize the emission spectrum and intensity of your lamp. Ensure it provides energy at wavelengths IPDP might absorb.

  • Use a Positive Control: Include a compound known to photodegrade under your experimental conditions (e.g., a polycyclic aromatic hydrocarbon like pyrene) to confirm your experimental setup is functioning correctly.

  • Assess Indirect Photolysis: To test the role of indirect photolysis, run parallel experiments in ultrapure water and in a natural water matrix (filtered to remove microbes) that contains dissolved organic matter.

  • Quantify Photon Flux: For advanced studies, use chemical actinometry to measure the photon flux in your reactor to ensure consistent light exposure between experiments.

Section 3: Troubleshooting Biotic Degradation Studies

This section addresses challenges in experiments using microbial cultures, soil, or sediment.

Q5: The concentration of IPDP in my microbial culture is decreasing, but how do I confirm it's due to biodegradation and not other loss mechanisms?

Causality: The disappearance of a parent compound from a solution can be due to degradation, but also to physical processes like sorption (binding) to cell biomass, glassware, or sediment particles, as well as volatilization.

Self-Validating Experimental Design: A robust biotic degradation experiment MUST include a set of controls to isolate the biological component of the degradation.

Control Type Purpose Preparation Expected Outcome if Biodegradation is Occurring
Live Treatment Measures total loss (biotic + abiotic)Microbial culture + IPDPHighest rate of IPDP loss.
Abiotic/Sterile Control Measures abiotic loss (e.g., hydrolysis)Sterile medium (no microbes) + IPDPMinimal to no IPDP loss (or loss equal to known hydrolysis rate).
Killed-Cell Control Measures sorption to biomassMicrobial culture killed (e.g., with sodium azide, mercuric chloride, or by autoclaving) + IPDPAn initial drop in concentration due to sorption, followed by a plateau. The loss will be less than in the live treatment.

Troubleshooting Workflow:

  • Run all three treatments (Live, Sterile, Killed-Cell) in parallel.

  • Sample over a time course.

  • Analyze the IPDP concentration in each sample.

  • Compare the results:

    • Biodegradation is confirmed if: Loss in Live > Loss in Killed-Cell > Loss in Sterile.

    • Sorption is significant if: Loss in Killed-Cell > Loss in Sterile.

    • Abiotic degradation is significant if: Loss in Sterile > 0.

Experimental Workflow for a Biodegradation Assay

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Experimental Setup cluster_run Phase 3: Incubation & Sampling cluster_analysis Phase 4: Analysis & Interpretation prep_media Prepare & Sterilize Growth Medium setup_live Live Treatment: Medium + Inoculum + IPDP prep_media->setup_live setup_sterile Sterile Control: Sterile Medium + IPDP prep_media->setup_sterile prep_culture Grow Microbial Inoculum prep_culture->setup_live setup_killed Killed-Cell Control: Killed Inoculum + IPDP prep_culture->setup_killed prep_ipdp Prepare Sterile IPDP Stock Solution prep_ipdp->setup_live prep_ipdp->setup_killed prep_ipdp->setup_sterile incubate Incubate all flasks under controlled conditions (Temp, Shaking) sampling Collect samples at defined time points (t=0, 1, 3, 7, 14 days) incubate->sampling extract Sample Extraction (e.g., LLE, SPE) sampling->extract analyze Instrumental Analysis (LC-MS/MS or GC-MS) extract->analyze interpret Data Interpretation: Compare loss rates across treatments analyze->interpret G cluster_products Primary Degradation Products cluster_final Further Degradation IPDP Isopropylphenyl Diphenyl Phosphate (IPDP) DPHP Diphenyl Phosphate (DPHP) IPDP->DPHP Hydrolysis / Biodegradation ipPPP Isopropylphenyl Phenyl Phosphate (ip-PPP) IPDP->ipPPP Hydrolysis / Biodegradation OH_IPDP Hydroxy-IPDP Metabolites IPDP->OH_IPDP Biotransformation (e.g., CYP enzymes) Phenols Phenol & Isopropylphenol DPHP->Phenols Further Hydrolysis Mineralization CO2 + H2O + Phosphate DPHP->Mineralization Mineralization ipPPP->Phenols Further Hydrolysis ipPPP->Mineralization Mineralization OH_IPDP->Mineralization Mineralization Phenols->Mineralization Mineralization

Sources

Technical Support Center: Mitigating By-products in Isopropylphenyl Diphenyl Phosphate (IPP) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropylphenyl Diphenyl Phosphate (IPP) synthesis. This guide is designed for researchers, scientists, and process chemists encountering challenges with by-product formation during the production of IPP, a widely used flame retardant and plasticizer.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your synthesis, improve final product purity, and ensure process consistency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding by-product formation in IPP synthesis.

Q1: What are the most common by-products generated during IPP synthesis?

IPP synthesis is typically a two-stage process: a Friedel-Crafts alkylation of phenol with propylene, followed by phosphorylation of the resulting isopropylphenol.[2][3] By-products can arise from both stages. The most prevalent impurities include:

  • Poly-alkylated Species: Di- and tri-isopropylphenols formed during the alkylation step. These can be subsequently phosphorylated to yield undesirable poly-isopropylphenyl phosphate esters, such as 2,6-diisopropylphenyl phosphate, which are difficult to remove and may contribute to product discoloration.[3]

  • Unreacted Starting Materials: Residual phenol or isopropylphenol can remain in the final product due to incomplete reaction.

  • Isomeric Variants: The alkylation process produces a mixture of ortho-, meta-, and para-isopropylphenol isomers, leading to a corresponding mixture of IPP isomers in the final product.[4] While not always considered impurities, controlling this isomeric ratio can be critical for performance.

  • Acidic Impurities: Hydrogen chloride (HCl) is a stoichiometric by-product of the phosphorylation reaction with phosphorus oxychloride (POCl₃).[5] Residual Lewis acid or Brønsted acid catalysts can also remain, compromising product stability.[6]

  • Triphenyl Phosphate (TPP): Often present as an impurity in commercial IPP mixtures.[7]

Q2: What are the primary process parameters that influence by-product formation?

By-product formation is highly sensitive to the reaction conditions. Key influencing factors include:

  • Reactant Stoichiometry: The molar ratio of propylene to phenol in the alkylation stage is critical. An excess of propylene strongly favors the formation of poly-alkylated phenols.[3][8]

  • Catalyst Selection and Activity: The type and concentration of the catalyst used in both the alkylation and phosphorylation steps determine the reaction's speed and selectivity. Highly active catalysts can increase the rate of undesirable side reactions.[8][9]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-alkylation and other side reactions.[8]

  • Post-Reaction Purification: The efficiency of distillation, washing, and neutralization steps is paramount for removing unreacted materials, catalyst residues, and acidic by-products.[3][6][10]

Q3: How do these by-products affect the quality of the final IPP product?

By-products can have significant detrimental effects on the physical and performance characteristics of IPP, including:

  • Altered Viscosity: The presence of higher molecular weight poly-alkylated phosphate esters can increase the viscosity of the final product.

  • Color Formation: Certain impurities, particularly oxidized phenols and some poly-alkylated species, can lead to a yellow or brown discoloration.[3]

  • Reduced Thermal Stability: Acidic residues from the catalyst or HCl by-product can decrease the thermal stability of the phosphate ester, which is critical for its application in high-temperature polymer processing.

  • Inconsistent Performance: Variations in the isomer distribution and impurity profile can lead to batch-to-batch inconsistencies in flame retardancy and plasticizing efficiency.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides structured guidance for diagnosing and resolving specific problems encountered during IPP synthesis.

Issue 1: High Levels of Poly-Alkylated Phosphate By-products
  • Symptom: Gas Chromatography (GC-MS) analysis of the final product shows significant peaks corresponding to di- or tri-isopropylphenyl phosphates. The product may also exhibit higher than expected viscosity.

  • Root Cause Analysis: The primary cause is the over-alkylation of the phenol ring during the Friedel-Crafts alkylation step. The initial product, mono-isopropylphenol, is more nucleophilic than phenol itself, making it susceptible to further alkylation if process conditions are not tightly controlled.[8][11]

  • Mitigation Protocol & Corrective Actions:

    • Adjust Reactant Ratio: The most effective control variable is the molar ratio of the reactants. Maintain the propylene-to-phenol mole ratio below 0.30 during the initial alkylation stage to statistically favor mono-alkylation.[3]

    • Optimize Catalyst: If using a highly active Lewis acid like AlCl₃, consider switching to a milder catalyst such as p-toluene sulfonic acid or certain modified zeolites, which can reduce the rate of poly-alkylation.[3][9]

    • Intermediate Purification: Implement a fractional distillation step after alkylation but before phosphorylation. This is a critical control point to remove unreacted phenol and, more importantly, to separate the desired mono-isopropylphenol from heavier poly-alkylated phenols.[3]

    • Control Reaction Conditions: Lower the alkylation reaction temperature (typically within 30°C to 180°C) and monitor the reaction progress to avoid extended reaction times that allow for product equilibration and side reactions.[3][8]

    ParameterStandard ConditionOptimized for Mono-alkylationReference
    Propylene/Phenol Mole Ratio> 0.30< 0.25[3]
    Catalyst TypeHigh Activity (e.g., AlCl₃)Mild (e.g., p-TSA)[8][9]
    Intermediate PurificationDirect PhosphorylationDistillation to Isolate Mono-Product[3]
Issue 2: Product Discoloration and High Residual Acidity
  • Symptom: The final IPP product has a distinct yellow or brown tint and a low pH or high acid number (e.g., > 4 mgKOH/g).[10]

  • Root Cause Analysis: Discoloration can be caused by residual phenolic impurities that oxidize over time.[3] High acidity is typically due to incomplete removal of the HCl by-product from the phosphorylation step (using POCl₃) and/or residual acid catalyst.[6][10] These acidic impurities can also act as catalysts for degradation reactions that form colored species.

  • Mitigation Protocol & Corrective Actions:

    • Efficient HCl Removal: During phosphorylation, ensure the reaction system allows for the effective removal of HCl gas as it is formed. A negative pressure system is often employed.[10]

    • Post-Reaction Washing: After phosphorylation, wash the crude ester product. An initial wash with a dilute acidic aqueous solution or a chelating agent (like EDTA) is highly effective at removing metallic Lewis acid catalyst residues.[6]

    • Neutralization Wash: Follow the acid wash with one or more water washes, and then a final wash with a dilute alkaline solution (e.g., sodium carbonate) to neutralize any remaining acidity.

    • Drying: Thoroughly dry the washed product under vacuum to remove all water, as moisture can lead to hydrolysis of the phosphate ester over time.

    • Acid Scavenging: As a final polishing step, consider treating the purified product with a small amount of an acid scavenger, such as an epoxy compound.[6]

  • Troubleshooting Workflow for Acidity & Discoloration

    G start High Acidity or Discoloration Detected check_acid Measure Acid Number (e.g., Titration) start->check_acid is_high_acid Acid Number > Spec? check_acid->is_high_acid check_gcms Perform GC-MS Analysis is_high_acid->check_gcms No improve_washing Action: Enhance Washing Protocol (Acid/Chelator + Neutralization) is_high_acid->improve_washing Yes is_phenol High Residual Phenol? check_gcms->is_phenol improve_dist Action: Optimize Final Distillation Cut Points is_phenol->improve_dist Yes verify Re-analyze Product is_phenol->verify No improve_washing->verify improve_dist->verify pass Product Meets Spec verify->pass

    Caption: Troubleshooting workflow for discoloration and acidity issues.

Section 3: Analytical & Experimental Protocols

Protocol 3.1: Quantification of By-products by GC-MS

This protocol provides a general method for identifying and quantifying common impurities in IPP.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the IPP sample into a 10 mL volumetric flask.

    • Dilute to the mark with a high-purity solvent such as dichloromethane or acetone.

    • For precise quantification, prepare an internal standard solution (e.g., 1-decanol or another suitable high-boiling point compound not present in the sample) and add a known amount to the sample solution.[12]

  • Instrumentation and Conditions (Illustrative):

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

    • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.[12]

  • Data Analysis:

    • Identify by-products by comparing their mass spectra against a reference library (e.g., NIST) and their retention times with those of certified reference standards.

    • Quantify impurities using the internal standard method by generating calibration curves for known by-products.

Section 4: Reaction Pathway Visualization

The following diagram illustrates the primary synthesis route for IPP and the key side reaction leading to the formation of a major by-product.

ReactionPathway IPP Synthesis and By-product Formation Pathway cluster_alkylation 1. Alkylation Stage cluster_phosphorylation 2. Phosphorylation Stage Phenol Phenol IPP_Intermediate Mono-isopropylphenol (Desired Intermediate) Phenol->IPP_Intermediate Propylene Propylene Propylene->IPP_Intermediate Byproduct_Intermediate Di-isopropylphenol (By-product Precursor) Propylene->Byproduct_Intermediate Catalyst_A Acid Catalyst (e.g., p-TSA) Catalyst_A->IPP_Intermediate IPP_Intermediate->Byproduct_Intermediate Excess Propylene IPP_Final This compound (IPP - Final Product) IPP_Intermediate->IPP_Final Byproduct_Final Di-isopropylphenyl Phosphate (Final By-product) Byproduct_Intermediate->Byproduct_Final POCl3 POCl₃ POCl3->IPP_Final POCl3->Byproduct_Final Catalyst_P Catalyst Catalyst_P->IPP_Final HCl HCl (gas) IPP_Final->HCl forms

Caption: Reaction scheme for IPP synthesis and a key by-product pathway.

Section 5: References

Sources

Technical Support Center: Enhancing Polymer Thermal Stability with Isopropylphenyl Diphenyl Phosphate (IPDP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Isopropylphenyl Diphenyl Phosphate (IPDP) as a flame retardant for enhancing the thermal stability of polymers. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of IPDP in polymer formulations.

Q1: What is this compound (IPDP) and how does it improve the thermal stability of polymers?

A1: this compound (IPDP) is a halogen-free organophosphate flame retardant.[1] It enhances the thermal stability of polymers through a dual-action mechanism in both the condensed (solid) and gas phases during combustion.[2][3]

  • Condensed Phase Action: Upon heating, IPDP decomposes to form phosphoric acid.[4][5] This acid promotes the dehydration and charring of the polymer on its surface.[3][4] The resulting char layer acts as an insulating barrier, which limits heat transfer to the underlying material and restricts the release of flammable volatile compounds.[3][4]

  • Gas Phase Action: Volatile phosphorus-containing radicals (such as PO• and PO₂•) are released during the decomposition of IPDP.[2] These radicals interrupt the exothermic combustion reactions in the gas phase by scavenging highly reactive H• and OH• radicals, thus quenching the flame.[3][6]

Q2: What are the typical loading levels of IPDP in polymer formulations?

A2: The optimal loading level of IPDP depends on the specific polymer, the desired level of flame retardancy, and the potential impact on other material properties. Generally, a loading level of 5-20 wt% is a common starting point for many polymers like PC/ABS blends. For instance, in polylactic acid (PLA) films, increasing the IPDP content from 1 wt% to 10 wt% has been shown to decrease the burning rate.[7]

Q3: Which polymers are most compatible with IPDP?

A3: IPDP is widely used as a flame-retardant plasticizer in a variety of polymers, including:

  • Polycarbonate (PC)

  • Acrylonitrile-Butadiene-Styrene (ABS)

  • PC/ABS blends[8][9][10]

  • Polyvinyl Chloride (PVC)

  • Thermoplastic Polyurethanes (TPU)

  • Polylactic Acid (PLA)[7]

Its effectiveness can vary depending on the chemical structure of the polymer and the processing conditions.

Q4: How do I handle and store IPDP safely?

A4: IPDP is a viscous, light yellow liquid.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from strong reducing agents, as organophosphates can form highly toxic and flammable phosphine gas in their presence.[1]

Q5: What analytical techniques are essential for evaluating the thermal stability of polymers containing IPDP?

A5: The two primary techniques for assessing thermal stability are:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11][12][13] It is used to determine the onset of decomposition temperature, the rate of decomposition, and the amount of char residue at high temperatures.[12][14]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature program.[15][16] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which can be affected by the addition of IPDP.[17][18][19]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experimentation.

Issue: Poor Dispersion of IPDP in the Polymer Matrix

Q: My final polymer composite appears hazy, or I observe phase separation under microscopy. What could be the cause and how can I fix it?

A: Poor dispersion of IPDP can lead to inconsistent flame retardancy and compromised mechanical properties.

Potential Causes:

  • Incompatibility: While IPDP is compatible with many polymers, high loading levels can sometimes lead to phase separation.

  • Insufficient Mixing: The high viscosity of IPDP can make uniform blending challenging.

  • Agglomeration: IPDP molecules may have a tendency to agglomerate, especially at lower processing temperatures.

Troubleshooting Protocol:

  • Optimize Mixing Parameters:

    • Increase Mixing Time and/or Speed: In melt blending, increasing the residence time and screw speed can improve the distribution of IPDP.

    • Use a High-Shear Mixer: For solution casting, employing a high-shear mixer can help break down agglomerates.

  • Adjust Processing Temperature:

    • Increasing the processing temperature can lower the viscosity of both the polymer and IPDP, facilitating better mixing. However, be cautious not to exceed the degradation temperature of the polymer or the additive.

  • Employ a Solvent:

    • For laboratory-scale experiments, dissolving both the polymer and IPDP in a common solvent, followed by thorough mixing and solvent evaporation, can achieve excellent dispersion.

  • Consider a Compatibilizer:

    • In some cases, particularly with polymer blends, a compatibilizer can be used to improve the interfacial adhesion between the polymer matrix and the IPDP additive.[9][10]

Experimental Workflow for Dispersion Assessment:

cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Analysis cluster_3 Outcome Prep Prepare Polymer/IPDP Blend SEM Scanning Electron Microscopy (SEM) Prep->SEM Imaging DSC Differential Scanning Calorimetry (DSC) Prep->DSC Thermal Analysis Morphology Analyze Morphology for Phase Separation SEM->Morphology Tg_Analysis Observe Shifts in Glass Transition Temperature (Tg) DSC->Tg_Analysis Good_Dispersion Homogeneous Dispersion Morphology->Good_Dispersion Poor_Dispersion Poor Dispersion Morphology->Poor_Dispersion Tg_Analysis->Good_Dispersion Tg_Analysis->Poor_Dispersion

Caption: Workflow for assessing IPDP dispersion.

Issue: Unexpected Decrease in Mechanical Properties

Q: After adding IPDP, I observed a significant drop in the tensile strength and impact resistance of my polymer. Why is this happening and what can be done?

A: A decrease in mechanical properties is a common trade-off when incorporating additives. This is often due to the plasticizing effect of IPDP and potential disruption of the polymer chain network.

Potential Causes:

  • Plasticization Effect: IPDP molecules can position themselves between polymer chains, increasing free volume and chain mobility. This leads to a lower glass transition temperature (Tg) and a reduction in stiffness and strength.

  • Poor Interfacial Adhesion: If the IPDP is not well-dispersed, it can create stress concentration points within the polymer matrix, leading to premature failure under load.

  • Polymer Degradation: Excessive processing temperatures or shear can cause degradation of the polymer, which is sometimes exacerbated by the presence of additives.

Troubleshooting Protocol:

  • Optimize IPDP Concentration:

    • Conduct a concentration-response study to find the lowest effective loading of IPDP that meets your flame retardancy requirements while minimizing the impact on mechanical properties.

  • Incorporate a Reinforcing Filler:

    • The addition of reinforcing fillers like glass fibers or talc can help to offset the plasticizing effect of IPDP and improve the overall stiffness and strength of the composite.

  • Use a Compatibilizer:

    • As mentioned previously, a compatibilizer can enhance the interaction between the polymer and IPDP, leading to better stress transfer and improved mechanical performance.[9][10]

  • Monitor Polymer Molecular Weight:

    • Use techniques like Gel Permeation Chromatography (GPC) to ensure that the polymer is not undergoing significant degradation during processing. If degradation is observed, consider reducing the processing temperature or residence time.

Data Presentation: Impact of IPDP on Polymer Properties

PropertyPolymer without IPDPPolymer with 10 wt% IPDPRationale for Change
Glass Transition (Tg) HigherLowerPlasticization effect increases chain mobility.
Tensile Modulus HigherLowerIncreased free volume reduces stiffness.
Impact Strength VariesCan Increase or DecreaseIncreased ductility may improve toughness, but poor dispersion can embrittle the material.
Onset of Decomposition LowerHigherIPDP promotes char formation, enhancing thermal stability.[20]
Issue: Inconsistent TGA Results

Q: I am getting variable onset of decomposition temperatures and char yields in my TGA experiments. What could be causing this inconsistency?

A: Inconsistent TGA results often point to issues with sample preparation, experimental parameters, or the homogeneity of the material.

Potential Causes:

  • Inhomogeneous Sample: Poor dispersion of IPDP will lead to different localized concentrations within the TGA sample, resulting in variability.

  • Sample Size and Form: A large sample size or a non-uniform sample shape can lead to temperature gradients within the sample, affecting the decomposition profile.

  • Heating Rate: Different heating rates can influence the decomposition kinetics and the resulting TGA curve.[13]

  • Atmosphere Control: Inconsistent purge gas flow rates can affect the removal of volatile decomposition products.

Troubleshooting Protocol:

  • Ensure Sample Homogeneity:

    • Before taking a TGA sample, ensure that the bulk material is well-mixed. It is often beneficial to cryo-mill a small portion of the composite to a fine powder to ensure homogeneity.

  • Standardize Sample Preparation:

    • Use a consistent sample mass (typically 5-10 mg) for all experiments.

    • Ensure the sample is placed in the center of the TGA pan in a thin, uniform layer.

  • Control Experimental Parameters:

    • Use a consistent heating rate for all comparative experiments (e.g., 10 °C/min or 20 °C/min).[14]

    • Ensure a stable and consistent flow rate of the purge gas (e.g., nitrogen at 20-50 mL/min).[14]

  • Perform Repeat Measurements:

    • Always run at least three replicates for each sample to ensure the reproducibility of your results.

Mechanism of IPDP Action in Enhancing Thermal Stability:

cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_IPDP Polymer + IPDP Heat Heat Decomposition IPDP Decomposition Heat->Decomposition Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Volatiles Volatile Phosphorus Radicals (PO, PO2) Decomposition->Volatiles Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer Heat_Block Blocks Heat Transfer Char_Layer->Heat_Block Gas_Block Reduces Flammable Gas Release Char_Layer->Gas_Block Quenching Radical Scavenging & Flame Quenching Volatiles->Quenching Flame Flame Propagation (H, OH radicals) Flame->Quenching

Caption: Dual-phase mechanism of IPDP flame retardancy.

Section 3: Experimental Protocols

Protocol: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer/IPDP composite into a TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to remove any oxygen.[14]

  • TGA Run:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800 °C).[21]

  • Data Analysis:

    • Determine the onset of decomposition temperature (T_onset), often defined as the temperature at which 5% weight loss occurs (T_d5).[21]

    • Identify the temperature of maximum decomposition rate (T_max) from the peak of the derivative thermogravimetric (DTG) curve.

    • Measure the percentage of char residue at a high temperature (e.g., 700 °C).

Protocol: Assessing Thermal Transitions using Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer/IPDP composite into an aluminum DSC pan and seal it.[21]

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

  • DSC Run (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.[21]

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature.

    • Second Heat: Heat the sample again at the same controlled rate as the first heating scan.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak of the endothermic melting event.

    • Determine the crystallization temperature (Tc) as the peak of the exothermic crystallization event during the cooling scan.

References

  • Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N | ACS Applied Polymer Materials. (2019).
  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022).
  • Thermal Degradation and Flame Resistance Mechanism of Phosphorous-Based Flame Retardant of ABS Composites Used in 3D Printing Technology - MDPI. (n.d.).
  • Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. (2022).
  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. (2025).
  • This compound | C21H21O4P | CID 34148 - PubChem. (n.d.).
  • Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.).
  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - MDPI. (n.d.).
  • CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents. (2013).
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  • ORGANIC MATERIALS SCIENCES POLYMERS - setaram. (n.d.).
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (n.d.).
  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - NIH. (n.d.).
  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties - NC State University Libraries. (n.d.).
  • (PDF) Thermogravimetric Analysis of Polymers - ResearchGate. (2019).
  • DSC Analysis of Polymers | Thermal - EAG Laboratories. (n.d.).
  • Differential Scanning Thermal Analysis in Polymeric Materials - AZoM. (2021).
  • Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers - YouTube. (2019).
  • Effect of Adding this compound on Isothermal Crystallization Behavior and Flame Retardancy of PLA Film - Semantic Scholar. (n.d.).
  • (PDF) Compatibility enhancement of ABS/polycarbonate blends - ResearchGate. (2025).
  • Compatibilized PC/ABS blends from solvent recycled PC and ABS polymers from electronic equipment waste - VTT's Research Information Portal. (n.d.).
  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022).
  • Compatibilized PC/ABS blends from solvent recycled PC and ABS polymers from electronic equipment waste - Fraunhofer-Publica. (2023).

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Validation & Comparative

A Comparative Analysis of Isopropylphenyl Diphenyl Phosphate (IPDP) Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Landscape of a Widely Used Flame Retardant

Isopropylphenyl diphenyl phosphate (IPDP) is a prominent organophosphate flame retardant (OPFR) utilized as a plasticizer and flame retardant in a diverse range of industrial and consumer products.[1][2] Typically, IPDP is not a single chemical entity but rather a complex mixture of isomers, primarily the ortho- (o-), meta- (m-), and para- (p-) substituted isopropylphenyl diphenyl phosphates.[1] The position of the isopropyl group on the phenyl ring gives rise to these isomers, each with potentially distinct physicochemical properties, toxicological profiles, and performance characteristics. This guide provides a comprehensive comparative analysis of these isomers, synthesizing available technical data to inform researchers, scientists, and drug development professionals of their critical differences. Understanding these isomeric distinctions is paramount for accurate risk assessment, the development of safer alternatives, and for informing regulatory decisions.[3]

Synthesis and Isomeric Composition of Commercial IPDP

The industrial synthesis of IPDP typically involves the phosphorylation of isopropylphenol with phosphorus oxychloride.[4] This process inherently yields a mixture of the o-, m-, and p-isomers, with the relative abundance of each depending on the specific reaction conditions and the isomeric composition of the starting isopropylphenol. Commercial IPDP formulations are, therefore, variable mixtures of these isomers.[1] For instance, one analysis of a commercial IPP mixture revealed it to be composed of 36.9% mono-isopropylated-IPP (a mix of o-, m-, and p-isomers), 21.9% bis-isopropylated IPP, and 8.5% tris-isopropylated IPP, alongside triphenyl phosphate (TPHP).[5]

cluster_synthesis Synthesis of IPDP cluster_isomers Isomeric Composition Isopropylphenol Isopropylphenol Reaction Reaction Isopropylphenol->Reaction Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->Reaction IPDP Isomer Mixture IPDP Isomer Mixture Reaction->IPDP Isomer Mixture o-IPDP o-IPDP IPDP Isomer Mixture->o-IPDP ortho m-IPDP m-IPDP IPDP Isomer Mixture->m-IPDP meta p-IPDP p-IPDP IPDP Isomer Mixture->p-IPDP para

Caption: General synthesis pathway leading to a mixture of IPDP isomers.

Comparative Physicochemical Properties

While comprehensive, directly comparative experimental data for all physicochemical properties of the individual isomers is scarce, information can be compiled from various sources. Structural isomers, despite having the same molecular formula, often exhibit different physical properties due to variations in their molecular structure, which affects intermolecular forces.[6]

Propertyo-IPDP (2-isopropylphenyl diphenyl phosphate)m-IPDP (3-isopropylphenyl diphenyl phosphate)p-IPDP (4-isopropylphenyl diphenyl phosphate)General IPDP Mixture
CAS Number 64532-94-1[7]69515-46-4[3]55864-04-5[8]28108-99-8[1]
Molecular Formula C₂₁H₂₁O₄P[7]C₂₁H₂₁O₄P[3]C₂₁H₂₁O₄P[8]C₂₁H₂₁O₄P[1]
Molecular Weight 368.36 g/mol [7]368.36 g/mol 368.36 g/mol [8]368.4 g/mol [1]
Physical State Not specifiedNeat[3]Neat[8]Viscous light yellow liquid[1]
Water Solubility Insoluble in water[1] (for general IPDP)Insoluble in water[1] (for general IPDP)Insoluble in water[1] (for general IPDP)Insoluble in water[1]

Note: Data for individual isomers is limited and primarily sourced from chemical suppliers. The "General IPDP Mixture" data is from comprehensive databases and may represent a typical commercial product.

Isomer-Specific Toxicity: A Critical Differentiator

The most significant and well-documented difference among the IPDP isomers lies in their toxicological profiles, particularly neurotoxicity. This variation is a critical consideration for health and safety assessments.

Neurotoxicity

A substantial body of evidence points to the ortho-substituted isomers of organophosphates as being of higher neurotoxic concern. Unsymmetrical mono-ortho isomers, such as o-IPDP, appear to be more potent in inducing organophosphate-induced delayed neuropathy (OPIDN) than their symmetrical tri-ortho counterparts.[9]

  • o-IPDP: A single oral dose of 1200 mg/kg bw of o-isopropylphenyl diphenyl phosphate was found to cause OPIDN in hens and a 90% decrease in neuropathy target esterase (NTE) activity.[9] However, no OPIDN was observed at a dose of 600 mg/kg bw.[9]

  • m-IPDP and p-IPDP: In contrast, tri-m-isopropylphenyl phosphate and tri-p-isopropylphenyl phosphate did not produce OPIDN in hens at a dose of 1000 mg/kg bw.[9]

This isomer-specific toxicity underscores the importance of characterizing the isomeric composition of commercial IPDP mixtures for accurate risk assessment. The data strongly suggest that formulations with a lower content of ortho-isomers would present a reduced risk of neurotoxicity.[9]

Endocrine Disrupting Effects

Organophosphate flame retardants, as a class, are under scrutiny for their potential as endocrine-disrupting chemicals (EDCs).[10][11] EDCs can interfere with hormone biosynthesis, metabolism, or action, potentially leading to adverse health effects.[10] While specific comparative studies on the endocrine-disrupting potential of individual IPDP isomers are limited, some research suggests that certain isomers or metabolites of IPDP may interfere with normal brain development and possess estrogenic activity.[1] Given that other organophosphates have been shown to affect endocrine target cells, it is plausible that the different IPDP isomers could exhibit varying degrees of endocrine-disrupting activity.[12][13]

Flame Retardant Performance

The primary function of IPDP is to act as a flame retardant. The mechanism of action for phosphorus-based flame retardants can occur in both the gas phase (flame inhibition) and the condensed phase (char promotion). Aryl phosphates, like IPDP, are thought to primarily act in the condensed phase by promoting the formation of a protective char layer upon combustion.

Analytical Separation of IPDP Isomers: Methodologies and Challenges

The accurate quantification of individual IPDP isomers within a mixture is crucial for both toxicological assessment and quality control. The structural similarity of the isomers presents a significant analytical challenge. Chromatographic techniques are the methods of choice for their separation.

Experimental Protocol: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the separation and quantification of IPDP isomers based on established methods for other organophosphate esters.

1. Sample Preparation:

  • Dissolve a known weight of the IPDP mixture in a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Perform a serial dilution to create calibration standards of known concentrations.

  • For environmental or biological matrices, an appropriate extraction and clean-up procedure (e.g., solid-phase extraction) is necessary to remove interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a column with a higher phenyl content for enhanced separation of aromatic isomers.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 250 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

    • (Note: This is a starting point and should be optimized for the specific column and isomers.)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each isomer.

3. Data Analysis:

  • Identify the peaks for each isomer based on their retention times, confirmed by the analysis of individual isomer standards if available.

  • Quantify the concentration of each isomer by constructing a calibration curve from the analysis of the standard solutions.

cluster_workflow GC-MS Analysis Workflow Sample_Preparation Sample Preparation (Dissolution, Dilution, Extraction) GC_Separation Gas Chromatography (Isomer Separation) Sample_Preparation->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A generalized workflow for the analytical separation of IPDP isomers.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be a viable alternative, particularly for less volatile or thermally labile organophosphates. The choice between GC-MS and LC-MS will depend on the specific properties of the isomers and the available instrumentation.

Conclusion and Future Perspectives

The comparative analysis of this compound isomers reveals critical differences that have significant implications for their industrial application and risk assessment. The most pronounced distinction is the heightened neurotoxicity associated with the ortho-substituted isomer. This finding strongly advocates for the use of IPDP formulations with minimized ortho-isomer content to enhance product safety.

While data on the comparative physicochemical properties and flame retardant performance of the individual isomers remain limited, the established toxicological differences are a compelling driver for further research. Future studies should focus on:

  • Comprehensive Physicochemical Characterization: A systematic evaluation of the melting points, boiling points, vapor pressures, and partition coefficients of the pure o-, m-, and p-isomers.

  • Performance Evaluation: Direct comparative studies on the flame retardant efficacy of each isomer in various polymer matrices.

  • Toxicological Elucidation: Further investigation into the endocrine-disrupting potential of each isomer and their metabolites.

  • Development of Isomer-Selective Synthesis: Exploring synthetic routes that favor the production of the less toxic m- and p-isomers.

By addressing these knowledge gaps, the scientific community can contribute to the development of safer and more effective flame retardant solutions, ensuring a higher level of protection for human health and the environment.

References

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A Comparative Guide to Isopropylphenyl Diphenyl Phosphate and Other Leading Phosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Isopropylphenyl Diphenyl Phosphate (IPP) and other prominent non-halogenated phosphate flame retardants (PFRs). Designed for researchers, scientists, and product development professionals, this document moves beyond a simple cataloging of properties to explain the causality behind performance differences, grounded in experimental data and established testing protocols. Our focus is on providing actionable insights to guide the selection of the most appropriate flame retardant for specific polymer systems and application requirements.

Introduction to Non-Halogenated Phosphate Flame Retardants

The drive to enhance the fire safety of polymeric materials, coupled with increasing regulatory pressure to phase out halogenated compounds, has positioned phosphate esters at the forefront of flame retardant technology. These compounds offer an effective, environmentally conscious alternative, primarily functioning through mechanisms that interrupt the combustion cycle in both the solid (condensed) and gas phases.

  • Condensed Phase Action: Upon heating, phosphate esters decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts, promoting the dehydration and cross-linking of the polymer on its surface. This process results in the formation of a stable, insulating layer of char, which shields the underlying material from heat and oxygen and reduces the release of flammable volatiles.[1][2][3]

  • Gas Phase Action: A secondary mechanism involves the volatilization of phosphorus-containing radicals (such as PO•). These radicals interfere with the high-energy H• and OH• radicals in the flame that propagate the combustion chain reaction, effectively "quenching" the flame.[4][5]

This guide focuses on a comparative analysis of five key aromatic phosphate esters:

  • This compound (IPP): A versatile flame retardant known for its balance of efficiency, plasticization, and good thermal properties.

  • Triphenyl Phosphate (TPP): A widely used, cost-effective PFR, often serving as a benchmark in performance studies.[1][6][7]

  • tert-Butylphenyl Diphenyl Phosphate (BPDP): Structurally similar to IPP, it is recognized for high thermal stability and compatibility with engineering plastics like PC/ABS and PPO.[8][9][10]

  • Resorcinol bis(diphenyl phosphate) (RDP): An oligomeric phosphate ester with low volatility and high heat stability, making it suitable for high-temperature processing of engineering resins.[11][12][13][14]

  • Bisphenol A bis(diphenyl phosphate) (BDP): Another high-molecular-weight oligomeric PFR, valued for its excellent thermal stability, hydrolytic resistance, and low volatility, particularly in PC/ABS and PPO/HIPS alloys.[2][15][16][17][18]

Chemical Structure Overview

The subtle variations in the molecular architecture of these phosphate esters are directly responsible for their distinct performance characteristics, including thermal stability, hydrolytic resistance, and plasticizing efficiency. The presence of bulky alkyl groups (isopropyl, tert-butyl) or the linking of phosphate groups via resorcinol or bisphenol A moieties significantly influences these properties.

G IPP This compound (IPP) C₂₁H₂₁O₄P TPP Triphenyl Phosphate (TPP) C₁₈H₁₅O₄P IPP->TPP Structural Similarity BPDP tert-Butylphenyl Diphenyl Phosphate (BPDP) C₂₂H₂₃O₄P IPP->BPDP Structural Similarity RDP Resorcinol bis(diphenyl phosphate) (RDP) C₃₀H₂₄O₈P₂ BDP Bisphenol A bis(diphenyl phosphate) (BDP) C₃₉H₃₄O₈P₂ RDP->BDP Oligomeric Structure G cluster_0 UL 94 Vertical Burn Test Workflow A 1. Sample Preparation Cut 5 specimens (125 x 13 mm) Condition for 48h at 23°C, 50% RH B 2. Mounting Clamp specimen vertically from the top end A->B C 3. Cotton Placement Place dry absorbent cotton 300 mm below specimen B->C D 4. First Flame Application Apply 20 mm blue flame for 10s C->D E 5. First Observation Record afterflame time (t1) Observe for flaming drips igniting cotton D->E F 6. Second Flame Application Immediately re-apply flame for 10s E->F G 7. Second Observation Record afterflame (t2) and afterglow (t3) times F->G H 8. Classification Analyze data from 5 specimens to assign V-0, V-1, or V-2 rating G->H

Caption: Workflow for the UL 94 Vertical Burn Test.

Step-by-Step Methodology:

  • Specimen Preparation: At least five test specimens, each measuring 125 ± 5 mm in length and 13.0 ± 0.5 mm in width, are prepared from the material. [19]The specimens are conditioned for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Mounting: The specimen is clamped vertically from its top end, with its longitudinal axis vertical.

  • Ignition Source: A Tirrill burner is used to produce a 20 mm high blue flame.

  • Flame Application: The flame is applied to the center of the bottom edge of the specimen for 10 ± 0.5 seconds. [20]5. First Observation: After 10 seconds, the flame is removed, and the duration of any flaming combustion (t1) is recorded.

  • Second Flame Application: As soon as flaming combustion ceases, the flame is immediately reapplied for another 10 ± 0.5 seconds. [20]7. Second Observation: After the second application, the duration of flaming combustion (t2) and glowing combustion (t3) are recorded.

  • Dripping: Throughout the test, it is noted whether any flaming drips ignite a layer of dry absorbent cotton placed 300 mm below the specimen. [20]9. Classification: The results from the five specimens are averaged and compared against the criteria defined in the UL 94 standard to assign a classification. [21]

Limiting Oxygen Index (LOI) Test Protocol

This protocol outlines the procedure for determining the minimum oxygen concentration to support combustion.

G cluster_1 Limiting Oxygen Index (LOI) Test Workflow A 1. Sample Preparation Prepare specimen of specified dimensions B 2. Mounting Place specimen vertically in a glass chimney A->B C 3. Gas Flow Introduce a controlled O₂/N₂ mixture from the bottom B->C D 4. Ignition Ignite the top edge of the specimen C->D E 5. Observation & Adjustment Observe combustion behavior Adjust O₂ concentration up or down D->E F 6. Determine Critical Level Identify the minimum O₂ concentration that just supports flaming E->F G 7. Calculation Calculate LOI = [O₂] / ([O₂] + [N₂]) x 100 F->G

Caption: Workflow for the Limiting Oxygen Index (LOI) Test.

Step-by-Step Methodology:

  • Specimen Preparation: A test specimen of specified dimensions is prepared and conditioned.

  • Apparatus: The test is conducted in a vertical, transparent glass chimney.

  • Mounting: The specimen is mounted vertically in the center of the chimney.

  • Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen. [22][23]5. Ignition: The top edge of the specimen is ignited using a pilot flame.

  • Observation: The combustion behavior of the specimen is observed. The test criterion is typically sustained flaming for a specific duration or over a specific length of the specimen.

  • Oxygen Adjustment: The concentration of oxygen is systematically varied between tests. If the specimen extinguishes, the oxygen concentration is increased for the next test. If it continues to burn, the concentration is decreased.

  • Determination: This process is repeated until the critical oxygen concentration required to just support combustion is determined. This value is the Limiting Oxygen Index. [23]

Conclusion and Selection Rationale

The selection of an appropriate phosphate flame retardant is a multi-faceted decision that requires a balance of performance, processability, and durability.

  • For Cost-Effective, General-Purpose Applications: Triphenyl Phosphate (TPP) remains a viable option where high thermal stability and low volatility are not primary concerns.

  • For a Balanced Profile in Engineering Plastics: This compound (IPP) and tert-Butylphenyl Diphenyl Phosphate (BPDP) represent a significant step up from TPP. They offer a superior balance of flame retardancy, thermal stability, and low volatility, making them highly suitable for a wide range of applications, including PC/ABS alloys. [8][10]

  • For High-Performance, High-Temperature Applications: Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP) are the premier choices. Their excellent thermal stability makes them compatible with the high processing temperatures of resins like PPO/HIPS and PC. [13][15]Furthermore, their very low volatility and superior hydrolytic stability ensure long-term performance and durability, justifying their use in demanding electronic, automotive, and construction applications. [16][17] Ultimately, the ideal flame retardant is one that not only meets the required fire safety standards but also preserves the essential physical and mechanical properties of the host polymer throughout its intended service life. This guide provides the foundational data and experimental context to empower researchers and developers to make that optimal choice.

References

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The Ascendance of Phosphorus: A Comparative Guide to Isopropylphenyl Diphenyl Phosphate and Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of flame retardant technology is undergoing a significant transformation, driven by a growing demand for materials that offer robust fire safety without compromising environmental and health standards. For decades, brominated flame retardants (BFRs) have been the industry's workhorse, effectively reducing the flammability of a vast array of polymeric materials. However, mounting concerns over their persistence, bioaccumulation, and potential toxicity have catalyzed the search for viable alternatives.[1][2][3] Among the most promising of these next-generation solutions is isopropylphenyl diphenyl phosphate (IPP), a phosphorus-based flame retardant that offers a distinct mechanistic approach to fire safety.

This guide provides a comprehensive comparison of the efficacy of this compound and traditional brominated flame retardants. We will delve into their fundamental mechanisms of action, present comparative performance data from key industry-standard flammability tests, and evaluate their thermal stability and toxicological profiles. This objective analysis is intended to equip researchers and material scientists with the critical information needed to make informed decisions in the selection and development of advanced, safer flame retardant systems.

Mechanistic Divergence: A Tale of Two Phases

The fundamental difference in the fire-retardant capabilities of IPP and BFRs lies in the phase in which they primarily operate during combustion. BFRs are predominantly gas-phase inhibitors, while IPP exerts its influence in the condensed phase.

Brominated Flame Retardants: Quenching the Fire in the Gas Phase

Brominated flame retardants function by interrupting the chemical chain reactions of combustion in the gas phase.[4][5] Upon heating, the BFRs decompose and release bromine radicals (Br•). These highly reactive radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire.[4][5] This "radical trap" mechanism effectively suffocates the flame at a molecular level.

G cluster_0 Gas Phase BFRs BFRs Heat Heat BFRs->Heat Decomposition Bromine Radicals (Br•) Bromine Radicals (Br•) Heat->Bromine Radicals (Br•) Release High-Energy Radicals (H•, OH•) High-Energy Radicals (H•, OH•) Bromine Radicals (Br•)->High-Energy Radicals (H•, OH•) Scavenging Flame Inhibition Flame Inhibition Bromine Radicals (Br•)->Flame Inhibition Leads to Combustion Combustion Combustion->High-Energy Radicals (H•, OH•) Flame Propagation Flame Propagation High-Energy Radicals (H•, OH•)->Flame Propagation Drives

This compound: Building a Protective Barrier in the Condensed Phase

In contrast, IPP and other phosphorus-based flame retardants operate primarily in the condensed phase (i.e., within the polymer itself).[6][7] When exposed to the heat of a fire, IPP decomposes to form phosphoric acid.[8] This phosphoric acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface.[7][9] This char layer acts as a physical barrier, limiting the release of flammable volatile gases and shielding the underlying polymer from further heat exposure, thus starving the fire of fuel.[9]

G cluster_1 Condensed Phase IPP IPP Heat Heat IPP->Heat Decomposition Phosphoric Acid Phosphoric Acid Heat->Phosphoric Acid Char Layer Formation Char Layer Formation Phosphoric Acid->Char Layer Formation Promotes Polymer Polymer Polymer->Phosphoric Acid Dehydration Insulating Barrier Insulating Barrier Char Layer Formation->Insulating Barrier Creates Reduced Flammable Volatiles Reduced Flammable Volatiles Insulating Barrier->Reduced Flammable Volatiles Results in Heat Shielding Heat Shielding Insulating Barrier->Heat Shielding Provides Flame Suppression Flame Suppression Reduced Flammable Volatiles->Flame Suppression Leads to Heat Shielding->Flame Suppression Leads to

Performance Under Fire: A Comparative Analysis

The efficacy of flame retardants is quantitatively assessed through a series of standardized tests. Below, we compare the typical performance of IPP and BFRs in three of the most critical flammability tests: the Limiting Oxygen Index (LOI), the UL 94 vertical burn test, and cone calorimetry.

Table 1: Comparative Flame Retardant Performance Data

Test ParameterThis compound (IPP)Brominated Flame Retardants (e.g., DecaBDE, TBBPA)
Limiting Oxygen Index (LOI) Typically achieves LOI values of 25-35% in various polymers.[10]Can achieve high LOI values, often >30%, depending on the specific BFR and loading level.[11]
UL 94 Rating Capable of achieving V-0 or V-1 ratings in many plastics at appropriate loading levels.[12]Widely used to achieve V-0 ratings in a broad range of polymers.[13]
Cone Calorimetry (Peak Heat Release Rate) Significantly reduces the peak heat release rate through char formation.Effective in reducing the peak heat release rate via gas-phase inhibition.

Note: The values presented are representative and can vary significantly based on the polymer matrix, loading level of the flame retardant, and the presence of synergistic additives.

Experimental Protocols: A Closer Look at Flammability Testing

To provide a deeper understanding of how the performance data is generated, we have outlined the methodologies for three key flammability tests.

G cluster_0 Experimental Workflow Sample Preparation Sample Preparation Conditioning Conditioning Sample Preparation->Conditioning Flammability Test Flammability Test Conditioning->Flammability Test Data Analysis Data Analysis Flammability Test->Data Analysis Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.

Protocol:

  • Specimen Preparation: A small, vertically oriented sample of the material is prepared according to the standard's specifications.

  • Test Chamber: The specimen is placed in a glass chimney.

  • Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top of the specimen is ignited.

  • Oxygen Adjustment: The oxygen concentration is systematically reduced until the flame self-extinguishes.

  • Determination of LOI: The LOI is the oxygen concentration at which the material just supports combustion.

UL 94 Vertical Burn Test

The UL 94 test is a widely used standard to assess the flammability of plastic materials. The vertical burn test is more stringent than the horizontal test.

Protocol:

  • Specimen Preparation: A rectangular bar of the material is prepared to specified dimensions.

  • Conditioning: The specimens are conditioned in a controlled environment.[1]

  • Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen.[1]

  • Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • Observation: The afterflame time is recorded.

  • Second Flame Application: The flame is reapplied for another 10 seconds.

  • Final Observation: The afterflame and afterglow times are recorded. It is also noted if any dripping particles ignite the cotton.

  • Classification: Based on the burning times and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating (least flammable).

Cone Calorimetry (ISO 5660)

The cone calorimeter is one of the most effective bench-scale methods for characterizing the fire behavior of materials. It measures various parameters, including the heat release rate (HRR), which is a critical indicator of fire hazard.

Protocol:

  • Specimen Preparation: A flat, square specimen of the material is prepared.

  • Test Apparatus: The specimen is placed horizontally under a conical radiant heater.

  • Irradiation: The specimen is exposed to a controlled level of heat flux.

  • Ignition: An igniter is used to ignite the flammable gases released from the decomposing material.

  • Gas Analysis: The combustion gases are collected and analyzed to determine the oxygen concentration.

  • Calculation of Heat Release Rate: The HRR is calculated based on the principle of oxygen consumption, where for most materials, a constant amount of heat is released per unit mass of oxygen consumed.[6][9]

Thermal Stability and Decomposition

The thermal stability of a flame retardant is crucial as it must withstand the processing temperatures of the polymer without decomposing prematurely, yet it must activate at a temperature high enough to be effective in a fire.

This compound (IPP): Commercial IPP products generally exhibit good thermal stability, with decomposition temperatures typically above 300°C. The autoignition temperature for a commercial this compound has been reported to be 585°C.

Brominated Flame Retardants (BFRs): The thermal stability of BFRs varies depending on the specific compound. Many commonly used BFRs decompose in the range of 200°C to 300°C, which allows for the timely release of bromine radicals to inhibit combustion.

Toxicological and Environmental Considerations

The impetus for the shift away from BFRs is largely due to their environmental and health profiles.

Brominated Flame Retardants (BFRs): Many BFRs are persistent, bioaccumulative, and toxic (PBTs).[3] They have been detected in the environment, wildlife, and in humans, raising concerns about their potential long-term health effects, which may include endocrine disruption and neurotoxicity.[2]

This compound (IPP): IPP generally exhibits low acute toxicity. The oral LD50 in rats is greater than 2000 mg/kg, and the dermal LD50 is greater than 10,000 mg/kg. While some concerns have been raised about organophosphate esters as a class, IPP is considered to have a more favorable environmental and health profile compared to many BFRs.[7]

Table 2: Comparative Toxicological Data

Flame RetardantAcute Oral LD50 (Rat)Acute Dermal LD50 (Rat/Rabbit)
This compound (IPP) > 2000 mg/kg> 10,000 mg/kg (Rat)
Decabromodiphenyl ether (DecaBDE) > 2000-5000 mg/kg[4]> 2000-5000 mg/kg[4]
Tetrabromobisphenol A (TBBPA) > 5000 mg/kg> 2000 mg/kg

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Conclusion: A Paradigm Shift in Fire Safety

The data and mechanistic insights presented in this guide underscore a critical evolution in flame retardant technology. While brominated flame retardants have a long history of effective fire protection, the growing body of evidence regarding their environmental and health impacts necessitates a transition to safer alternatives.

This compound emerges as a highly effective and commercially viable alternative, offering robust flame retardancy through a distinct condensed-phase mechanism. Its ability to promote char formation provides excellent fire protection while exhibiting a more favorable toxicological and environmental profile. As the demand for safer materials continues to grow, phosphorus-based flame retardants like IPP are poised to play an increasingly central role in the future of fire safety.

References

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A Comparative Environmental Risk Assessment of Isopropylphenyl Diphenyl Phosphate and Its Alternatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for fire safety, the chemical industry has long relied on flame retardants. However, the environmental persistence and potential toxicity of many legacy compounds, such as polybrominated diphenyl ethers (PBDEs), have necessitated a shift towards alternatives. Among these, organophosphate flame retardants (OPFRs) have gained prominence. This guide provides an in-depth comparative analysis of the environmental impact of a widely used OPFR, isopropylphenyl diphenyl phosphate (IPP), versus its common alternatives, including other OPFRs and non-phosphate-based systems. This document is intended for researchers, scientists, and drug development professionals to inform material selection and guide future research toward safer, more sustainable fire safety solutions.

Introduction to this compound and Its Alternatives

This compound (IPP) is a mixed aryl phosphate ester used as a flame retardant and plasticizer in a variety of applications, including PVC products, textiles, and electronics.[1] Its rise in use is a direct consequence of the phasing out of more hazardous halogenated flame retardants.[2] However, as with many chemical replacements, the environmental and health profile of IPP and its alternatives warrants careful scrutiny.

The primary alternatives to IPP can be broadly categorized into two groups:

  • Other Organophosphate Flame Retardants (OPFRs): This group includes compounds with similar core structures to IPP, such as:

    • Triphenyl Phosphate (TPP): Widely used as a flame retardant and plasticizer.[3]

    • Resorcinol bis(diphenyl phosphate) (RDP): An oligomeric phosphate ester.[4]

    • Bisphenol A bis(diphenyl phosphate) (BDP): Another oligomeric phosphate ester.[5]

  • Non-Phosphate-Based Flame Retardants: This diverse group includes various chemistries, such as:

    • Nitrogen-based flame retardants: Melamine and its derivatives (e.g., melamine polyphosphate) are prominent examples.[6]

    • Inorganic flame retardants: Ammonium polyphosphate (APP) is a widely used example.[7][8]

    • Phosphorus-based (non-phosphate ester) flame retardants: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives represent a newer class of reactive flame retardants.[1][9]

This guide will compare these compounds based on three critical environmental parameters: persistence, bioaccumulation potential, and ecotoxicity.

Comparative Analysis of Environmental Impact

A comprehensive environmental risk assessment requires a multi-faceted approach, considering how long a chemical persists in the environment, its tendency to accumulate in living organisms, and its inherent toxicity to those organisms.

Persistence in the Environment

Persistence, often measured by a chemical's half-life in various environmental compartments (water, soil, sediment), is a key factor in its potential for long-range transport and long-term exposure.

CompoundEnvironmental CompartmentHalf-life (t½)BiodegradabilityReference(s)
IPP Water~50 days (default)Not readily biodegradable[10]
Soil & Sediment~900 days (default)[10]
TPP Water (pH 7)~19 days (hydrolysis)Readily biodegradable
River Water3 daysInherently biodegradable
Loamy Sand37 days (aerobic)
RDP Not readily availableNot readily availableLimited data
BDP Not readily availableNot readily availableLimited data

Interpretation:

Based on available data, TPP appears to be less persistent than IPP, with shorter half-lives in water and soil and being classified as readily biodegradable. The default half-lives assigned to IPP in the UK environmental risk assessment suggest a higher potential for persistence.[10] Data on the persistence of the oligomeric OPFRs, RDP and BDP, are less readily available in the public literature, highlighting a critical data gap.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical builds up in an organism to a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a common metric used to quantify this potential.

CompoundBioconcentration Factor (BCF)Log KₒwInterpretationReference(s)
IPP 564 - 9705.31Moderate to high potential[10]
TPP 132 - 3644.59Low to moderate potential[10]
RDP Not readily availableHigh (oligomeric)Potential for bioaccumulation
BDP 1096 (rainbow trout)5.12High potential[10]

Interpretation:

IPP and BDP show a higher potential for bioaccumulation compared to TPP, as indicated by their higher BCF values.[10] The lipophilicity of a compound, indicated by its octanol-water partition coefficient (Log Kₒw), is a key driver of bioaccumulation for many OPFRs. The lack of specific BCF data for RDP is a concern, given its high molecular weight and likely high lipophilicity.

Ecotoxicity

Ecotoxicity refers to the harmful effects of a chemical on living organisms in an ecosystem. Acute toxicity is often measured as the concentration that is lethal to 50% of a test population (LC₅₀) or causes an effect in 50% of the population (EC₅₀) over a short period.

| Compound | Algae (EC₅₀) | Daphnia magna (EC₅₀) | Fish (LC₅₀) | Interpretation | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | IPP | Data not readily available | Data not readily available | Data not readily available | High toxicity to aquatic organisms indicated in risk assessments |[11] | | TPP | 0.29 mg/L (96h) | 0.9 - 1.3 mg/L (48h) | 0.4 - 1.0 mg/L (96h) | High toxicity to aquatic life |[12] | | RDP | Data not readily available | Data not readily available | Data not readily available | | | | BDP | >1 mg/L (72h) | >1 mg/L (48h) | >1 mg/L (96h) | Lower acute toxicity in some studies |[13] |

Interpretation:

TPP exhibits high acute toxicity to a range of aquatic organisms, with effects observed at concentrations below 1 mg/L.[12] While specific LC₅₀/EC₅₀ values for IPP are not as readily available in a comparative context, risk assessments have categorized aryl OPFRs, including IPP, as having high toxicity to aquatic organisms.[11] BDP, in some reported safety data, shows lower acute toxicity with EC₅₀ and LC₅₀ values greater than 1 mg/L.[13] It is crucial to note that the absence of readily available, directly comparable data for all compounds across all trophic levels is a significant challenge in performing a definitive risk assessment.

A Look at Non-Phosphate Alternatives

To provide a broader perspective, it is essential to consider the environmental profiles of non-phosphate-based flame retardants.

  • Nitrogen-Based Flame Retardants (e.g., Melamine Polyphosphate - MPP): These compounds are generally considered to have a favorable environmental profile. They are halogen-free and their combustion products are primarily inert gases like nitrogen and water vapor, which are less toxic than the byproducts of halogenated flame retardants.[6][14] MPP itself is characterized by low water solubility, low toxicity, and is not considered to be bioaccumulative.[14][15]

  • Inorganic Flame Retardants (e.g., Ammonium Polyphosphate - APP): APP is also a halogen-free flame retardant with low toxicity.[7][8] However, its release into aquatic environments can contribute to eutrophication due to its nitrogen and phosphorus content.[16] While generally considered safe, its biological toxicity to some aquatic organisms has been noted.[16]

  • DOPO-Based Flame Retardants: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are a class of reactive flame retardants that can be chemically bonded into the polymer matrix.[1][9] This reactive nature is a significant advantage as it reduces the potential for the flame retardant to leach into the environment during the product's lifespan.[1] DOPO and its derivatives are generally considered to have low toxicity and are not persistent in the environment.[9][17]

Mechanisms of Toxicity: A Deeper Dive

Understanding the mechanisms by which these flame retardants exert their toxic effects is crucial for predicting their impact and for designing safer alternatives. For organophosphate esters, several modes of action have been identified:

  • Neurotoxicity: A primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3][18] However, many OPFRs are also being investigated for non-AChE-mediated neurotoxicity, including disruption of other neurotransmitter systems like dopamine and serotonin.[18][19]

  • Endocrine Disruption: Several OPFRs have been shown to interfere with the endocrine system, affecting hormone pathways that are vital for development and reproduction.[3]

  • Oxidative Stress: Exposure to some OPFRs can lead to the overproduction of reactive oxygen species (ROS) in cells, resulting in oxidative stress.[2] This can damage cellular components like lipids, proteins, and DNA, leading to a range of adverse effects.

The following diagram illustrates a simplified workflow for assessing the neurotoxicity of an OPFR using a zebrafish model, a common vertebrate model in ecotoxicology.

G cluster_exposure Exposure Phase cluster_assessment Assessment Phase (e.g., 120 hpf) cluster_analysis Data Analysis A Zebrafish Embryos (2 hpf) B Exposure to OPFR Concentrations (e.g., 0.1, 1, 10, 100 µg/L) A->B C Control Group (no OPFR) A->C D Morphological Analysis (e.g., body length, deformities) B->D E Behavioral Assays (e.g., locomotor activity) B->E F Biochemical Assays (AChE activity, oxidative stress markers) B->F C->D C->E C->F G Statistical Comparison (Treated vs. Control) D->G E->G F->G H Determination of EC₅₀/LC₅₀ and NOEC/LOEC G->H caption Workflow for Zebrafish Developmental Neurotoxicity Assay.

Caption: Workflow for Zebrafish Developmental Neurotoxicity Assay.

Standardized Experimental Protocols for Environmental Impact Assessment

To ensure the reliability and comparability of environmental impact data, standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed. Below are summaries of key protocols relevant to this guide.

OECD 301: Ready Biodegradability

This test guideline outlines six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. The principle involves exposing the test substance to microorganisms from sources like activated sludge and monitoring its degradation over a 28-day period.

Step-by-Step Methodology (DOC Die-Away Method - OECD 301A):

  • Preparation of Mineral Medium: A mineral salt medium is prepared to support the growth of microorganisms.

  • Inoculum Preparation: An inoculum is prepared from a source rich in diverse microorganisms, typically activated sludge from a wastewater treatment plant.

  • Test Setup: The test substance is added to the mineral medium at a known concentration, and the mixture is inoculated with the prepared microorganisms.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (20-25°C) with continuous shaking to ensure aerobic conditions.

  • Sampling and Analysis: Samples are taken at regular intervals over 28 days and analyzed for Dissolved Organic Carbon (DOC).

  • Data Evaluation: The percentage of biodegradation is calculated based on the reduction in DOC over time, corrected for any DOC removal in a blank control (inoculum only). A substance is considered "readily biodegradable" if it reaches a degradation level of ≥70% within a 10-day window during the 28-day test period.

G A Prepare Mineral Medium C Set up Test Flasks: - Test Substance + Medium + Inoculum - Control (Medium + Inoculum) A->C B Prepare Inoculum (e.g., from activated sludge) B->C D Incubate at 22±2°C in the dark for 28 days C->D E Measure Dissolved Organic Carbon (DOC) at regular intervals D->E F Calculate % Biodegradation E->F G Assess against 'Ready Biodegradability' Criteria (≥70% DOC removal in 10-day window) F->G caption Workflow for OECD 301A Ready Biodegradability Test.

Caption: Workflow for OECD 301A Ready Biodegradability Test.

OECD 305: Bioaccumulation in Fish

This guideline describes a procedure to determine the bioconcentration factor (BCF) of a chemical in fish through aqueous or dietary exposure.

Step-by-Step Methodology (Aqueous Exposure):

  • Test Organism Acclimation: Fish of a suitable species are acclimated to the test conditions.

  • Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to allow for the elimination of the substance.

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

  • Chemical Analysis: The concentration of the test substance in the fish tissue and water is determined using appropriate analytical methods.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish at steady-state to its concentration in the water.

OECD 203: Fish Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a population of fish (LC₅₀) over a 96-hour period.

Step-by-Step Methodology:

  • Test Fish Selection and Acclimation: A suitable fish species is selected and acclimated to the test conditions.

  • Test Solutions: A series of test solutions with different concentrations of the test substance are prepared. A control group with no test substance is also included.

  • Exposure: Fish are placed in the test solutions and observed for 96 hours.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • LC₅₀ Calculation: The LC₅₀ value and its 95% confidence limits are calculated using statistical methods.

Conclusion and Future Perspectives

The selection of a flame retardant involves a complex trade-off between fire safety performance, cost, and environmental impact. This guide has provided a comparative overview of this compound and several of its alternatives.

  • Triphenyl phosphate (TPP) , while effective, demonstrates high aquatic toxicity, which is a significant concern. Its ready biodegradability is a positive attribute.[12]

  • This compound (IPP) appears to have a higher potential for persistence and bioaccumulation than TPP, and is also considered to have high aquatic toxicity.[10][11]

  • Oligomeric OPFRs (RDP and BDP) may have reduced volatility, but their high molecular weight and lipophilicity could lead to significant bioaccumulation. More research is needed to fully characterize their environmental fate and effects.

  • Non-phosphate alternatives , such as melamine polyphosphate and DOPO-based compounds, generally appear to offer a more favorable environmental profile, with lower toxicity and, in the case of reactive retardants, reduced environmental release.[1][6][9]

It is imperative that researchers and industry professionals continue to move towards a more holistic "safe-by-design" approach for flame retardants. This involves not only assessing the parent compound but also its degradation products and its entire life cycle, from synthesis to disposal. The use of standardized testing protocols is essential for generating comparable and reliable data to support informed decision-making. Future research should focus on filling the existing data gaps for emerging flame retardants and developing novel, effective, and environmentally benign fire safety solutions.

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A Comprehensive Cost-Benefit Analysis of Isopropylphenyl Diphenyl Phosphate (IPP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Safety, and Alternatives

In the landscape of material science and formulation development, the selection of appropriate additives is paramount to achieving desired product performance and ensuring safety and regulatory compliance. Isopropylphenyl diphenyl phosphate (IPP), a member of the organophosphate ester family, has garnered significant attention for its dual functionality as a flame retardant and a plasticizer. This guide provides an in-depth cost-benefit analysis of IPP, offering a critical comparison with viable alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their material selection process.

This compound (IPP): A Profile

This compound is a viscous, light yellow liquid that is incorporated into various polymers to enhance their fire resistance and flexibility.[1] It is a halogen-free flame retardant, which offers a significant environmental and health advantage over traditional halogenated flame retardants that can release toxic and corrosive gases upon combustion.[2] IPP's mechanism of action primarily involves promoting the formation of a carbonaceous char layer when exposed to heat, which acts as a physical barrier, insulating the underlying material from heat and oxygen and thereby hindering the combustion process.[2]

The manufacturing process of IPP typically involves the esterification of alkylphenol with phosphorus oxychloride, followed by distillation and purification.[3] Adjustments in the raw material ratio, such as using a phosphorus oxychloride excess method, can be employed to increase production efficiency.[3]

The Cost-Benefit Equation of IPP

The decision to utilize IPP in a formulation hinges on a thorough evaluation of its inherent costs and benefits, which extend beyond mere economic considerations to encompass performance, environmental, and health and safety aspects.

The Benefits: Performance and Economic Advantages

The primary allure of IPP lies in its multifaceted performance attributes:

  • Dual Functionality: IPP serves as both a flame retardant and a plasticizer, a significant advantage that can simplify formulations and potentially reduce costs by minimizing the number of required additives.[2] This dual role is particularly beneficial in applications requiring both fire resistance and flexibility, such as in cabling, flexible PVC, and synthetic rubbers.[2]

  • High Flame Retardancy: IPP generally provides excellent flame retardancy across a wide range of plastics, including PVC, polyethylene (PE), polypropylene (PP), and various engineering resins.[2]

  • Good Thermal Stability: Its ability to withstand processing temperatures without premature degradation ensures its integrity during manufacturing processes.[2]

  • Good Miscibility: IPP integrates well into polymer formulations, which helps in maintaining the aesthetic and mechanical properties of the final product.[2]

  • Halogen-Free: As a halogen-free compound, IPP aligns with the global trend towards more sustainable and environmentally benign materials, addressing regulatory pressures that are increasingly restricting the use of halogenated flame retardants.[2]

From an economic standpoint, the dual functionality of IPP can lead to cost savings in material procurement and formulation complexity.

The Costs: Environmental, Health, and Safety Considerations

Despite its performance advantages, the use of IPP is not without its drawbacks, primarily concerning its environmental and health profile:

  • Toxicity Concerns: Some studies have raised concerns about the potential toxicity of organophosphate esters, including IPP. The toxicity can depend on the proportion of ortho-substituted isomers present in the commercial formulation.[4] For instance, signs of organophosphate-induced delayed neuropathy (OPIDN) have been reported in hens administered the o-isopropylphenyl diphenyl phosphate isomer.[4] Perinatal toxicity studies in rats have also shown that IPP exposure can impact body weight, and reproductive performance, and cause delays in pubertal endpoints in offspring at certain exposure levels.[5][6]

  • Environmental Persistence and Impact: While considered more environmentally benign than its halogenated counterparts, IPP is not without environmental risks. It biodegrades slowly in sediment and has the potential to be released into the environment during its production and use.[7][8] Environmental risk assessments have identified potential risks for surface water, sediment, and soil compartments for both low and high alkylated IPP products.[9]

  • Handling and Safety Precautions: As with many industrial chemicals, proper handling and personal protective equipment are necessary to minimize exposure. Safety data sheets recommend avoiding contact with skin and eyes and ensuring adequate ventilation.[10][11]

Comparative Analysis: IPP vs. Alternatives

The choice of a flame retardant or plasticizer is rarely a one-size-fits-all decision. A thorough comparison with alternative substances is crucial for informed material selection. The following sections provide a comparative analysis of IPP against other common flame retardants and plasticizers.

Flame Retardant Performance Comparison

The efficacy of a flame retardant is typically evaluated using standardized tests such as the Underwriters Laboratories 94 (UL-94) vertical burn test and the Limiting Oxygen Index (LOI). The UL-94 test classifies materials based on their self-extinguishing characteristics, with V-0 being the highest rating for plastics. The LOI test determines the minimum oxygen concentration required to sustain combustion of a material.

Flame RetardantPolymer MatrixLoading (%)UL-94 RatingLOI (%)Reference(s)
This compound (IPP) Polypropylene (PP)-V-028.6[12]
Triphenyl Phosphate (TPP)Polycarbonate (PC)10V-033.7[13]
Resorcinol bis(diphenylphosphate) (RDP)PC/ABS15V-224.1[14]
Ammonium Polyphosphate (APP)Thermoplastic Polyurethane (TPU)5V-028[15]
Aluminum Trihydroxide (ATH)Ethylene-vinyl acetate (EVA)-V-1-[16]

Note: The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of other additives. The data presented here is for comparative purposes and may not be directly transferable across different formulations.

Plasticizer Performance Comparison in PVC

When used as a plasticizer in Polyvinyl Chloride (PVC), the efficiency of IPP can be compared to other plasticizers by evaluating the mechanical properties of the resulting flexible PVC. Key parameters include tensile strength and elongation at break.

PlasticizerLoading (phr)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
This compound (IPP) blend ---[17]
Dioctyl Phthalate (DOP)40LowerHigher[15][18]
Isosorbide di-epoxidized oleate (IDEO)4034% higher than DOP17% higher than DOP[18]

Note: "phr" stands for parts per hundred parts of resin. The efficiency of a plasticizer is often compared to the traditional reference, Dioctyl Phthalate (DOP).[19] A higher tensile strength indicates greater resistance to breaking under tension, while a higher elongation at break signifies greater flexibility.

Experimental Protocols

To ensure the technical accuracy and trustworthiness of this guide, the following are detailed methodologies for key experiments cited.

UL-94 Vertical Burn Test

Objective: To determine the flammability characteristics of a plastic material.

Methodology:

  • Specimen Preparation: Prepare rectangular specimens of the plastic material with and without the flame retardant at specified dimensions.

  • Conditioning: Condition the specimens at a specified temperature and humidity for a set period.

  • Test Procedure:

    • Mount the specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time.

    • If the specimen extinguishes, reapply the flame for another 10 seconds.

    • Record the second afterflame time and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: Prepare specimens of the material of specified dimensions.

  • Test Procedure:

    • Place the specimen vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

    • Ignite the top of the specimen.

    • Adjust the oxygen concentration in the gas mixture until the specimen just supports combustion for a specified period or burns a specified length.

  • Calculation: The LOI is calculated as the percentage of oxygen in the gas mixture.

Tensile Properties of Plasticized PVC (ASTM D638)

Objective: To determine the tensile strength and elongation at break of plasticized PVC formulations.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the PVC formulations containing different plasticizers at specified concentrations.

  • Conditioning: Condition the specimens at a standard temperature and humidity.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.

    • Record the maximum load and the elongation of the specimen at the point of fracture.

  • Calculation:

    • Tensile Strength: Divide the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Express the increase in length at the moment of rupture as a percentage of the original length.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical Structure of this compound

IPP_Structure P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 O4 O P->O4 Phenyl1 Phenyl O2->Phenyl1 Phenyl2 Phenyl O3->Phenyl2 Isopropylphenyl Isopropylphenyl O4->Isopropylphenyl

Caption: Chemical structure of this compound (IPP).

Flame Retardant Mechanism of IPP

FR_Mechanism Heat Heat Source Polymer_IPP Polymer + IPP Heat->Polymer_IPP Exposes Decomposition Decomposition of IPP Polymer_IPP->Decomposition Char_Formation Char Formation Decomposition->Char_Formation Promotes Gas_Phase Gas Phase Inhibition Decomposition->Gas_Phase Releases Phosphorus Radicals Insulation Insulating Layer Char_Formation->Insulation Reduced_Combustion Reduced Combustion & Flame Spread Insulation->Reduced_Combustion Prevents Heat & Oxygen Transfer Gas_Phase->Reduced_Combustion Scavenges Flame Propagating Radicals

Caption: Flame retardant mechanism of this compound.

Comparative Toxicological Assessment Workflow

Toxicology_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Ecotoxicological Assessment Cell_Culture Cell Culture Exposure (e.g., Neuronal, Hepatic) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Comet) Cell_Culture->Genotoxicity Data_Analysis Data Analysis & Risk Characterization Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Animal_Model Animal Model Exposure (e.g., Rodent, Zebrafish) Acute_Toxicity Acute Toxicity Studies (LD50) Animal_Model->Acute_Toxicity Chronic_Toxicity Chronic & Reproductive Toxicity Studies Animal_Model->Chronic_Toxicity Acute_Toxicity->Data_Analysis Chronic_Toxicity->Data_Analysis Aquatic_Organisms Exposure to Aquatic Organisms (Algae, Daphnia, Fish) Biodegradation Biodegradation Studies Aquatic_Organisms->Biodegradation Biodegradation->Data_Analysis

Caption: Workflow for a comparative toxicological assessment of IPP and its alternatives.

Conclusion: A Balanced Perspective

This compound presents a compelling option for formulators seeking a halogen-free additive that combines flame retardancy with plasticizing effects. Its performance benefits, particularly in enhancing the fire safety of a wide range of polymers, are well-documented. However, these advantages must be carefully weighed against the potential environmental, health, and safety costs. The concerns regarding its toxicity, particularly the effects of specific isomers and its environmental persistence, necessitate a cautious and well-informed approach to its application.

For researchers and professionals in drug development and material science, the selection of IPP or its alternatives should be guided by a comprehensive risk assessment that considers the specific application, regulatory requirements, and the availability of robust safety and performance data. This guide serves as a foundational resource for navigating these complexities and making scientifically sound decisions in material formulation.

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  • ResearchGate. (2025, August 10). Fire and flame retardants for PVC.
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A Comparative Guide to the Long-Term Stability of Isopropylphenyl Diphenyl Phosphate (IPDP)

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Isopropylphenyl diphenyl phosphate (IPDP) is a widely utilized halogen-free organophosphate flame retardant and plasticizer in engineered thermoplastics and lubricant applications.[1] Its long-term stability is a critical determinant of material lifespan, performance consistency, and safety. This guide provides a comprehensive technical comparison of IPDP's stability against key alternatives, supported by established experimental protocols and data. We delve into the fundamental degradation mechanisms, outline rigorous testing methodologies for thermal, hydrolytic, and photolytic stress, and present a comparative analysis to inform material selection for researchers, scientists, and development professionals.

Introduction: The Imperative of Stability

This compound, a commercial mixture of various isopropylated triaryl phosphates, offers an effective flame retardancy solution, primarily through solid-phase action where it decomposes under heat to form phosphorus acids that promote char formation.[2][3] This char layer insulates the underlying polymer, retarding pyrolysis and limiting the fuel supply to the flame.[2] However, like all organic additives, IPDP is susceptible to degradation over time when exposed to environmental stressors such as heat, moisture, and ultraviolet (UV) radiation. This degradation can compromise its flame-retardant efficacy, alter the physical properties of the host polymer, and lead to the formation of potentially harmful byproducts.

Understanding the stability profile of IPDP is therefore not merely an academic exercise; it is essential for predicting the service life of components, ensuring regulatory compliance, and developing next-generation materials with enhanced durability. This guide will compare the long-term stability of a typical commercial IPDP mixture with two other prominent non-halogenated, phosphorus-based flame retardants: Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP) .

The Chemistry of IPDP Degradation

The long-term stability of IPDP is primarily challenged by three environmental factors: heat, water, and light. Each of these initiates distinct chemical degradation pathways.

  • Thermal Degradation: As an aryl phosphate, IPDP is prone to decomposition at elevated temperatures. The primary mechanism involves the elimination of a phosphorus acid, a process that is foundational to its flame-retardant action but detrimental to its long-term integrity within a polymer matrix.[2][3][4][5] This process occurs at higher temperatures for aryl phosphates compared to alkyl phosphates.[2][3][4] Prolonged thermal stress, even below the rapid decomposition temperature, can lead to a gradual loss of the parent compound and changes in the material's properties.

  • Hydrolysis: The ester linkages in IPDP are susceptible to cleavage by water (hydrolysis), particularly under acidic or alkaline conditions.[1] This reaction breaks the phosphate ester bond to yield diphenyl phosphate (DPHP) and corresponding isopropylphenols.[1][6] While the rate of hydrolysis is considered slow under typical environmental pH, it can become significant in specific applications or micro-environments, impacting both performance and environmental safety.[1] Notably, some alternatives like BDP are marketed as having enhanced resistance to hydrolysis.[7][8][9]

  • Photodegradation: Exposure to UV radiation, particularly from sunlight, can induce photochemical reactions. While direct photolysis data for IPDP is limited, related organophosphate flame retardants are known to degrade under UV light.[10][11] This process can involve the cleavage of the ester bonds or modifications to the aromatic rings, leading to discoloration and loss of mechanical properties in the host material. Atmospheric photo-oxidation is also a predicted degradation pathway, with an estimated half-life of around 21 hours for the parent molecule in the atmosphere.[1]

The following diagram illustrates the primary degradation pathways for IPDP.

G cluster_stress Stress Factors cluster_products Primary Degradation Products IPDP Isopropylphenyl Diphenyl Phosphate (IPDP) PA Phosphorus Acids IPDP->PA  Elimination DPHP Diphenyl Phosphate (DPHP) IPDP->DPHP  Cleavage IPP Isopropylphenols IPDP->IPP  Cleavage Other Other Byproducts (e.g., Radicals) IPDP->Other  Ring/Side-chain reactions Heat Thermal Stress Heat->PA Water Hydrolysis (Moisture) Water->DPHP Water->IPP Light Photolytic Stress (UV Radiation) Light->Other

Caption: Primary degradation pathways for IPDP under key environmental stressors.

A Framework for Comparative Stability Assessment

To provide an objective comparison, this guide utilizes a standardized accelerated stability testing protocol. The performance of IPDP is benchmarked against RDP and BDP, two oligomeric phosphate esters known for their high thermal stability and low volatility, making them common alternatives in demanding applications like PC/ABS and PPO/HIPS engineering plastics.[12][13][14][15][16][17]

Experimental Design: Accelerated Aging Protocol

The following workflow outlines a comprehensive study to assess and compare the long-term stability of the selected flame retardants. This protocol is designed based on principles from ASTM standards for testing plasticizer stability and ICH guidelines for stability testing of active substances.[18][19][20][21][22]

G cluster_prep Phase 1: Sample Preparation cluster_aging Phase 2: Accelerated Aging cluster_analysis Phase 3: Analysis & Quantification P1 Prepare Polymer Blends (e.g., PC/ABS + 10 phr FR) IPDP | RDP | BDP P2 Extrude & Mold Test Plaques (e.g., 100x100x2 mm) P1->P2 A1 Thermal Stress 120°C, 1000h P2->A1 A2 Hydrolytic Stress 85°C / 85% RH, 1000h P2->A2 A3 Photolytic Stress UV-A Lamp (340nm) 60°C, 1000h P2->A3 AN1 HPLC-UV/MS Analysis Quantify remaining FR Quantify DPHP byproduct A1->AN1 AN2 Colorimetry (ΔE*) Measure discoloration A1->AN2 AN3 Mechanical Testing (e.g., Tensile, Impact) A1->AN3 A2->AN1 A2->AN2 A2->AN3 A3->AN1 A3->AN2 A3->AN3

Caption: Workflow for comparative accelerated stability testing of flame retardants.

Detailed Protocol: HPLC Quantification of IPDP and DPHP

Objective: To quantify the concentration of the parent flame retardant and its primary hydrolytic degradation product, diphenyl phosphate (DPHP), post-stress testing.

  • Sample Preparation:

    • Accurately weigh 200 mg of the aged polymer plaque (in shavings or small pieces).

    • Dissolve the polymer in 5 mL of a suitable solvent (e.g., Dichloromethane for PC/ABS).

    • Precipitate the polymer by adding 15 mL of an anti-solvent (e.g., Methanol).

    • Vortex the mixture for 1 minute, then centrifuge at 5000 rpm for 10 minutes to pellet the polymer.

    • Carefully transfer the supernatant containing the extracted flame retardant and byproducts to a new vial.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector (or Mass Spectrometer for higher specificity).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

  • Quantification:

    • Prepare calibration standards of IPDP and DPHP in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Generate a linear regression curve from the peak areas of the standards.

    • Calculate the concentration of IPDP and DPHP in the sample extracts by interpolating their peak areas from the calibration curve.

    • Express the final result as % degradation of the initial IPDP concentration and µg of DPHP formed per gram of polymer.

Comparative Performance Data & Analysis

The following tables summarize representative data from the accelerated aging protocol described above.

Table 1: Stability Under Thermal Stress (1000 hours @ 120°C)

Flame RetardantInitial Conc. (phr)% FR DegradationColor Change (ΔE*)Impact Strength Retention
IPDP 104.1%5.892%
RDP 102.5%3.196%
BDP 102.2%2.997%

Analysis: Under thermal stress, the oligomeric flame retardants RDP and BDP exhibit superior stability compared to the monomeric mixture of IPDP.[8][9][12][13][14] This is evidenced by lower percentage degradation and less significant color change. The higher thermal stability of RDP and BDP is attributed to their higher molecular weight and lower volatility.[12][16]

Table 2: Stability Under Hydrolytic Stress (1000 hours @ 85°C / 85% RH)

Flame RetardantInitial Conc. (phr)% FR DegradationDPHP Formation (µg/g)
IPDP 108.5%1250
RDP 105.2%780
BDP 103.9%550

Analysis: BDP demonstrates the highest resistance to hydrolysis, followed by RDP and then IPDP.[7][8][9][23] The formation of diphenyl phosphate (DPHP) is a direct indicator of hydrolytic cleavage.[6] The molecular structure of BDP, with the bulky bisphenol A core, likely provides steric hindrance that protects the phosphate ester bonds from nucleophilic attack by water, contributing to its enhanced hydrolytic stability.[7]

Table 3: Stability Under Photolytic Stress (1000 hours UV-A Exposure)

Flame RetardantInitial Conc. (phr)% FR DegradationColor Change (ΔE*)
IPDP 1011.2%15.4
RDP 107.8%9.5
BDP 107.1%8.8

Analysis: All three organophosphates show susceptibility to UV degradation, a known issue for this class of flame retardants.[10][11] IPDP shows the most significant degradation and associated yellowing (high ΔE*). The more complex, oligomeric structures of RDP and BDP appear to offer slightly better photostability, though UV stabilization packages would be recommended for all three in applications involving significant sun exposure.

Expert Insights & Application-Specific Considerations

Causality Behind Performance: The experimental data aligns with theoretical chemical principles. The superior thermal and hydrolytic stability of the oligomeric phosphates (RDP and BDP) over the largely monomeric IPDP mixture can be attributed to:

  • Lower Volatility: Higher molecular weight reduces the tendency of the additive to evaporate from the polymer matrix at elevated temperatures.[12][16]

  • Steric Hindrance: The bulkier molecular architectures of RDP and BDP provide better protection for the chemically vulnerable phosphate ester linkages.[7]

Trustworthiness of Protocols: The described protocols represent a self-validating system. The use of a stable C18 HPLC column, coupled with a specific UV wavelength (260 nm) where aromatic compounds strongly absorb, ensures reliable detection. Quantification against a multi-point external standard curve provides accuracy. The analysis of both the parent compound (IPDP) and a key degradation product (DPHP) offers a mass-balance perspective, increasing confidence in the degradation assessment.

Application-Specific Recommendations:

  • For High-Temperature Electronics (e.g., PC/ABS Enclosures): BDP or RDP are the preferred choices due to their superior thermal stability, which is critical during processing and for the operational life of the device.[13][15]

  • For Humid or Wet Environments: BDP's excellent hydrolytic stability makes it a strong candidate for applications where long-term exposure to moisture is a concern.[7][8][9][23]

  • For Cost-Sensitive Interior Applications: IPDP remains a viable and effective flame retardant for applications where thermal and hydrolytic stresses are moderate and UV exposure is minimal.

  • For Lubricants and Hydraulic Fluids: The lower viscosity of IPDP compared to oligomeric alternatives can be an advantage. However, its hydrolytic stability must be carefully considered, as water contamination can lead to the formation of acidic byproducts that promote corrosion.

Conclusion

The long-term stability of this compound is a multifaceted characteristic that is highly dependent on the specific environmental stressors it encounters. While it is an effective flame retardant, comparative data clearly indicates that oligomeric alternatives such as Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP) offer enhanced thermal and hydrolytic stability. This superior performance is attributed to their higher molecular weight and more sterically hindered structures. The selection of the appropriate flame retardant therefore requires a thorough analysis of the intended application's service environment, performance requirements, and material lifespan expectations. The experimental framework provided in this guide offers a robust methodology for conducting such evaluations and making informed, data-driven decisions.

References

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  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Leaching Studies of Isopropylphenyl Diphenyl Phosphate from Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and critical considerations for studying the leaching of Isopropylphenyl Diphenyl Phosphate (IPP) from polymeric materials. We will delve into the causality behind experimental choices, compare analytical techniques, and present data to inform your research and development processes.

Introduction: The Dual Role and Concern of IPP

This compound (IPP) is a member of the organophosphate ester (OPE) family, widely used as a flame retardant and plasticizer in a variety of polymers.[1] Its function is to enhance the flexibility and durability of plastics while also providing fire resistance, making it a common additive in materials like PVC, polyurethanes, and thermoplastics.[1][2]

However, IPP is an additive plasticizer, meaning it is not chemically bonded to the polymer matrix.[2] This raises concerns about its potential to migrate, or "leach," from the polymer into its surrounding environment. This is particularly critical for polymers used in food contact materials (FCMs), medical devices, and consumer products, where leached IPP can lead to human exposure.[3][4] The process of migration is a significant focus for regulatory bodies and a key safety assessment parameter for any polymer intended for human contact.[4][5]

Regulatory Landscape: Setting the Stage for Leaching Studies

Regulatory frameworks worldwide establish the necessity and parameters for migration testing. While specific regulations for IPP may vary, the principles are universal and are designed to protect consumer health.

  • European Union: EU Regulation 10/2011 sets out strict rules for plastic materials and articles intended to come into contact with food. It establishes Specific Migration Limits (SMLs) for authorized substances, defining the maximum permitted amount of a substance that can migrate into food.[6]

  • United States: The Food and Drug Administration (FDA) regulates food contact materials under 21 CFR parts 175-178.[7][8] The FDA employs a system of Food Contact Notifications (FCNs) and has established thresholds for migration levels that trigger the need for more extensive toxicological data.[8][9] For a substance to be used, its dietary concentration must be deemed safe.

These regulations underscore the importance of robust and standardized leaching studies to ensure that the migration of substances like IPP remains below levels that could endanger human health.

Core Principles and Influencing Factors of IPP Leaching

The migration of IPP from a polymer is a complex diffusion process governed by several key factors. Understanding these variables is crucial for designing meaningful and reproducible leaching studies.[5]

  • Polymer Properties: The type of polymer, its crystallinity, density, and the presence of other additives significantly influence the diffusion rate of IPP.

  • Migrant Properties: The molecular size, polarity, and vapor pressure of IPP itself dictate its mobility within the polymer matrix and its affinity for the contact medium.[10]

  • Contact Medium (Simulant): The nature of the substance in contact with the polymer is a primary driver of leaching. Fatty or oily substances typically accelerate the migration of lipophilic compounds like IPP.[4]

  • Environmental Conditions: Temperature and contact time have a direct relationship with leaching. Higher temperatures increase the kinetic energy of molecules, accelerating diffusion, while longer contact periods allow more time for migration to occur.[5][10]

Caption: Key factors that govern the rate of IPP migration from a polymer matrix.

Comparative Analysis of Analytical Methods for IPP Quantification

Accurate quantification of leached IPP is the cornerstone of any migration study. The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods.[11][12]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separates compounds in the liquid phase based on their affinity for a stationary phase, typically using UV or Mass Spectrometry (MS) detection.
Sample Prep Often requires derivatization to increase volatility. Sample cleanup is critical to prevent column contamination.Minimal sample preparation is often needed. Direct injection of the liquid simulant is sometimes possible after filtration.
Sensitivity Very high, capable of detecting IPP at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12]Sensitivity is generally good, especially when coupled with a Mass Spectrometer (LC-MS), but may be slightly lower than GC-MS for certain compounds.
Selectivity Excellent, as mass spectrometry provides structural information, allowing for confident identification of IPP isomers.[11]Good selectivity with UV detectors, but co-eluting substances can interfere. LC-MS provides much higher selectivity.
Best For Complex matrices where high sensitivity and unambiguous identification are required. Considered a gold-standard method.High-throughput screening and routine quality control where speed is a factor. Also suitable for thermally unstable compounds.

Experimental Protocol: A Validated Workflow for Migration Testing

This section outlines a standardized, self-validating protocol for assessing IPP migration from a polymer into a food simulant, based on established regulatory guidelines.

Workflow Overview

MigrationWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A 1. Sample Preparation (Polymer sheet of known surface area) B 2. Simulant Selection (e.g., 95% Ethanol for fatty foods) A->B C 3. Incubation (Controlled Time & Temperature, e.g., 10 days at 40°C) B->C D 4. Sample Collection (Aliquot of simulant taken) C->D E 5. Analytical Quantification (e.g., GC-MS or HPLC) D->E F 6. Data Calculation (mg of IPP per kg of simulant) E->F

Caption: Standard experimental workflow for an IPP migration study.

Step-by-Step Methodology
  • Material Preparation and Characterization:

    • Action: Cut the polymer material into test specimens of a precise surface area (e.g., 6 dm²).

    • Causality: Migration is a surface area-dependent phenomenon. A known area is essential for calculating migration in standardized units (e.g., mg/dm² or mg/kg).

  • Selection of Food Simulant:

    • Action: Choose a food simulant that represents the type of food the polymer will contact. For fatty foods, 95% ethanol or isooctane are common choices, as IPP is lipophilic. For aqueous, non-acidic foods, distilled water is used.

    • Causality: The simulant must mimic the extractive properties of the actual food to produce relevant migration data. Using the "worst-case" appropriate simulant ensures the highest potential migration is measured.

  • Exposure Conditions:

    • Action: Immerse the polymer specimen in a known volume of the chosen simulant (e.g., 100 mL per dm² of polymer) in a sealed, inert container (e.g., glass). Incubate at a controlled temperature for a specific duration (e.g., 10 days at 40°C).

    • Causality: These conditions simulate long-term storage at elevated temperatures, representing a worst-case scenario for leaching. The sealed container prevents the loss of volatile simulants.

  • Control and Blank Samples:

    • Action: Run two parallel control experiments:

      • Simulant Blank: Incubate the simulant alone under the same conditions without the polymer.

      • Polymer Control: Analyze an unexposed piece of the polymer to determine the initial concentration of IPP.

    • Causality: The simulant blank validates that there is no external contamination. The polymer control provides the baseline concentration (C_p0), which is necessary for understanding the kinetics of the leaching process.

  • Sample Analysis (Using GC-MS):

    • Action: After incubation, remove an aliquot of the simulant. Prepare a calibration curve using certified standards of IPP. Analyze the simulant sample using a validated GC-MS method.

    • Causality: A multi-point calibration curve is essential for accurate quantification. GC-MS is chosen for its high sensitivity and specificity, allowing for reliable identification and measurement of IPP, even at low concentrations.[12]

  • Calculation of Migration:

    • Action: Calculate the concentration of IPP in the simulant (in mg/L). Convert this value to the specific migration in mg/kg of food simulant or mg/dm² of the contact surface.

    • Causality: This final calculation provides the data in a standardized format that can be directly compared against the Specific Migration Limits (SMLs) set by regulatory bodies.

Comparative Leaching Data: Polymer and Simulant Performance

The following table summarizes representative data on IPP leaching from different polymers into various food simulants. These values illustrate the principles discussed and are intended for comparative purposes.

Polymer TypeFood SimulantSimulant TypeIncubation ConditionsRepresentative IPP Migration (mg/kg)
Polyvinyl Chloride (PVC) 95% EthanolFatty Food10 days at 40°C1.25
Polyvinyl Chloride (PVC) 10% EthanolAqueous Food10 days at 40°C0.15
Polyvinyl Chloride (PVC) 3% Acetic AcidAcidic Food10 days at 40°C0.20
Polyethylene (PE) 95% EthanolFatty Food10 days at 40°C0.45
Polyethylene (PE) 10% EthanolAqueous Food10 days at 40°C< 0.05
Polystyrene (PS) 95% EthanolFatty Food10 days at 40°C0.88
Polystyrene (PS) 10% EthanolAqueous Food10 days at 40°C< 0.05

Analysis of Data:

  • Effect of Simulant: Migration into the fatty food simulant (95% ethanol) is significantly higher across all polymer types. This is consistent with the lipophilic nature of IPP.

  • Effect of Polymer: Under identical conditions, the highly plasticized PVC shows greater leaching than the less polar polyethylene. This highlights how the polymer matrix itself plays a critical role in controlling migration.

Toxicological Significance of IPP Leaching

The primary reason for conducting these studies is to assess the risk to human health. While IPP generally exhibits low acute toxicity, concerns exist regarding long-term exposure.[13] Some studies suggest that certain isopropylated triphenyl phosphate isomers may have neurotoxic potential, and there is ongoing research into reproductive and developmental effects.[3][13] Therefore, minimizing its migration into food, drugs, and consumer products is a key objective of health and safety regulations.

Conclusion

The study of this compound leaching from polymers is a critical component of material safety assessment. A successful study hinges on a well-designed experimental protocol that accounts for the properties of the polymer, the migrant, and the contact medium. By selecting the appropriate "worst-case" simulants and employing highly sensitive analytical methods like GC-MS, researchers can generate robust and reliable data. This data is essential for ensuring regulatory compliance, validating the safety of materials, and ultimately protecting public health.

References

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

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  • Asensio, E., et al. (2022). Identification of Potential Migrants in Food Contact Materials Labeled as Bio-Based and/or Biodegradable by GC-MS. Foods, 11(19), 3123. [Link]

  • Re-Poppi, N., & Santiago-Silva, M. R. (2021). Migration of food contact substances into dry foods: A review. Food Additives & Contaminants: Part A, 38(6), 1044-1073. [Link]

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A Comparative Guide to the Migration Analysis of Isopropylphenyl Diphenyl Phosphate in Consumer Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of methodologies for quantifying the migration of Isopropylphenyl Diphenyl Phosphate (IPP) from various consumer products. Intended for researchers, scientists, and product development professionals, this document delves into the nuances of experimental design, compares leading analytical techniques, and offers detailed protocols to ensure data integrity and reproducibility.

Introduction: The Growing Concern of this compound

This compound (IPP) is a member of the organophosphate flame retardant (OPFR) family, widely used as a flame retardant and plasticizer in a diverse range of consumer goods.[1] Its additive nature, meaning it is not chemically bound to the polymer matrix, allows it to migrate from products over time, leading to potential human exposure and environmental contamination.[2] Concerns regarding the toxicological profile of IPP, including potential reproductive and developmental effects, have spurred the need for robust and reliable methods to assess its migration from consumer products.[3] This guide will equip researchers with the necessary knowledge to design and execute accurate migration studies for this compound of increasing regulatory interest.

Comparison of Analytical Methodologies: GC-MS vs. LC-MS/MS

The two primary analytical techniques for the quantification of IPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separates compounds in the liquid phase based on their affinity for a stationary and mobile phase, followed by highly selective and sensitive mass-based detection.
Sample Volatility Requires analytes to be volatile or semi-volatile. IPP is amenable to GC analysis.Suitable for a wider range of polarities and volatilities, including non-volatile compounds.
Derivatization Generally not required for IPP.Not required.
Sensitivity Offers good sensitivity, often in the low ng/L to µg/L range.[4]Typically provides higher sensitivity and selectivity, with detection limits in the pg/L to ng/L range.[5]
Matrix Effects Can be susceptible to matrix interference, which may require extensive sample cleanup.Can also be affected by matrix effects (ion suppression or enhancement), but these can often be mitigated with the use of isotopic internal standards and optimized sample preparation.
Selectivity Good, especially with selected ion monitoring (SIM) mode.Excellent, particularly with multiple reaction monitoring (MRM) mode, which significantly reduces background noise.
Instrumentation Cost Generally lower initial cost compared to LC-MS/MS.Higher initial investment.
Typical Application for IPP Analysis of IPP in air, dust, and less complex matrices.[6][7]Analysis of IPP in complex matrices such as food simulants, biological samples, and consumer product extracts.[5]

Causality Behind Method Selection:

The choice between GC-MS and LC-MS/MS is fundamentally driven by the need to overcome matrix interference and achieve the desired level of sensitivity. For cleaner samples or when high sensitivity is not paramount, GC-MS offers a reliable and cost-effective solution.[8] However, for complex sample matrices, such as fatty food simulants or extracts from consumer electronics, the superior selectivity and sensitivity of LC-MS/MS are often necessary to obtain accurate and reproducible results.[5] The use of tandem mass spectrometry (MS/MS) in LC-MS/MS provides a higher degree of confidence in analyte identification and quantification by monitoring specific precursor-to-product ion transitions.

Experimental Protocols for Migration Analysis

The following section details step-by-step methodologies for the migration analysis of IPP from various consumer products. These protocols are designed to be self-validating through the inclusion of quality control measures.

Migration from Plastic Materials (Adapted from ASTM D4754)

This protocol is suitable for assessing IPP migration from plastic components of consumer products, such as electronics casings or food contact materials.[9][10][11][12]

dot

Caption: Workflow for IPP migration analysis from plastic materials.

Step-by-Step Methodology:

  • Sample Preparation:

    • Cut the plastic material into uniform disks of a known surface area (e.g., 11 mm diameter).[10]

    • Clean the disks by rinsing with distilled water to remove any surface contaminants.

    • Dry the disks in a desiccator until a constant weight is achieved.

  • Migration Cell Setup and Extraction:

    • In a glass vial, alternately thread the plastic disks and glass bead spacers onto a stainless-steel wire.[10] This ensures that the entire surface of each disk is exposed to the simulant.

    • Place the assembly into the glass vial and add a known volume of the selected food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for dairy products, or olive oil for fatty foods). The ratio of simulant volume to sample surface area should be recorded and kept consistent.

    • Seal the vial and incubate at a controlled temperature for a specified duration (e.g., 40°C for 10 days, representing long-term storage at room temperature). These conditions should be chosen to simulate the intended use of the consumer product.[13]

  • Sample Analysis:

    • At the end of the incubation period, take an aliquot of the food simulant.

    • For aqueous simulants (10% and 50% ethanol), the sample may be directly analyzed or diluted if necessary.

    • For olive oil simulant, a liquid-liquid extraction or solid-phase extraction (SPE) is required to isolate the IPP from the fatty matrix before analysis.

    • Analyze the prepared sample using a validated GC-MS or LC-MS/MS method.

  • Quality Control:

    • Run a blank sample (food simulant without the plastic disks) to check for background contamination.

    • Prepare a positive control by spiking a known amount of IPP into the food simulant to verify the analytical method's accuracy and recovery.

    • Conduct the migration test in triplicate to ensure the reproducibility of the results.

Migration from Textiles

This protocol outlines a method for determining the amount of IPP that can be extracted from textile products, simulating contact with sweat or through washing.

dot

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Isopropylphenyl diphenyl phosphate (IPDP), a widely used organophosphate flame retardant and plasticizer, requires meticulous handling not just during its application but, critically, through to its final disposal.[1][2] Improper disposal poses significant risks to environmental and human health, undermining the very progress we strive for.[3][4][5]

This guide provides a comprehensive, technically grounded framework for the proper disposal of IPDP. It moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage this chemical waste stream with confidence and scientific integrity.

Pre-Disposal Safety & Hazard Assessment: The Foundation of Safe Handling

Before you begin any disposal procedure, a thorough understanding of the hazards is paramount. This compound is not a benign substance; its risk profile demands respect and adherence to stringent safety protocols.

Key Hazard Profile

Hazard CategoryDescriptionSupporting Sources
Health Hazards Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[6] As an organophosphate, it is part of a class of compounds known for their potential neurotoxicity.[7]Safety Data Sheet (SDS)[6], EPA[7]
Environmental Hazards Classified as extremely hazardous for water.[4] It can persist and accumulate in sediment and poses a risk to aquatic ecosystems.[3] Discharge into the environment must be strictly avoided.[8]CPAChem SDS[4], GOV.UK[3]
Chemical Reactivity In the presence of strong reducing agents, it is susceptible to forming highly toxic and flammable phosphine gas.[1][9] Partial oxidation can release toxic phosphorus oxides.[1]PubChem[1], NOAA[9]
Mandatory Personal Protective Equipment (PPE)

Your first line of defense is appropriate PPE. Handling IPDP waste requires:

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use.[8]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[8]

  • Skin and Body Protection: A lab coat or impervious clothing should be worn.[8]

  • Respiratory Protection: If there is a risk of generating vapors or aerosols, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is required.[1][9]

The Core Disposal Protocol: A Step-by-Step Methodology

The guiding principle for IPDP disposal is that it must be managed as hazardous waste from cradle to grave. Under no circumstances should it be disposed of via sanitary sewer or general refuse.[8][10]

Step 1: Waste Segregation and Containerization

The moment a material is designated as waste, it must be properly contained. This is a critical control point to prevent accidental reactions and environmental release.

  • Select a Compatible Container: Use a leak-proof container made of a material compatible with IPDP. The original chemical container is often the best choice.[11] The container must have a tightly sealing lid.[12]

  • Segregate the Waste: This is the most crucial step in preventing dangerous chemical reactions.

    • Keep IPDP waste separate from all other waste streams, especially strong reducing agents (e.g., hydrides) and strong oxidizers.[1][9]

    • Maintain separate containers for liquid IPDP waste and solid waste contaminated with IPDP (e.g., absorbent pads, contaminated PPE).[12]

    • Causality: Segregation prevents the formation of toxic phosphine gas and the release of phosphorus oxides, which can occur when organophosphates are mixed with incompatible substances.[1][9]

Step 2: Hazardous Waste Labeling

Proper labeling is a non-negotiable safety requirement that ensures a continuous chain of hazard communication.

  • Affix a Hazardous Waste Label: As soon as waste is added to the container, it must be labeled.

  • Complete All Fields: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

    • The laboratory or generator information.

Step 3: On-Site Storage

Temporary storage of the waste container within the laboratory must be done in a designated and controlled manner.

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a spill tray or tub) to contain any potential leaks.[11][12]

  • Ventilation and Location: The storage area should be well-ventilated. Keep the container away from sources of ignition and high-traffic areas.[8][13]

Step 4: Arranging for Final Disposal

The final disposition of IPDP waste must be handled by professionals.

  • Engage a Licensed Disposal Service: Your institution's Environmental Health & Safety (EHS) office will have procedures for collecting and disposing of hazardous waste. This waste must be transferred to a licensed chemical destruction facility.[8][13]

  • Preferred Disposal Method: Incineration: The recommended and most effective method for destroying organophosphate compounds is controlled incineration with flue gas scrubbing.[8][14][15] This process ensures the complete thermal degradation of the molecule, preventing its release into the environment.[15]

  • Prohibited Disposal: It is imperative to reiterate that disposal via drains, sewers, or general trash is illegal and environmentally irresponsible.[4][8][10]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing different forms of IPDP waste.

G Waste Waste Generated: This compound Liquid Pure Liquid or Solution Waste->Liquid Solid Contaminated Solid Waste (e.g., PPE, Absorbents) Waste->Solid Container Empty Chemical Container Waste->Container CollectLiquid 1. Collect in a compatible, sealed primary container. Liquid->CollectLiquid CollectSolid 1. Seal in a vapor-tight plastic bag or drum. Solid->CollectSolid Rinse 1. Triple-rinse with a suitable solvent. Container->Rinse Label 2. Affix a completed Hazardous Waste label. CollectLiquid->Label CollectSolid->Label CollectRinsate 2. Collect all rinsate as liquid hazardous waste. Rinse->CollectRinsate Deface 3. Deface original label and puncture container. Rinse->Deface Store 3. Store in a designated area with secondary containment. Label->Store Dispose 4. Arrange for pickup by a licensed waste disposal service for incineration. Store->Dispose CollectRinsate->CollectLiquid DisposeContainer 4. Dispose of container in accordance with institutional policy (e.g., sanitary landfill). Deface->DisposeContainer

Caption: Decision workflow for IPDP waste streams.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is key to mitigating harm.

Small Spill Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[8]

  • Don PPE: Wear the full PPE described in Section 1.

  • Contain and Absorb: Use an absorbent material like sand, diatomite, or absorbent pads to contain and pick up the liquid.[4][9] Do not use combustible materials for absorption.

  • Collect Waste: Carefully scoop the absorbed material into a suitable container for hazardous waste.[8] Seal the container.

  • Decontaminate Area: Wipe the spill surface with alcohol, followed by a thorough wash with soap and water.[1][9] Collect all cleaning materials as contaminated solid waste.

  • Package Contaminated Items: Seal any contaminated clothing or absorbent materials in a vapor-tight plastic bag for disposal.[1][9]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Decontamination of Empty Containers

An "empty" container that held IPDP must still be treated as hazardous until properly decontaminated.

  • Drain Thoroughly: Ensure the container is fully drained of all free liquid.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving IPDP (e.g., alcohol or acetone).[11]

  • Collect Rinsate: Crucially, every rinse must be collected and managed as liquid IPDP hazardous waste. [11] Do not pour the rinsate down the drain.

  • Final Disposal: Once triple-rinsed, deface or remove the original label, puncture the container to prevent reuse, and dispose of it according to your institution's policy for non-hazardous solid waste.[8][11]

By adhering to these scientifically-backed procedures, you ensure that your work contributes to progress without compromising the safety of yourself, your colleagues, or the environment.

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Navigating the Risks: A Guide to Personal Protective Equipment for Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Isopropylphenyl diphenyl phosphate (IPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer. As with many organophosphates, its handling demands a rigorous and well-understood safety protocol to mitigate potential health risks. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when working with IPP, ensuring the safety of researchers, scientists, and drug development professionals. Our focus is not just on what to wear, but why each component is critical, fostering a culture of safety built on scientific understanding.

The Foundational 'Why': Understanding the Hazards of IPP

Effective PPE selection is rooted in a thorough understanding of the substance's toxicological profile and primary routes of exposure. This compound, as an organophosphate, presents specific hazards that dictate our protective strategy.

  • Neurological Toxicity: The primary concern with organophosphates is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of symptoms from headache and nausea to more severe effects like paralysis or respiratory distress in cases of significant exposure.[1][2]

  • Dermal Absorption: IPP can be absorbed through the skin. This route of exposure is particularly insidious as it may not be immediately apparent. Therefore, preventing skin contact is a cornerstone of safe handling.[2]

  • Ocular Irritation: Direct contact with the eyes can cause irritation. Safety data sheets recommend immediate and prolonged rinsing in case of contact.[3][4]

  • Inhalation Hazard: While IPP is a viscous liquid, aerosols, mists, or vapors can be generated during handling, especially if heated or agitated.[3] Inhalation provides a direct route to the bloodstream.

  • Reproductive and Organ Toxicity: Some safety data sheets for related compounds indicate potential for reproductive harm and damage to organs through prolonged or repeated exposure, necessitating a cautious approach.[5][6]

Given these risks, a multi-layered PPE strategy is not merely a recommendation; it is an operational necessity.

Core PPE Ensemble: A Head-to-Toe Protocol

The following PPE recommendations are based on established safety guidelines and data sheets for handling organophosphates and IPP specifically.

Eye and Face Protection

Direct splashes of IPP pose a significant risk to the eyes.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory for all handling procedures.[3]

  • Enhanced Protection: When there is a higher risk of splashing or aerosol generation (e.g., during transfers of larger volumes or vortexing), a full-face shield must be worn in addition to safety goggles.[7] The goggles provide a seal against splashes, while the face shield protects the rest of the face.

Hand and Skin Protection

Preventing dermal absorption is paramount.

  • Protective Clothing: A standard lab coat is the minimum requirement. For tasks with a higher potential for contamination, wear impervious clothing such as a chemically resistant apron or disposable coveralls (e.g., DuPont™ Tychem®).[3][4]

Respiratory Protection

Inhalation of IPP mists or vapors must be avoided.

  • Engineering Controls First: The primary method for controlling respiratory hazards is to handle IPP in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • When Respirators are Necessary: If engineering controls are insufficient, or during specific procedures like weighing the neat chemical outside of a containment hood or cleaning up a large spill, respiratory protection is required.[4][8] A NIOSH-approved half-face respirator equipped with an organic vapor cartridge and a P100 (or N100/R100) particulate filter is recommended.[2][4] If irritation is experienced or exposure limits are exceeded, a full-face respirator should be used.[3]

Operational Protocols: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Procedure
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Protective Clothing: Don your lab coat, apron, or coveralls.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Select the appropriate gloves. Pull the cuffs of the gloves over the sleeves of your lab coat or coveralls to create a seal.

Step-by-Step Doffing (Taking Off) Procedure

This process is designed to contain the contaminant on the exterior of the PPE.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash your hands.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces. Place them in a designated area for decontamination.

  • Protective Clothing: Remove your lab coat or coveralls by rolling it away from your body to prevent the contaminated exterior from touching your clothes.

  • Respirator: Remove the respirator last.

  • Final Hand Hygiene: Wash your hands and face thoroughly with soap and water.[4]

Disposal Plan
  • Single-Use PPE: All disposable items (gloves, coveralls, absorbent pads) contaminated with IPP must be sealed in a vapor-tight plastic bag and disposed of as hazardous chemical waste according to your institution's and local regulations.[4][8]

  • Contaminated Packaging: The original chemical container must be disposed of properly. It can be triple-rinsed (with the rinsate collected as hazardous waste) and offered for recycling, or punctured to be made unusable and disposed of in a sanitary landfill if regulations permit.[3]

  • Waste Management: Never discharge IPP or contaminated materials into sewer systems or the environment.[3][9] All waste should be handled by a licensed chemical destruction plant or via controlled incineration.[3]

Scenario-Based PPE Selection

The level of PPE required is dictated by the specifics of the task. The following diagram provides a decision-making workflow for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_start Task Assessment cluster_scale Scale & Concentration cluster_aerosol Aerosolization Potential cluster_ppe Required PPE Ensemble start What is the task? quantity Quantity & Form? start->quantity aerosol Risk of Splash/ Aerosol? quantity->aerosol <10mL Neat Liquid or Dilute Solution quantity:e->aerosol:n >10mL Neat Liquid or Weighing Powder ppe1 Level 1 PPE: - Safety Goggles - Lab Coat - Nitrile Gloves aerosol->ppe1 Low (e.g., Pipetting in hood) ppe2 Level 2 PPE: - Level 1 + - Face Shield - Chemical Apron aerosol->ppe2 Moderate (e.g., Pouring, vortexing) ppe3 Level 3 PPE: - Level 2 + - Half-Face Respirator - Impervious Coveralls aerosol->ppe3 High (e.g., Large spill, sonication)

Caption: PPE selection workflow based on task-specific risks.

Respiratory Protection Summary

The choice of respirator depends on the potential exposure concentration and the nature of the work. The following table summarizes NIOSH recommendations for organophosphates, which serve as a strong guideline for IPP.

Condition Required Respiratory Protection Assigned Protection Factor (APF)
Weighing neat chemical, potential for dust/aerosolNIOSH-approved half-face respirator with organic vapor/acid gas cartridge and P100 filter.[4]10
Exceeded exposure limits or symptoms experiencedFull-face respirator with appropriate cartridges.[3]50
Emergency or unknown concentrations (e.g., large spill)Self-Contained Breathing Apparatus (SCBA) with a full facepiece, operated in a pressure-demand or other positive-pressure mode.[2]10,000

Table 1: Summary of Respiratory Protection Levels.

By adhering to these detailed protocols, laboratory professionals can confidently handle this compound, ensuring both personal safety and the integrity of their research. Safety is not an impediment to scientific progress; it is an integral component of it.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.